Product packaging for 5-Chloro-2,4-difluoroaniline(Cat. No.:CAS No. 348-65-2)

5-Chloro-2,4-difluoroaniline

Cat. No.: B1360899
CAS No.: 348-65-2
M. Wt: 163.55 g/mol
InChI Key: IKDJKRZDCUNAAB-UHFFFAOYSA-N
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Description

5-Chloro-2,4-difluoroaniline is a useful research compound. Its molecular formula is C6H4ClF2N and its molecular weight is 163.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClF2N B1360899 5-Chloro-2,4-difluoroaniline CAS No. 348-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,4-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4ClF2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDJKRZDCUNAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647477
Record name 5-Chloro-2,4-difluoroaniline
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Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-65-2
Record name 5-Chloro-2,4-difluorobenzenamine
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Record name 5-Chloro-2,4-difluoroaniline
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Record name 348-65-2
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Foundational & Exploratory

5-Chloro-2,4-difluoroaniline CAS number 348-65-2 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2,4-difluoroaniline (CAS No. 348-65-2)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. This halogenated aniline is a critical building block in modern medicinal and agricultural chemistry, valued for the unique physicochemical properties it imparts to target molecules. This document provides an in-depth look at its properties, safety protocols, spectroscopic characteristics, and practical synthetic applications.

Core Compound Identity and Properties

This compound is a polysubstituted aromatic amine. The strategic placement of two highly electronegative fluorine atoms and a chlorine atom on the aniline ring creates a unique electronic environment that influences its reactivity and the properties of its derivatives. It is typically supplied as an off-white to gray or yellow solid.[1][2]

Physicochemical & General Data

The fundamental properties of this compound are summarized below. Note that some parameters, such as boiling point and density, are often reported as predicted values due to the compound's nature as a synthetic intermediate.

PropertyValueSource(s)
CAS Number 348-65-2[3][4]
Molecular Formula C₆H₄ClF₂N[4]
Molecular Weight 163.55 g/mol [4]
IUPAC Name This compound[5]
Synonyms 1-Amino-5-chloro-2,4-difluorobenzene, 5-Chloro-2,4-difluorobenzenamine[3]
Appearance Off-white to gray solid[2]
Melting Point 50-51 °C[2][3]
Boiling Point 218.7 ± 35.0 °C (Predicted)[2][3]
Density 1.5 ± 0.1 g/cm³ (Predicted)[3]
Flash Point 86.1 ± 25.9 °C (Predicted)[3]
LogP 2.1 - 2.78 (Predicted)[4]
Molecular Structure

The structure of this compound is fundamental to its utility. The diagram below illustrates the connectivity and numbering of the aniline ring.

Caption: Molecular structure of this compound.

Safety, Handling, and Storage

As a halogenated amine, this compound requires careful handling. It is classified as harmful and an irritant. Adherence to established safety protocols is mandatory.

GHS Hazard Identification

The compound is classified under the Globally Harmonized System with the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H318/H319: Causes serious eye damage/irritation.[4]

  • H335: May cause respiratory irritation.[4]

The corresponding signal word is Danger or Warning , and pictograms include the health hazard and exclamation mark symbols.[6]

Laboratory Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated laboratory fume hood to minimize inhalation exposure.[6] An emergency eyewash station and safety shower must be readily accessible.[6]

  • Eye Protection: Chemical safety goggles or a face shield are required.[6]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[6]

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[6]

  • Respiratory Protection: If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[6]

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[6]

  • After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[6]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Storage and Stability

The compound is stable under normal conditions.[6] For long-term integrity, it should be stored in a tightly sealed container in a dark, dry, and well-ventilated place under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2] It is incompatible with strong oxidizing agents.[6]

Spectroscopic and Analytical Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one broad signal for the amine protons.

    • Aromatic Protons: The proton at C6 will appear as a triplet of doublets (td) due to coupling with the adjacent fluorine at C4 (ortho, J ≈ 8-9 Hz) and the other fluorine at C2 (meta, J ≈ 5-6 Hz). The proton at C3 will appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine at C4 (ortho) and the other fluorine at C2 (para, J ≈ 2-3 Hz). These signals would typically appear between δ 6.5 and 7.5 ppm.

    • Amine Protons (-NH₂): A broad singlet is expected, typically between δ 3.5 and 4.5 ppm. The chemical shift can vary with concentration and solvent.

  • ¹³C NMR: The carbon spectrum will display six unique signals for the aromatic carbons. A key feature is the presence of large carbon-fluorine coupling constants (JC-F).

    • Fluorine-Coupled Carbons: The carbons directly bonded to fluorine (C2 and C4) will show large one-bond coupling constants (¹JC-F) of approximately 230-250 Hz, appearing as doublets.

    • Other Aromatic Carbons: The other carbons (C1, C3, C5, C6) will exhibit smaller two-bond (²JC-F) or three-bond (³JC-F) couplings, appearing as doublets, triplets, or doublet of doublets, typically in the range of 3-25 Hz.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides confirmation of key functional groups:

  • N-H Stretching: Two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C-N Stretching: A signal in the 1250-1350 cm⁻¹ region.

  • C-F Stretching: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

  • C-Cl Stretching: A band in the 600-800 cm⁻¹ region.

  • Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Impact (EI-MS) would show a prominent molecular ion (M⁺) peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak is a definitive feature. The exact mass would be 163.0000 for the C₆H₄³⁵ClF₂N isotope.[3]

Purity Analysis (HPLC/GC)

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID). A standard reversed-phase HPLC method might involve a C18 column with a mobile phase gradient of acetonitrile and water.

Synthetic Applications & Experimental Protocols

This compound is a versatile intermediate primarily used in reactions involving its nucleophilic amine group, such as amide bond formation and Buchwald-Hartwig amination.[2][7]

Strategic Importance in Drug Discovery

The inclusion of fluorine and chlorine atoms is a well-established strategy in medicinal chemistry.

  • Metabolic Stability: Fluorine atoms, particularly when placed on an aromatic ring, can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.

  • Binding Affinity: The high electronegativity of fluorine can alter the pKa of the aniline nitrogen and enable favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, potentially enhancing binding affinity and selectivity.

  • Lipophilicity: Halogen substitution increases lipophilicity, which can improve a molecule's ability to cross cellular membranes.

This compound is a key building block for various pharmaceutical agents, including those targeting HIV and tyrosine kinase inhibitors.[8]

Representative Protocol: Amide Coupling

This protocol describes a standard laboratory procedure for the synthesis of an amide, a common transformation for this reagent. The causality behind each step is explained to provide field-proven insight.

Reaction: Synthesis of N-(5-chloro-2,4-difluorophenyl)acetamide

G cluster_0 Setup & Reagent Charging cluster_1 Acylation Reaction cluster_2 Workup & Isolation cluster_3 Purification s1 1. Add aniline (1.0 eq) & DCM to a dry, N₂-purged flask. s2 2. Cool flask to 0°C in an ice bath. s1->s2 s3 3. Add base (e.g., TEA, 1.2 eq) to the solution. s2->s3 s4 4. Add Acetyl Chloride (1.1 eq) dropwise via syringe. s3->s4 s5 5. Allow to warm to RT and stir for 2-4 hours. s4->s5 s6 6. Monitor reaction progress by TLC or LC-MS. s5->s6 s7 7. Quench with water. Separate organic layer. s6->s7 s8 8. Wash organic layer with 1M HCl, sat. NaHCO₃, brine. s7->s8 s9 9. Dry over Na₂SO₄, filter, and concentrate. s8->s9 s10 10. Purify crude solid via recrystallization or column. s9->s10

Caption: Workflow for a standard amide coupling reaction.

Methodology:

  • Vessel Preparation: To a dry, oven-baked 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 30.6 mmol, 1.0 equiv.).

    • Rationale: Ensuring all glassware is dry is critical as the acylating agent (acetyl chloride) is highly water-sensitive.

  • Inert Atmosphere & Dissolution: Purge the flask with dry nitrogen or argon. Add anhydrous dichloromethane (DCM, 100 mL) via syringe to dissolve the aniline.

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. DCM is a good aprotic solvent that dissolves the reactants without participating in the reaction.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (TEA, 5.1 mL, 36.7 mmol, 1.2 equiv.) dropwise.

    • Rationale: The reaction is exothermic; initial cooling controls the reaction rate. TEA is a non-nucleophilic base used to scavenge the HCl byproduct generated, driving the reaction to completion.

  • Reagent Addition: Slowly add acetyl chloride (2.4 mL, 33.7 mmol, 1.1 equiv.) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below 10 °C.

    • Rationale: Dropwise addition prevents a dangerous exotherm. A slight excess of the acylating agent ensures full conversion of the starting aniline.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

    • Rationale: This is a self-validating step. It confirms the reaction is complete before proceeding to the workup, preventing yield loss.

  • Workup - Quench & Extraction: Carefully pour the reaction mixture into 100 mL of deionized water in a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

    • Rationale: The water quench hydrolyzes any remaining acetyl chloride and dissolves the triethylamine hydrochloride salt.

  • Workup - Washing: Combine the organic layers and wash sequentially with 1M HCl (1 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Rationale: The HCl wash removes residual triethylamine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash removes bulk water before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-(5-chloro-2,4-difluorophenyl)acetamide.

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its unique substitution pattern. The presence of both fluorine and chlorine atoms provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of new chemical entities. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

References

A comprehensive list of sources has been consolidated for verification and further reading.

  • New Journal of Chemistry. (n.d.). Supporting Information.
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Dalton Transactions.
  • ResearchGate. (2021). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemsrc. (2025). This compound | CAS#:348-65-2.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • J&K Scientific LLC. (n.d.). This compound | 348-65-2.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis.
  • Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.
  • Ochilov, S. E. U., et al. (2024). Synthesis of a new derivative of 5-fluorouracil based on 2-chloro-n-(4-iodophenyl) acetamide. Retrieved January 7, 2026, from a URL that would be linked to the specific journal article if available.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

Sources

physical and chemical properties of 5-Chloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Chloro-2,4-difluoroaniline

This compound is a halogenated aromatic amine that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—an amine group, a chlorine atom, and two fluorine atoms—provides a versatile scaffold for the synthesis of complex molecules. The electronic properties conferred by the fluorine and chlorine atoms, combined with the reactive nature of the aniline moiety, make it a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide offers a comprehensive overview of its core properties, synthesis, reactivity, and applications, providing a critical resource for professionals engaged in advanced chemical research.

Part 1: Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthetic chemistry. These properties dictate its behavior in reaction media, its purification methods, and its handling and storage requirements.

Structural and Molecular Data

The arrangement of substituents on the benzene ring is key to the molecule's reactivity. The fluorine atoms at positions 2 and 4, and the chlorine at position 5, create a specific electronic environment that influences the reactivity of the amine group and the aromatic ring itself.

PropertyValueSource(s)
CAS Number 348-65-2[1][2][3]
Molecular Formula C₆H₄ClF₂N[1][2][3]
Molecular Weight 163.55 g/mol [1][3][4]
IUPAC Name This compound[4][5]
Synonyms 1-Amino-5-chloro-2,4-difluorobenzene[1][2]
InChI Key IKDJKRZDCUNAAB-UHFFFAOYSA-N[5]
SMILES C1=C(C(=CC(=C1Cl)F)F)N[5]
Physical Characteristics

This compound is typically a solid at room temperature, with a defined melting point that is indicative of its purity.[1][6] Its solubility characteristics are crucial for selecting appropriate solvent systems for reactions and purifications.

PropertyValueSource(s)
Appearance Off-white to gray solid[6]
Melting Point 50-51 °C[1][6]
Boiling Point 218.7 ± 35.0 °C (Predicted)[1][3]
Density 1.5 ± 0.1 g/cm³[3]
Flash Point 86.1 ± 25.9 °C[1][3]
Vapor Pressure 0.1 ± 0.4 mmHg at 25°C (Predicted)[1][3]
Refractive Index 1.543[1]
pKa 2.21 ± 0.10 (Predicted)[6]
LogP 2.46 - 2.78[1][3]

Part 2: Synthesis and Reactivity

The synthesis of this compound often starts from more readily available polychlorinated nitroaromatics. The reactivity of the final product is dominated by the nucleophilic character of the amine group and the potential for electrophilic substitution on the aromatic ring, which is modulated by the existing substituents.

Synthetic Pathways

A common industrial synthesis involves a two-step process starting from 2,4,5-trichloronitrobenzene. This pathway is notable for its specificity and high yields.[7][8][9]

  • Fluorination: The first step is a nucleophilic aromatic substitution (SNAr) reaction where two chlorine atoms are replaced by fluorine. This is typically achieved by heating 2,4,5-trichloronitrobenzene with a fluorinating agent like anhydrous potassium fluoride (KF).[7] The reaction is often facilitated by a phase-transfer catalyst in a high-boiling point solvent.[7][9] This selectively produces 2,4-difluoro-5-chloronitrobenzene.[7]

  • Reduction: The nitro group of the intermediate is then reduced to an amine. This is commonly accomplished through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst.[8][10] This step yields the final product, this compound.

Synthesis_Pathway Start 2,4,5-Trichloronitrobenzene Intermediate 2,4-Difluoro-5-chloronitrobenzene Start->Intermediate 1. KF, Phase-Transfer Catalyst (Fluorination) Product This compound Intermediate->Product 2. H₂, Pd/C (Catalytic Hydrogenation)

Caption: Synthetic route to this compound.

Chemical Reactivity

The chemical behavior of this compound is influenced by its functional groups:

  • Aniline Moiety: The primary amine group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization (to form diazonium salts), and condensation reactions. These transformations are fundamental to its use as a building block in organic synthesis.

  • Aromatic Ring: The benzene ring is activated by the amine group but deactivated by the halogen substituents towards electrophilic aromatic substitution. The directing effects of the substituents will guide the position of any incoming electrophiles.

The compound is stable under normal storage conditions but should be kept away from strong oxidizing agents.[2]

Part 3: Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of biologically active molecules.[1] Its structural features are often incorporated into compounds designed to interact with specific biological targets.

  • Pharmaceuticals: It serves as a key building block for various active pharmaceutical ingredients (APIs).[11][12] For instance, it is utilized in the synthesis of inhibitors for enzymes like tyrosine kinases, which are important targets in oncology.[11] The presence of chlorine and fluorine can enhance metabolic stability, membrane permeability, and binding affinity of the final drug molecule.[13]

  • Agrochemicals: In the agrochemical industry, this compound is used in the development of new herbicides and fungicides.[1][14] The halogenated phenylamine structure is a common feature in many pesticides.

Part 4: Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would show signals in the aromatic region, with chemical shifts and coupling patterns determined by the electronic effects of the fluorine, chlorine, and amine groups.

  • ¹³C NMR: The carbon NMR would display distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts influenced by the attached substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum would provide characteristic signals for the two non-equivalent fluorine atoms, offering a powerful tool for structural confirmation.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine group, as well as C-F and C-Cl stretching vibrations.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

The compound is classified as hazardous.[2] Key hazards include:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[2]

  • Causes skin irritation (Category 2).[2][4]

  • Causes serious eye damage (Category 1) or serious eye irritation.[2][4]

  • May cause respiratory irritation (STOT SE 3).[2][4]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

    • Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[2][15]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep in the dark and under an inert atmosphere.[6]

  • First Aid:

    • Inhalation: Move the person to fresh air. Seek immediate medical attention.[2]

    • Skin Contact: Wash off immediately with plenty of soap and water.[2]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Get immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]

In case of fire, use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[2] Thermal decomposition can generate toxic gases, including carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[2]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined property profile. Its synthesis is well-established, and its reactivity is versatile, making it a valuable tool for chemists in the pharmaceutical and agrochemical industries. A comprehensive understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development.

References

  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: this compound.
  • Chemsrc. (2025). This compound | CAS#:348-65-2.
  • Guidechem. (n.d.). This compound 348-65-2.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24820301, this compound.
  • ChemicalBook. (n.d.). This compound CAS#: 348-65-2.
  • Fisher Scientific. (2021). Safety Data Sheet: this compound.
  • Thermo Fisher Scientific. (2011). Safety Data Sheet.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis.
  • Bayer Aktiengesellschaft. (1994). U.S. Patent No. 5,294,742A.
  • BLD Pharm. (n.d.). 348-65-2|this compound.
  • U.S. Philips Corporation. (1979). EP Patent No. 0001825B1.
  • Rhone-Poulenc Chimie. (1999). U.S. Patent No. 5,994,591A.
  • U.S. Philips Corporation. (1981). U.S. Patent No. 4,294,988A.
  • J&K Scientific LLC. (n.d.). This compound | 348-65-2.
  • U.S. Philips Corporation. (1979). EP Patent No. 0001825A1.
  • Chem-Impex. (n.d.). 2,4-Difluoroaniline.
  • HANGZHOU LEAP CHEM CO., LTD. (n.d.). Buy this compound.
  • ChemicalBook. (n.d.). 2,5-Difluoroaniline(367-30-6) 1H NMR.
  • ChemicalBook. (n.d.). 2,4-Difluoroaniline(367-25-9) 1H NMR spectrum.
  • Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Wiley-VCH GmbH. (2025). 2,5-Difluoroaniline - Optional[1H NMR] - Chemical Shifts.
  • Park, H. S., et al. (1999). 1H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide...
  • Scarfe, G. B., et al. (2007). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR.

Sources

5-Chloro-2,4-difluoroaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2,4-difluoroaniline: Molecular Structure, Properties, and Synthetic Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical halogenated aniline intermediate. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document delves into the molecule's core structural and chemical characteristics, its synthesis, and its role as a versatile building block for complex, high-value molecules.

Core Molecular Identity and Structure

This compound is an aromatic amine whose utility is defined by the specific arrangement of its functional groups on the benzene ring. The presence of two electron-withdrawing fluorine atoms, a chlorine atom, and an electron-donating amino group creates a unique electronic profile that governs its reactivity and makes it a valuable precursor in synthetic chemistry.

The formal identification of this compound is established by the following identifiers:

  • IUPAC Name : this compound[1][2]

  • CAS Number : 348-65-2[1][2][3][4]

  • Molecular Formula : C₆H₄ClF₂N[1][3][4][5][6][7]

The structure consists of a central benzene ring. An amino group (-NH₂) is located at position 1. Two fluorine atoms are substituted at positions 2 and 4, and a chlorine atom is at position 5. This substitution pattern is crucial for its subsequent chemical transformations.

Common Synonyms :

  • 1-Amino-5-chloro-2,4-difluorobenzene[4][8][9]

  • 5-chloro-2,4-difluoro-benzenamine[1]

  • 2,4-Difluoro-5-chloroaniline[6][8]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in various reaction conditions.

PropertyValueSource(s)
Molecular Weight 163.55 g/mol [1][3][4][5]
Appearance Off-white to gray solid[8]
Melting Point 50-51 °C[6][8][10]
Boiling Point 218.7 ± 35.0 °C (Predicted)[5][6][8]
Density ~1.46-1.5 g/cm³ (Predicted)[5][6][8]
Flash Point 86.1 °C[5][6][7]
LogP 2.46 - 2.78[1][5][6]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[3][8]

Synthesis Pathway and Key Reactions

This compound is not a naturally occurring compound and must be synthesized. A common industrial synthesis route begins with 2,4,5-trichloronitrobenzene, a readily available starting material. The pathway involves a two-step process: selective nucleophilic aromatic substitution (SNAr) followed by reduction.

Causality in Synthesis Design : The choice of this pathway is dictated by the high stability of the C-F bond and the predictable regioselectivity of the reactions.

  • Halogen Exchange (Halex) Reaction : The first step involves the fluorination of 2,4,5-trichloronitrobenzene. The nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions (2 and 4). This allows for the selective replacement of two chlorine atoms with fluorine using a fluoride salt like potassium fluoride (KF)[11][12][13]. The chlorine at the meta position (position 5) is significantly less reactive and remains intact.

  • Nitro Group Reduction : The resulting 2,4-difluoro-5-chloronitrobenzene is then reduced to the target aniline. Catalytic hydrogenation is a highly efficient and clean method for this transformation, where the nitro group is selectively reduced to an amine without affecting the halogen substituents on the ring[12][14][15].

The overall synthesis workflow can be visualized as follows:

G cluster_0 Step 1: Halogen Exchange (Fluorination) cluster_1 Step 2: Nitro Group Reduction A 2,4,5-Trichloronitrobenzene B 2,4-Difluoro-5-chloronitrobenzene A->B  KF, High Temp. (e.g., in Sulfolane)   C This compound (Final Product) B->C  H₂, Pd/C Catalyst  

Sources

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Review of Core Synthetic Methodologies, Mechanistic Principles, and Practical Execution for Researchers and Process Chemists

Abstract

5-Chloro-2,4-difluoroaniline is a pivotal chemical intermediate, indispensable in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1] Its unique trifunctionalized aromatic structure serves as a versatile scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed procedural outlines. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical knowledge and practical, field-proven insights to facilitate the efficient and safe production of this key building block.

Introduction: The Significance of this compound

The strategic importance of this compound (CAS No: 348-65-2) lies in its utility as a precursor for a range of biologically active molecules.[1] The presence of two fluorine atoms, a chlorine atom, and an amino group on the benzene ring allows for selective and sequential chemical modifications. This trifunctional nature is particularly valuable in the synthesis of targeted therapeutics, such as tyrosine kinase inhibitors, and advanced crop protection agents.[1] A thorough understanding of its synthesis is therefore crucial for chemists working on the development of novel chemical entities.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₄ClF₂N
Molecular Weight 163.55 g/mol [2]
Boiling Point 218.7±35.0 °C at 760 mmHg[3]
Density 1.5±0.1 g/cm³[3]
Flash Point 86.1±25.9 °C[3]
Appearance Not specified, typically a solid or liquid
CAS Number 348-65-2[2][3]

Primary Synthetic Pathways

The industrial and laboratory-scale synthesis of this compound predominantly relies on a two-step approach starting from readily available precursors. The most established route involves the initial formation of a nitro-intermediate, followed by its reduction to the target aniline.

Pathway 1: Halogen Exchange followed by Reduction

This is the most widely documented and industrially significant route. It commences with a halogen exchange reaction on a polychlorinated nitrobenzene, followed by the reduction of the nitro group.

Overall Reaction Scheme:

G 2,4,5-Trichloronitrobenzene 2,4,5-Trichloronitrobenzene 5-Chloro-2,4-difluoronitrobenzene 5-Chloro-2,4-difluoronitrobenzene 2,4,5-Trichloronitrobenzene->5-Chloro-2,4-difluoronitrobenzene Halogen Exchange (Fluorination) This compound This compound 5-Chloro-2,4-difluoronitrobenzene->this compound Reduction

Caption: Overall reaction scheme for Pathway 1.

The first step involves the selective replacement of two chlorine atoms with fluorine atoms on 2,4,5-trichloronitrobenzene. This is a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction.

Reaction Mechanism:

The Halex reaction is facilitated by the use of an alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent. The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The fluoride ion (F⁻) acts as the nucleophile, displacing the chloride ions. The choice of solvent is critical; high-boiling polar aprotic solvents like sulfolane or dimethylformamide (DMF) are effective in solubilizing the fluoride salt and promoting the reaction.[4][5] The reaction is typically carried out at elevated temperatures to overcome the activation energy of C-Cl bond cleavage.

Causality in Experimental Choices:

  • Fluorinating Agent: Potassium fluoride is a common choice due to its balance of reactivity and cost. Cesium fluoride can be used as a promoter to enhance the reaction rate.[4]

  • Solvent: Dipolar, aprotic solvents are essential to solvate the potassium cation, thereby increasing the nucleophilicity of the fluoride anion.[5]

  • Temperature: Elevated temperatures (160-250 °C) are necessary to drive the substitution of the less reactive chlorine atoms.[4]

The second step is the reduction of the nitro group of 5-Chloro-2,4-difluoronitrobenzene to an amine group. Catalytic hydrogenation is the most common and efficient method for this transformation.

Reaction Mechanism:

This reduction is typically performed using hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[5][6] The reaction proceeds through the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group. It is crucial to control the reaction conditions to avoid unwanted side reactions, such as hydrodehalogenation (removal of the chlorine atom). The presence of a base, such as sodium acetate or magnesium oxide, can help to neutralize any hydrogen halides formed and suppress dehalogenation.[4][5]

Causality in Experimental Choices:

  • Catalyst: Palladium on carbon is highly effective for nitro group reductions. The catalyst loading is typically in the range of 1-5 mol%.

  • Hydrogen Pressure: The reaction is usually carried out under a positive pressure of hydrogen to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed at a reasonable rate.

  • Solvent: Methanol or ethanol are common solvents for catalytic hydrogenation due to their ability to dissolve the substrate and their inertness under the reaction conditions.

  • Base: The addition of a base is a critical parameter to prevent the hydrodechlorination of the aromatic ring, thus improving the selectivity and yield of the desired product.[5]

Pathway 2: Chlorination of 2,4-difluoroaniline Precursors

An alternative approach involves the direct chlorination of a 2,4-difluoroaniline derivative. However, this method can be less selective and may lead to the formation of isomeric byproducts, complicating the purification process. A more controlled variation of this pathway starts with the chlorination of 2,4-difluoronitrobenzene.

Overall Reaction Scheme:

G 2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene 5-Chloro-2,4-difluoronitrobenzene 5-Chloro-2,4-difluoronitrobenzene 2,4-Difluoronitrobenzene->5-Chloro-2,4-difluoronitrobenzene Chlorination This compound This compound 5-Chloro-2,4-difluoronitrobenzene->this compound Reduction

Sources

An In-depth Technical Guide to the Synthesis of 5-Chloro-2,4-difluoroaniline: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-difluoroaniline is a pivotal chemical intermediate, finding extensive application in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural motifs are integral to the development of various therapeutic agents, including tyrosine kinase inhibitors and compounds with antiviral properties.[1] The efficient and scalable synthesis of this aniline derivative is, therefore, a subject of considerable interest within the chemical and pharmaceutical industries. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying principles that govern the key transformations.

Primary Synthetic Pathways and Starting Material Considerations

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route is often dictated by factors such as the cost and availability of the precursors, the desired scale of production, and the required purity of the final product. The most prevalent strategies commence from either multi-halogenated nitrobenzenes or appropriately substituted anilines.

Route 1: Synthesis from 1,2,4-Trichlorobenzene

One of the most economically viable routes begins with the readily available and inexpensive starting material, 1,2,4-trichlorobenzene.[2] This multi-step synthesis involves nitration, selective fluorination, and subsequent reduction of the nitro group.

Experimental Workflow: From 1,2,4-Trichlorobenzene

Synthesis from 1,2,4-Trichlorobenzene 1,2,4-Trichlorobenzene 1,2,4-Trichlorobenzene 2,4,5-Trichloronitrobenzene 2,4,5-Trichloronitrobenzene 1,2,4-Trichlorobenzene->2,4,5-Trichloronitrobenzene Nitration (HNO₃/H₂SO₄) 5-Chloro-2,4-difluoronitrobenzene 5-Chloro-2,4-difluoronitrobenzene 2,4,5-Trichloronitrobenzene->5-Chloro-2,4-difluoronitrobenzene Halogen Exchange (KF) This compound This compound 5-Chloro-2,4-difluoronitrobenzene->this compound Reduction (e.g., H₂/Pd-C)

Caption: Synthetic pathway from 1,2,4-Trichlorobenzene.

Step 1: Nitration of 1,2,4-Trichlorobenzene

The initial step involves the nitration of 1,2,4-trichlorobenzene to yield 2,4,5-trichloronitrobenzene. This is a classic electrophilic aromatic substitution reaction.

  • Protocol: 1,2,4-trichlorobenzene is treated with a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Causality: The regioselectivity of the nitration is directed by the existing chloro substituents on the benzene ring.

Step 2: Fluorination of 2,4,5-Trichloronitrobenzene

This is a crucial step where two of the chlorine atoms are selectively replaced by fluorine. This transformation is typically achieved via a nucleophilic aromatic substitution reaction known as the Halex process.

  • Protocol: 2,4,5-trichloronitrobenzene is reacted with an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][4] The reaction is conducted at elevated temperatures.[4]

  • Causality: The presence of the electron-withdrawing nitro group activates the chlorine atoms at the ortho and para positions to nucleophilic attack by the fluoride ion. The chlorine at the meta position relative to the nitro group remains unreactive under these conditions. The use of a phase-transfer catalyst can enhance the reaction rate and yield.[5][6]

Step 3: Reduction of 5-Chloro-2,4-difluoronitrobenzene

The final step is the reduction of the nitro group to an amino group to furnish the desired this compound.

  • Protocol: A common and efficient method for this transformation is catalytic hydrogenation.[4][5] 5-Chloro-2,4-difluoronitrobenzene is hydrogenated using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst.[4][5] The reaction is typically carried out in a solvent such as methanol or ethanol.

  • Causality: The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to its reduction to an amine. This method is often preferred due to its high efficiency and the clean nature of the reaction, with water being the primary byproduct.

Starting Material Intermediate 1 Intermediate 2 Final Product Typical Reagents
1,2,4-Trichlorobenzene2,4,5-Trichloronitrobenzene5-Chloro-2,4-difluoronitrobenzeneThis compoundHNO₃/H₂SO₄, KF, H₂/Pd-C
Route 2: Synthesis from 2,4-Difluoronitrobenzene

An alternative approach starts from 2,4-difluoronitrobenzene, which is a commercially available starting material. This route involves the direct chlorination of the aromatic ring followed by the reduction of the nitro group.

Experimental Workflow: From 2,4-Difluoronitrobenzene

Synthesis from2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene 5-Chloro-2,4-difluoronitrobenzene 5-Chloro-2,4-difluoronitrobenzene 2,4-Difluoronitrobenzene->5-Chloro-2,4-difluoronitrobenzene Chlorination (Cl₂) This compound This compound 5-Chloro-2,4-difluoronitrobenzene->this compound Reduction (e.g., H₂/Pd-C)

Caption: Synthetic pathway from 2,4-Difluoronitrobenzene.

Step 1: Chlorination of 2,4-Difluoronitrobenzene

This step introduces the chlorine atom at the desired position on the 2,4-difluoronitrobenzene ring.

  • Protocol: 2,4-difluoronitrobenzene is treated with chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), at elevated temperatures.[7]

  • Causality: The fluorine and nitro substituents on the benzene ring direct the incoming electrophile (chlorine) to the 5-position. The Lewis acid catalyst polarizes the Cl-Cl bond, increasing the electrophilicity of the chlorine.

Step 2: Reduction of 5-Chloro-2,4-difluoronitrobenzene

This step is identical to the final step in Route 1.

  • Protocol: The nitro group of 5-chloro-2,4-difluoronitrobenzene is reduced to an amine using catalytic hydrogenation with H₂ gas and a Pd/C catalyst.

Starting Material Intermediate Final Product Typical Reagents
2,4-Difluoronitrobenzene5-Chloro-2,4-difluoronitrobenzeneThis compoundCl₂, FeCl₃, H₂/Pd-C

Conclusion

The synthesis of this compound is well-established, with the most common industrial routes starting from either 1,2,4-trichlorobenzene or 2,4-difluoronitrobenzene. The choice between these pathways is a strategic one, balancing the cost of starting materials against the number of synthetic steps and overall process efficiency. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity of this valuable intermediate.

References

  • Google Patents. (n.d.). Process for the preparation of 3,5-difluoroaniline.
  • Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline.
  • Mason, T. J., & Milner, D. J. (1994). Synthesis of 2,4-difluoroaniline and 1,3-difluorobenzene from 1,2,4-trichlorbenzene.
  • Taylor & Francis Online. (n.d.). Synthesis of 2,4-Difluoroaniline and 1,3-Difluorobenzene from 1,2,4-Trichlorbenzene: Synthetic Communications: Vol 24, No 4.
  • Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis.
  • Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
  • Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
  • European Patent Office. (n.d.). Method of preparing 2,4-difluoroaniline - EP 0001825 B1.
  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • J&K Scientific LLC. (n.d.). This compound | 348-65-2.
  • European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene - EP 0447259 A1.
  • Chemsrc. (2025). This compound | CAS#:348-65-2.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Process for synthesizing 2,3-difluoroaniline.
  • European Patent Office. (n.d.). Process for producing 3,5-difluoroaniline - EP 0497213 A2.
  • PrepChem.com. (n.d.). Synthesis of 3-chloroaniline.

Sources

A Comprehensive Technical Guide to 5-Chloro-2,4-difluoroaniline: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth exploration of 5-Chloro-2,4-difluoroaniline, a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical identity, properties, synthesis methodologies, and significant applications, grounded in established scientific principles and industry best practices.

Chemical Identity and Nomenclature

The compound of interest is unequivocally identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1][2] This nomenclature precisely describes its molecular structure: an aniline core substituted with a chlorine atom at the fifth position and fluorine atoms at the second and fourth positions of the benzene ring.

For clarity in research and commerce, it is also recognized by several synonyms and identifiers:

  • CAS Number: 348-65-2[1][3]

  • Molecular Formula: C₆H₄ClF₂N[1][3]

  • Synonyms: 5-chloro-2,4-difluoro-benzenamine, 1-Amino-5-chloro-2,4-difluorobenzene[3][4]

The structural uniqueness of this compound, with its specific halogenation pattern, imparts distinct reactivity, making it a valuable intermediate in organic synthesis.[5]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
Molecular Weight 163.55 g/mol [1][3]
Appearance Off-white to gray solid[6]
Melting Point 50-51 °C[4][6]
Boiling Point 218.7 ± 35.0 °C at 760 mmHg[3][6]
Density ~1.5 g/cm³[3]
Flash Point 86.1 ± 25.9 °C[3]
LogP 2.46 - 2.78[3][4]
pKa 2.21 ± 0.10 (Predicted)[6]

Spectroscopic data is crucial for the quality control and identification of this compound. While a full spectral analysis is beyond the scope of this guide, typical ¹H NMR, ¹³C NMR, and mass spectrometry data are available from various chemical suppliers and databases for verification purposes.

Synthesis Pathways and Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and industrially viable route starts from 2,4,5-trichloronitrobenzene.

Key Synthesis Steps

The overall transformation involves two primary stages: selective fluorination followed by reduction of the nitro group and dechlorination.

  • Fluorination: 2,4,5-trichloronitrobenzene undergoes nucleophilic aromatic substitution with a fluorinating agent, such as potassium fluoride (KF), to replace two chlorine atoms with fluorine, yielding 2,4-difluoro-5-chloronitrobenzene.[7][8]

  • Reductive Dechlorination: The resulting 2,4-difluoro-5-chloronitrobenzene is then subjected to catalytic hydrogenation. This step simultaneously reduces the nitro group to an amine and removes the chlorine atom.[7][8]

start 2,4,5-Trichloronitrobenzene intermediate 2,4-Difluoro-5-chloronitrobenzene start->intermediate Fluorination (e.g., KF) end This compound intermediate->end Reduction (e.g., H₂, Pd/C)

Sources

An In-depth Technical Guide on the Toxicological Profile of 5-Chloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-difluoroaniline is a halogenated aromatic amine with the chemical formula C₆H₄ClF₂N.[1] As a substituted aniline, it serves as a crucial building block in the synthesis of various agrochemicals, pharmaceuticals, and dyestuffs.[2] Its utility in synthetic chemistry is significant; however, the presence of chloro and fluoro substituents on the aniline ring raises pertinent questions regarding its toxicological profile. Understanding the potential health hazards associated with this compound is paramount for ensuring the safety of researchers and for the risk assessment of any downstream products. This guide provides a comprehensive overview of the available toxicological data for this compound, drawing from existing safety data sheets and studies on structurally related analogs to offer insights into its potential biological effects.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for interpreting its toxicological data, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number 348-65-2[3][4]
Molecular Formula C₆H₄ClF₂N[1]
Molecular Weight 163.55 g/mol [1]
Appearance Colorless liquid[5]
Boiling Point 102 - 105 °C at 27 hPa[5]
Density 1.29 g/cm³ at 25 °C[5]
Flash Point 103 °C (closed cup)[5]

Acute Toxicity

The acute toxicity profile of this compound indicates that it is harmful if ingested and is a significant irritant to the skin and eyes.[3]

Skin and Eye Irritation: this compound is reported to cause skin irritation and serious eye damage.[1][3] This necessitates the use of appropriate personal protective equipment (PPE), including gloves and safety glasses or a face shield, during handling.[3][7]

Respiratory Irritation: Exposure to this compound may lead to respiratory irritation.[1][3] Therefore, it is crucial to handle this compound in a well-ventilated area or with respiratory protection to avoid inhalation of dust, mists, or sprays.[7][8]

Genotoxicity

The genotoxic potential of this compound is not definitively established in the available literature. One safety data sheet classifies it as not having germ cell mutagenicity.[3] However, it is well-documented that genotoxicity is a common characteristic of aniline derivatives.[9] For instance, the structurally related compound p-Chloroaniline has demonstrated clear genotoxic effects in various test systems.[10] Another related compound, 2-Chloro-4-nitroaniline, has been identified as a bacterial mutagen in Salmonella typhimurium.[11]

Given the known genotoxicity of other substituted anilines, it is prudent to handle this compound as a potential mutagen until more specific data becomes available. Standard genotoxicity assays, such as the Ames test and in vitro micronucleus assay, would be necessary to definitively characterize its mutagenic potential.

Carcinogenicity

Similar to its genotoxicity, the carcinogenicity of this compound has not been specifically determined. A safety data sheet indicates that it is not classified as a carcinogen.[3] However, carcinogenicity studies on structurally similar compounds raise concerns. For example, 5-chloro-o-toluidine has been shown to be carcinogenic in mice, inducing hemangiosarcomas and hepatocellular carcinomas.[12][13] Furthermore, p-chloroaniline is classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC) based on animal studies showing tumors of the spleen and liver.[14]

The carcinogenic potential of aromatic amines is often linked to their metabolic activation to reactive intermediates that can form DNA adducts. Until specific carcinogenicity bioassays are conducted on this compound, a cautious approach should be taken, informed by the data on its structural analogs.

Reproductive and Developmental Toxicity

There is limited specific information regarding the reproductive and developmental toxicity of this compound. One source states that it is not classified for reproductive toxicity.[3] However, this is a general statement and should be interpreted with caution in the absence of dedicated studies.

The assessment of reproductive and developmental toxicity is a critical component of the safety evaluation for any chemical.[15] Standard testing protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are designed to identify any adverse effects on fertility, embryonic development, and postnatal development.[16] Given the lack of data, it is not possible to conclude on the potential for this compound to act as a reproductive or developmental toxicant.

Proposed Metabolic Pathway

While no studies on the metabolism of this compound were found, research on the closely related compound 3-chloro-4-fluoroaniline in rats provides valuable insights. This study revealed that the metabolism of 3-chloro-4-fluoroaniline is rapid and extensive, with major metabolic transformations including N-acetylation and hydroxylation followed by O-sulfation.[17][18]

Based on this, a proposed metabolic pathway for this compound can be hypothesized. The primary metabolic routes are likely to involve Phase I oxidation and Phase II conjugation reactions.

Metabolic Pathway of this compound parent This compound metabolite1 N-acetyl-5-chloro-2,4-difluoroaniline parent->metabolite1 N-acetyltransferase metabolite2 Hydroxylated intermediates parent->metabolite2 Cytochrome P450 metabolite3 Sulfate conjugates metabolite2->metabolite3 Sulfotransferase metabolite4 Glucuronide conjugates metabolite2->metabolite4 UDP-glucuronosyltransferase

Caption: Proposed metabolic pathway for this compound.

Experimental Protocols

To address the data gaps in the toxicological profile of this compound, a series of standard in vitro and in vivo assays would be required. The following provides an overview of the methodologies for key experiments.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of the test compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are selected to detect different types of mutations.

  • The test compound is dissolved in a suitable solvent and tested at a range of concentrations.

  • The bacteria are exposed to the test compound in the presence and absence of a metabolic activation system (S9 mix from rat liver).

  • The mixture is plated on a minimal agar medium lacking histidine.

  • After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames Test Workflow start Start prep_bacteria Prepare Salmonella strains start->prep_bacteria prep_compound Prepare test compound dilutions start->prep_compound mix Mix bacteria, compound, and S9 prep_bacteria->mix prep_compound->mix add_s9 Add S9 mix (metabolic activation) add_s9->mix plate Plate on minimal agar mix->plate incubate Incubate plate->incubate count Count revertant colonies incubate->count analyze Analyze results count->analyze end End analyze->end

Caption: Workflow for the Ames Test.

In Vitro Micronucleus Assay

Objective: To detect the potential of a test compound to induce chromosomal damage in cultured mammalian cells.

Methodology:

  • A suitable mammalian cell line (e.g., CHO, V79, TK6) is cultured.

  • The cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9 mix).

  • After treatment, the cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • The cells are harvested, fixed, and stained.

  • The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is determined by microscopy.

  • A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Conclusion

The available toxicological data for this compound indicates that it is an acute hazard, being harmful if swallowed and causing significant skin, eye, and respiratory irritation. While specific data on its genotoxicity, carcinogenicity, and reproductive toxicity is lacking, the known toxicological profiles of structurally related aniline derivatives warrant a high degree of caution when handling this compound. Further investigation through standardized toxicological assays is necessary to fully characterize its potential long-term health effects. Researchers and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and handling in well-ventilated areas, to minimize exposure and mitigate potential risks.

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  • Sigma-Aldrich.
  • Scialli Consulting. Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern.
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  • Sheffield Hallam University Research Archive. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. [Link]
  • Vivotecnia. Reproductive Toxicology for Pharmaceutical Products: Ensuring Safety and Compliance. [Link]
  • NIH. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]
  • NCBI Bookshelf. 5-Chloro-ortho-Toluidine - Some Industrial Chemicals. [Link]
  • Open Access Journals. Developmental Toxicity, Major Factors and its Effects. [Link]
  • Vermont Department of Health. Para-Chloroaniline.
  • ResearchGate. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR | Request PDF. [Link]

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The Solubility Profile of 5-Chloro-2,4-difluoroaniline: A Technical Guide for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of 5-Chloro-2,4-difluoroaniline in organic solvents, outlining theoretical principles, predictive analysis, and detailed experimental protocols for solubility determination.

Introduction: The Critical Role of Solubility in the Application of this compound

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. These properties, summarized in Table 1, dictate the intermolecular forces at play and, consequently, its interaction with various solvents.

PropertyValueSource
Molecular Formula C₆H₄ClF₂N
Molecular Weight 163.55 g/mol
Melting Point 50-51 °C
Boiling Point 218.7 ± 35.0 °C (Predicted)
LogP (Octanol-Water Partition Coefficient) 2.78 (Predicted)
pKa 2.21 ± 0.10 (Predicted)

The melting point of 50-51 °C indicates that it is a solid at room temperature. The predicted LogP value of 2.78 suggests a preference for lipophilic (non-polar) environments over aqueous (polar) ones, hinting at better solubility in organic solvents than in water.

Theoretical Principles of Solubility: "Like Dissolves Like"

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular forces to consider are:

  • Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, and the nitrogen and fluorine atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are therefore expected to be effective at solvating this molecule.

  • Dipole-Dipole Interactions: The presence of polar C-F and C-Cl bonds, in addition to the C-N bond, creates a significant molecular dipole moment. Polar aprotic solvents, which possess dipole moments but do not have O-H or N-H bonds, can effectively interact with this compound through these forces.

  • Van der Waals Forces: These weak, non-specific interactions are present between all molecules and will play a role in the dissolution process, particularly in non-polar solvents.

Based on these principles, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.

Predicted Solubility Profile of this compound

In the absence of specific quantitative data, a predictive solubility profile can be constructed based on the physicochemical properties of this compound and the theoretical principles of solubility. This profile, presented in Table 2, serves as a valuable starting point for solvent selection in experimental work.

Solvent ClassSolvent ExamplePredicted Qualitative SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of strong hydrogen bonding with the amine group.
Polar Aprotic Acetone, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)Moderate to HighCan engage in strong dipole-dipole interactions.
Non-Polar Toluene, HexaneLow to ModerateLimited intermolecular interactions with the polar functional groups. The aromatic ring of toluene may offer some pi-stacking interactions.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a robust and widely accepted technique for determining the solubility of a solid in a liquid solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C)

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solute into vial B Add known volume of solvent A->B Dispense C Seal and place in thermostatic shaker D Agitate at constant temperature (e.g., 24-48h) C->D Incubate E Allow solid to settle F Withdraw supernatant and filter E->F Aspirate G Dilute sample to known volume F->G Prepare H Analyze by HPLC or GC G->H Inject J Calculate concentration from peak area H->J Quantify I Prepare calibration curve K Determine solubility (e.g., g/100mL) J->K Calculate

Figure 1: Experimental workflow for the determination of solubility.
Detailed Protocol
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The presence of undissolved solid at the end of this period is essential.

  • Sample Collection and Preparation:

    • Remove the vial from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical not to disturb the solid at the bottom of the vial.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Analysis and Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions and the diluted sample solution by a suitable analytical method (e.g., HPLC-UV or GC-FID).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Conclusion

While publicly available quantitative data on the solubility of this compound in organic solvents is scarce, a strong understanding of its physicochemical properties and the fundamental principles of solubility allows for a robust predictive assessment. For researchers and drug development professionals, the ability to experimentally determine solubility is a critical skill. The detailed protocol provided in this guide offers a reliable and accurate method for generating this essential data, thereby enabling the optimization of synthetic and formulation processes involving this important chemical intermediate. By combining theoretical knowledge with rigorous experimental practice, the challenges associated with the handling and application of this compound can be effectively addressed, paving the way for continued innovation in the pharmaceutical and agrochemical industries.

References

  • PubChem. This compound. [Link]

Methodological & Application

Application Notes and Protocols for 5-Chloro-2,4-difluoroaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2,4-difluoroaniline (CAS No. 348-65-2) has emerged as a critical structural motif and versatile intermediate in modern pharmaceutical development.[1][2] Its unique electronic properties, conferred by the strategic placement of two fluorine atoms and a chlorine atom, make it an invaluable building block for complex active pharmaceutical ingredients (APIs), particularly in the oncology and antiviral therapeutic areas. These application notes provide an in-depth analysis of the scientific rationale for its use, detailed synthetic protocols for its incorporation into advanced pharmaceutical intermediates, and a focus on its role in the synthesis of targeted therapies like kinase inhibitors.

Scientific Rationale: The Strategic Value of the this compound Moiety

The utility of this compound in drug design is not coincidental; it is a direct result of the predictable and advantageous modulations its substituents have on the molecule's physicochemical and biological properties.

The Influence of Fluorine Substitution

The presence of fluorine atoms at the C2 and C4 positions is a cornerstone of this reagent's value. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect. This has several critical consequences:

  • Modulation of Basicity (pKa): The electron-withdrawing fluorine atoms significantly lower the pKa of the aniline nitrogen. This reduced basicity is crucial for preventing off-target interactions at physiological pH and can be essential for fitting into specific binding pockets of target proteins.

  • Enhanced Metabolic Stability: Carbon-fluorine bonds are exceptionally strong. Replacing C-H bonds with C-F bonds at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, thereby increasing the drug's half-life and bioavailability.[3]

  • Improved Target Binding Affinity: The fluorine atoms can act as hydrogen bond acceptors and engage in favorable dipole-dipole or orthogonal multipolar interactions within a protein's active site, enhancing the overall binding affinity and potency of the final drug molecule.

The Role of the C5 Chlorine Substituent

The chlorine atom at the C5 position serves two primary purposes:

  • A Handle for Further Functionalization: The chlorine atom provides a reactive site for subsequent cross-coupling reactions, most notably Palladium-catalyzed methods like the Buchwald-Hartwig amination or Suzuki coupling.[4][5] This allows for the efficient and modular construction of complex molecular architectures.

  • Electronic and Steric Tuning: As an electron-withdrawing group, the chlorine atom further fine-tunes the electronic profile of the aromatic ring. It also provides steric bulk, which can be used to control molecular conformation and optimize interactions with the target protein.

This combination of features makes this compound a "privileged" fragment, particularly for the development of ATP-competitive kinase inhibitors, where precise interactions within the ATP binding site are paramount.

Application in the Synthesis of VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of tumor angiogenesis, making it a high-value target in oncology.[6][7] Several potent inhibitors incorporate the this compound scaffold.

Synthetic Strategy Overview

The general strategy involves the nucleophilic substitution of a reactive leaving group (typically a chlorine atom) on a heterocyclic core with the amino group of this compound. This reaction forms a critical C-N bond, linking the aniline moiety to the core scaffold of the inhibitor.

The workflow below illustrates the synthesis of a pyrimido[4,5-b]indole-based VEGFR-2 inhibitor intermediate.

G A N-(4,5-dichloro-9H-pyrimido [4,5-b]indol-2-yl)-2,2-dimethylpropanamide C Nucleophilic Aromatic Substitution (SNAr) A->C B This compound (CAS 348-65-2) B->C D Target Intermediate: 5-chloro-N4-(5-chloro-2,4-difluorophenyl)-9H-pyrimido [4,5-b]indole-2,4-diamine derivative C->D Formation of C4-Anilino Linkage

Caption: Workflow for VEGFR-2 inhibitor synthesis.

Protocol: Synthesis of a 5-chloro-N4-(substituted phenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine Intermediate

This protocol is adapted from methodologies described for the synthesis of potent VEGFR-2 inhibitors.[6][7]

Materials:

  • N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide (1.0 eq)

  • This compound (1.1 eq)

  • 2-Propanol (or Dioxane)

  • Concentrated HCl (catalytic amount)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide (1.0 eq) and this compound (1.1 eq).

  • Add 2-Propanol to the flask to achieve a concentration of approximately 0.1 M.

  • Add a catalytic amount of concentrated HCl (e.g., 0.1 eq).

  • Place the reaction mixture under an inert atmosphere.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.

  • Filter the solid product and wash with cold 2-Propanol, followed by a non-polar solvent like hexanes to remove impurities.

  • Dry the product under vacuum to yield the target intermediate.

Causality and Trustworthiness: The reaction proceeds via a nucleophilic aromatic substitution where the aniline nitrogen attacks the electron-deficient C4 position of the pyrimidine ring. The C4-chloro is more activated towards displacement than the C5-chloro on the indole ring. The acidic catalyst protonates the pyrimidine ring, further activating it towards nucleophilic attack. This self-validating system relies on the differential reactivity of the chloro-substituents, ensuring regioselective substitution.

ParameterCondition/ValueRationale
Solvent 2-Propanol or DioxaneProvides good solubility for reactants and a suitable boiling point for the reaction temperature.
Temperature 80-90 °C (Reflux)Provides sufficient thermal energy to overcome the activation barrier for the SNAr reaction.
Catalyst Conc. HCl (catalytic)Activates the heterocyclic core towards nucleophilic attack by protonation.
Stoichiometry Slight excess of anilineEnsures complete consumption of the more complex heterocyclic starting material.
Typical Yield 60-85%Dependent on specific substrates and reaction scale.

Application in the Synthesis of FLT3 Inhibitors (Quizartinib)

Quizartinib (AC220) is a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of adult patients with relapsed/refractory acute myeloid leukemia (AML) that is FLT3-ITD positive.[8][9] While various synthetic routes exist, the core structure often relies on building blocks derived from or analogous to substituted anilines. This compound serves as a key starting material for related kinase inhibitor scaffolds.

Synthetic Strategy Overview

In a plausible synthetic route to a Quizartinib analogue or a related kinase inhibitor, this compound would be coupled to a core heterocyclic structure. A common and efficient method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction is highly valued in pharmaceutical manufacturing for its functional group tolerance and reliability in forming C-N bonds.[10][11]

G A Heterocyclic Core-Br (e.g., Bromo-imidazo[2,1-b]benzothiazole) C Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) A->C B This compound (CAS 348-65-2) B->C D Advanced Kinase Inhibitor Intermediate C->D Formation of Aryl-Amine Bond

Caption: Buchwald-Hartwig coupling workflow.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This generalized protocol is based on standard conditions for Pd-catalyzed C-N bond formation, a cornerstone of modern pharmaceutical synthesis.[4][10]

Materials:

  • Aryl Bromide (e.g., 2-Bromo-imidazo[2,1-b][1][12]benzothiazole derivative) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the Aryl Bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • In a separate vial, weigh the Palladium catalyst and the ligand and add them to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. The reaction is typically complete within 8-16 hours.

  • After cooling to room temperature, dilute the mixture with a solvent like Ethyl Acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Causality and Trustworthiness: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the aniline and subsequent deprotonation by the base to form a palladium-amido complex. The turnover-limiting step is often the reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst.[10] The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos stabilize the palladium center and promote the reductive elimination step, ensuring high yields and preventing side reactions.

Conclusion

This compound is a high-value, versatile building block in pharmaceutical synthesis. Its utility is grounded in the predictable influence of its halogen substituents on molecular properties, which allows medicinal chemists to enhance the potency, selectivity, and metabolic stability of drug candidates. The protocols detailed herein for its incorporation into advanced kinase inhibitor scaffolds via nucleophilic substitution and palladium-catalyzed cross-coupling demonstrate its practical application and underscore its importance for researchers, scientists, and drug development professionals dedicated to creating next-generation therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis.
  • ECHEMI. (n.d.). Buy this compound from HANGZHOU LEAP CHEM CO., LTD..
  • Zhao, K. T., Zhang, L. X., & Tang, C. L. (2020). Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals, 51(01), 48-52.
  • Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
  • National Institutes of Health. (n.d.). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
  • PubMed Central (PMC), NIH. (2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents.
  • PubMed. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines.
  • AGC Chemicals Americas. (n.d.). Fluorine Specialty Ingredients for Pharmaceutical Manufacturing.
  • (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline.
  • ACS Publications. (2025). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline.
  • PubMed. (n.d.). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][13][14]triazine-based VEGFR-2 kinase inhibitors.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • APExBIO. (n.d.). Quizartinib (AC220) - Potent FLT3 Inhibitor.
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  • PubChem. (n.d.). SID 178102286 - quizartinib.
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Application Notes & Protocols: 5-Chloro-2,4-difluoroaniline as a Foundational Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the strategic application of 5-Chloro-2,4-difluoroaniline (CAS No: 348-65-2) as a pivotal intermediate in the synthesis of advanced agrochemicals. We will explore its physicochemical properties, safety protocols, and its role in constructing complex active ingredients, supported by detailed experimental procedures.

Strategic Importance in Agrochemical Design

This compound is a highly functionalized aniline derivative whose value in agrochemical research is derived from its unique substitution pattern. The presence of both chlorine and fluorine atoms on the aromatic ring is not coincidental; it is a deliberate design element that imparts a range of desirable properties to the final active ingredients.

  • Enhanced Bioactivity: The electron-withdrawing nature of the halogen substituents can significantly influence the electronic environment of the molecule, often leading to stronger binding interactions with target enzymes or receptors in pests and weeds.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Its incorporation can block sites of metabolic oxidation, increasing the bioavailability and persistence of the agrochemical in the target organism, which can lead to lower application rates.

  • Target Specificity: The specific arrangement of these halogens allows for the synthesis of molecules with precise three-dimensional shapes, enhancing selectivity towards the target pest while minimizing off-target effects on beneficial organisms or the crop itself.

This intermediate is a key building block for various classes of agrochemicals, including certain types of herbicides and fungicides, where precise molecular architecture is paramount for efficacy.[1][2][3]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 348-65-2[4][5][6]
Molecular Formula C₆H₄ClF₂N[4][6][7]
Molecular Weight 163.55 g/mol [4][7]
Appearance Off-white to gray or brown solid/powder[6][8]
Melting Point 50-51 °C[6][8]
Boiling Point 218.7 ± 35.0 °C at 760 mmHg[4][8]
Density 1.5 ± 0.1 g/cm³[4][6]
Flash Point 86.1 ± 25.9 °C[4][6]
IUPAC Name This compound[7][9]
Safety, Handling, and Hazard Mitigation

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[5][10]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5][7][11]

    • H318/H319: Causes serious eye damage/irritation.[5][7][11]

    • H335: May cause respiratory irritation.[5][7]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber).[5][10]

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5][11]

    • Skin and Body Protection: Wear a lab coat and other suitable protective clothing.[5][11]

    • Respiratory Protection: In case of inadequate ventilation or when handling powder, use a NIOSH/MSHA approved respirator.[5][11]

  • First-Aid Measures:

    • After Inhalation: Remove the person to fresh air. If breathing is difficult, seek immediate medical attention.[5][11]

    • After Skin Contact: Immediately wash with plenty of soap and water.[5][11]

    • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[5][11]

    • After Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor if you feel unwell.[5][11]

Application in Agrochemical Synthesis: A Workflow Overview

The primary utility of this compound is as a nucleophilic starting material. The amine group (-NH₂) is readily derivatized to form amides, ureas, or used in condensation reactions to build heterocyclic structures, which often form the core of a biologically active molecule.

G cluster_start Starting Material cluster_core Key Synthetic Transformations cluster_product Final Agrochemical Product A This compound B Acylation / Amide Bond Formation (e.g., with an Acid Chloride) A->B R-COCl, Base C Cyclocondensation (e.g., with a diketone) A->C Reagents for heterocycle synthesis D Diazotization -> Sandmeyer Reaction A->D 1. NaNO₂, H⁺ 2. CuX E Substituted Picolinamide Herbicide B->E F Pyrazole Carboxamide Fungicide C->F G Other Halogenated Active Ingredient D->G

Caption: General synthetic workflows utilizing this compound.

Synthesis of Picolinamide-Type Herbicides

While specific commercial herbicides directly using the 5-chloro isomer are proprietary, the synthesis of picolinic acid herbicides serves as an excellent model for its application. In this class of herbicides, which act as synthetic auxins, an N-aryl picolinamide is often the core structure.[12][13] The 5-chloro-2,4-difluorophenyl moiety is crucial for achieving high herbicidal activity against broadleaf weeds.[12]

The key synthetic step is the formation of an amide bond between the aniline intermediate and an activated carboxylic acid, such as a picolinoyl chloride. The causality for this reaction is the nucleophilicity of the aniline's nitrogen atom attacking the electrophilic carbonyl carbon of the acid chloride.

Detailed Experimental Protocol: Synthesis of a Model Picolinamide

This protocol describes a representative procedure for the acylation of this compound with a substituted picolinoyl chloride, a foundational step in creating picolinamide-based herbicides.

Objective: To synthesize N-(5-chloro-2,4-difluorophenyl)-picolinamide.

Materials and Reagents:

  • This compound (1.0 eq)

  • Picolinoyl chloride (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. Rationale: This is a highly exothermic reaction. Cooling prevents the formation of side products and ensures controlled reaction kinetics.

  • Addition of Acid Chloride: Dissolve picolinoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acid chloride solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1M HCl solution to quench the reaction and neutralize the excess triethylamine.

  • Work-up - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, saturated brine. Rationale: The acid wash removes the base (TEA), the bicarbonate wash removes any unreacted acid chloride, and the brine wash removes residual water.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and wash the solid with a small amount of fresh DCM.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure N-(5-chloro-2,4-difluorophenyl)-picolinamide.

G reagents This compound Picolinoyl Chloride Triethylamine (Base) DCM (Solvent) process Step 1: Nucleophilic Attack The lone pair on the aniline nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. Step 2: Tetrahedral Intermediate A transient tetrahedral intermediate is formed. Step 3: Elimination The intermediate collapses, eliminating the chloride ion. Step 4: Deprotonation Triethylamine removes the proton from the nitrogen, neutralizing the generated HCl and yielding the final amide product. reagents->process product N-(5-chloro-2,4-difluorophenyl)-picolinamide Triethylammonium Chloride (Byproduct) process->product

Caption: Mechanism of amide bond formation in picolinamide synthesis.

Conclusion

This compound stands as a testament to the principles of modern agrochemical design, where strategic halogenation is a key tool for enhancing molecular performance. Its utility as a foundational intermediate enables the construction of complex and highly effective active ingredients. The protocols and data presented herein provide a robust framework for researchers engaged in the discovery and synthesis of next-generation crop protection solutions, underscoring the importance of this versatile chemical building block.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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  • Journal of Fluorine Chemistry. (n.d.).
  • Alt.wiche.edu. (n.d.). Smart 3,5-Dichloro-2,4-difluoroaniline.
  • J&K Scientific LLC. (n.d.). This compound | 348-65-2.
  • Google Patents. (n.d.). EP0001825B1 - Method of preparing 2,4-difluoroaniline.
  • Chem-Impex. (n.d.). 3,5-Dichloro-2,4-difluoroaniline.
  • Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
  • Google Patents. (n.d.). US4294988A - Method of preparing 2,4-difluoroaniline.
  • ResearchGate. (n.d.). Synthesis and herbicidal activity of novel 5-chloro-3-fluoro-2-phenoxypyridines with a 1,3,4-oxadiazole ring.
  • ResearchGate. (2019). Synthesis of New Agrochemicals.
  • National Institutes of Health. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC.

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Application Note: Strategic Electrophilic Substitution on 5-Chloro-2,4-difluoroaniline for Pharmaceutical and Agrochemical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 5-Chloro-2,4-difluoroaniline

This compound (CAS No. 348-65-2) is a pivotal building block in the synthesis of high-value organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its polysubstituted aromatic ring, featuring a unique arrangement of electron-donating and electron-withdrawing groups, offers a versatile platform for further functionalization. Mastering the electrophilic aromatic substitution (EAS) reactions of this aniline derivative is critical for accessing a wide array of complex target molecules, including tyrosine kinase inhibitors and other bioactive compounds.[1]

This guide provides a comprehensive overview of the theoretical principles and practical protocols for performing electrophilic substitution reactions on this compound. We will delve into the causality behind regiochemical outcomes and offer robust, step-by-step procedures for key transformations such as halogenation, nitration, and acylation.

Theoretical Framework: Predicting Regioselectivity

The outcome of any electrophilic aromatic substitution is governed by the electronic and steric influences of the substituents already present on the aromatic ring.[2] In this compound, we have three distinct groups to consider:

  • Amino Group (-NH₂): A powerful activating group that donates electron density to the ring via a resonance effect (+R).[3] It strongly directs incoming electrophiles to the ortho and para positions.

  • Fluorine Atoms (-F): Halogens are a unique class. They are deactivating via induction (-I) due to their high electronegativity but are ortho, para-directing due to their ability to donate a lone pair of electrons via resonance (+R).[4]

  • Chlorine Atom (-Cl): Similar to fluorine, chlorine is an inductively withdrawing (-I) and resonance-donating (+R) group, resulting in an overall deactivating but ortho, para-directing effect.

The amino group is the most powerful activating and directing group on the ring.[3] Therefore, it will dictate the position of electrophilic attack. The positions ortho and para to the -NH₂ group are C3 and C6, respectively.

  • Position C6 (para to -NH₂): This position is highly activated by the amino group and is sterically unhindered.

  • Position C3 (ortho to -NH₂): This position is also activated by the amino group but is flanked by two halogen atoms (Cl and F), which may introduce some steric hindrance and electronic deactivation.

Consequently, electrophilic attack is overwhelmingly favored at the C6 position .

Caption: Directing effects on this compound.

Taming Reactivity: The Imperative of N-Acetylation

Anilines are so strongly activated that their reactions with electrophiles can be difficult to control, often leading to polysubstitution and undesirable oxidation side products.[3][5] A standard and highly effective strategy to mitigate this reactivity is the temporary protection of the amino group as an amide, typically an acetanilide.[5]

The resulting N-acetyl group is still an ortho, para-director but is significantly less activating than a free amino group. This moderation allows for cleaner, more selective monosubstitution. The protecting group can be easily removed via acid or base hydrolysis post-reaction to regenerate the aniline.

G start This compound (Highly Reactive) protect Step 1: N-Protection (e.g., Acetic Anhydride) start->protect intermediate N-acetyl-5-chloro-2,4-difluoroaniline (Moderated Reactivity) protect->intermediate react Step 2: Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) intermediate->react product_protected 6-Substituted-N-acetyl-5-chloro- 2,4-difluoroaniline react->product_protected deprotect Step 3: Deprotection (Acid or Base Hydrolysis) product_protected->deprotect final 6-Substituted-5-chloro- 2,4-difluoroaniline (Final Product) deprotect->final

Caption: General workflow incorporating N-protection.

Experimental Protocols for Key Transformations

The following protocols are generalized procedures based on established methods for substituted anilines. Researchers must perform their own reaction monitoring (e.g., TLC, GC-MS) and optimization for this specific substrate. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Acetylation (Protection)

Rationale: This protocol uses acetic anhydride to convert the highly activating amino group into a less activating acetamido group, preventing polysubstitution and oxidation during subsequent electrophilic attack.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Sodium acetate

  • Deionized water

  • Ice bath, magnetic stirrer, filtration apparatus

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a minimal amount of glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 1.1 equivalents of acetic anhydride dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction to completion by TLC.

  • Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring to precipitate the product.

  • If the starting aniline was basic, a solution of sodium acetate can be added to buffer the mixture and facilitate precipitation.[5]

  • Collect the white precipitate (N-(5-chloro-2,4-difluorophenyl)acetamide) by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization if necessary.

Protocol 2: Electrophilic Nitration (on Protected Aniline)

Rationale: This protocol introduces a nitro group at the C6 position. The use of a protected aniline and controlled temperature is crucial to prevent the formation of meta-isomers, which can arise from the protonation of the free amino group in the strongly acidic medium.[3][5]

Materials:

  • N-(5-chloro-2,4-difluorophenyl)acetamide (from Protocol 1)

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice/salt bath

Procedure:

  • Add 1.0 equivalent of N-(5-chloro-2,4-difluorophenyl)acetamide to a flask and cool to 0 °C in an ice/salt bath.

  • Slowly add 5 equivalents of concentrated sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 1 equivalent of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the reaction temperature between 0 and 5 °C.

  • Stir the reaction at this temperature for 1-3 hours, monitoring progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry. The product is N-(6-nitro-5-chloro-2,4-difluorophenyl)acetamide.

Protocol 3: Electrophilic Bromination (on Protected Aniline)

Rationale: This procedure installs a bromine atom at the C6 position. Using elemental bromine in a solvent like acetic acid provides a controlled way to achieve monobromination on the moderately activated acetanilide ring.

Materials:

  • N-(5-chloro-2,4-difluorophenyl)acetamide (from Protocol 1)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Sodium bisulfite solution

Procedure:

  • Dissolve 1.0 equivalent of N-(5-chloro-2,4-difluorophenyl)acetamide in glacial acetic acid in a flask protected from light.

  • In a separate container, prepare a solution of 1.05 equivalents of bromine in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the acetanilide solution at room temperature with stirring.

  • Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a large volume of water.

  • Add a saturated solution of sodium bisulfite dropwise to quench any unreacted bromine (indicated by the disappearance of the orange/brown color).

  • Collect the precipitate by vacuum filtration, wash with water, and dry. The product is N-(6-bromo-5-chloro-2,4-difluorophenyl)acetamide.

Protocol 4: N-Deprotection (Hydrolysis)

Rationale: This final step removes the N-acetyl group to reveal the desired substituted aniline product, which can then be used in subsequent synthetic steps.

Materials:

  • Substituted N-(5-chloro-2,4-difluorophenyl)acetamide (from Protocol 2 or 3)

  • Concentrated hydrochloric acid or Sodium hydroxide solution

  • Ethanol

Procedure (Acidic Hydrolysis):

  • Suspend the N-acetylated compound in a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).

  • Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and then pour it onto ice.

  • Neutralize the solution by slowly adding a concentrated base (e.g., NaOH solution) until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry.

Summary of Expected Transformations

The following table summarizes the key electrophilic substitution reactions on this compound, assuming prior N-acetylation for controlled reactivity.

Reaction TypeElectrophile (E⁺)Typical Reagents & ConditionsExpected Major Product (Post-Deprotection)
Nitration NO₂⁺HNO₃, H₂SO₄, 0-5 °C6-Nitro-5-chloro-2,4-difluoroaniline
Bromination Br⁺Br₂, Acetic Acid, RT6-Bromo-5-chloro-2,4-difluoroaniline
Chlorination Cl⁺Cl₂, AlCl₃ or FeCl₃, 0 °C2,6-Dichloro-5-chloro-2,4-difluoroaniline
Sulfonation SO₃Fuming H₂SO₄ (SO₃ in H₂SO₄), RT6-Amino-4-chloro-3,5-difluorobenzene-1-sulfonic acid
Friedel-Crafts Acylation RCO⁺RCOCl, AlCl₃, 0 °C to RT1-(6-Amino-4-chloro-3,5-difluorophenyl)ketone

Note: Friedel-Crafts reactions on anilines, even protected ones, can be challenging due to complexation of the Lewis acid catalyst with the nitrogen or oxygen lone pairs. Alternative acylation methods may be required.[4][5]

Conclusion

This compound is a valuable substrate for constructing complex molecular architectures. A thorough understanding of the directing effects of its substituents, combined with the strategic use of N-protection, enables chemists to achieve predictable and high-yielding electrophilic substitutions. The protocols outlined in this guide serve as a foundational framework for researchers to develop and optimize synthetic routes toward novel pharmaceuticals and agrochemicals.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis.
  • Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. Chemphyschem, 16(11), 2366-74.
  • Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
  • The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.
  • StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism.
  • University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
  • ProQuest. (n.d.). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline.
  • Wang, W., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
  • Manka, J. T., & Kaszynski, P. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 123(1), 93-99.
  • Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
  • Google Patents. (n.d.). EP2940002A1 - Halogenated aniline and method for producing same.
  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
  • Google Patents. (n.d.). Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.

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Application Notes and Protocols for the N-Alkylation of 5-Chloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2,4-difluoroaniline is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of electron-withdrawing fluorine and chlorine atoms on the aniline ring significantly influences its chemical reactivity. N-alkylation of the primary amino group introduces a key functional handle, enabling the synthesis of a diverse range of derivatives with potentially enhanced biological activity. However, the reduced nucleophilicity of the nitrogen atom, due to these electron-withdrawing groups, can make N-alkylation challenging compared to simple anilines.[2]

This guide provides a comprehensive overview of the N-alkylation of this compound, detailing two robust protocols: direct N-alkylation with alkyl halides and reductive amination. The causality behind experimental choices, self-validating system designs, and supporting references are integrated to ensure technical accuracy and practical utility for researchers in the field.

The Chemistry of N-Alkylation of Electron-Deficient Anilines

The N-alkylation of anilines is a fundamental carbon-nitrogen bond-forming reaction.[3] The introduction of alkyl groups to the nitrogen atom can significantly alter the physicochemical properties of the parent aniline, including its basicity, lipophilicity, and solubility.[4] In the case of this compound, the strong electron-withdrawing nature of the halogen substituents decreases the electron density on the nitrogen atom, thereby reducing its nucleophilicity and basicity.[4] This necessitates carefully chosen reaction conditions to achieve efficient N-alkylation.

Two primary strategies are commonly employed for the N-alkylation of such anilines:

  • Direct N-Alkylation: This method involves the reaction of the aniline with an alkylating agent, typically an alkyl halide, in the presence of a base. The base is crucial for deprotonating the aniline, generating a more nucleophilic amide anion that can then react with the alkyl halide in an SN2 reaction. Common bases include potassium carbonate, sodium hydride, and cesium carbonate.[2][5] The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile often being preferred.[2][6]

  • Reductive Amination: This versatile method involves the reaction of the aniline with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding N-alkylated amine.[7][8] A key advantage of this approach is the use of less hazardous alkylating agents compared to alkyl halides. The reaction is typically carried out in a one-pot fashion, and a variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride being common choices.[8][9]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol outlines a general and reliable procedure for the direct N-alkylation of this compound using an alkyl halide and a carbonate base. The use of potassium carbonate provides a good balance of reactivity and ease of handling.

Materials and Equipment
  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware for filtration and purification

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Add this compound and anhydrous solvent to flask B 2. Add anhydrous K₂CO₃ A->B C 3. Stir under inert atmosphere B->C D 4. Add alkyl halide dropwise C->D E 5. Heat to 60-80°C D->E F 6. Monitor by TLC or LC-MS E->F G 7. Cool to RT and filter F->G H 8. Concentrate filtrate G->H I 9. Dissolve in EtOAc H->I J 10. Wash with NaHCO₃ and brine I->J K 11. Dry over Na₂SO₄ J->K L 12. Concentrate to yield crude product K->L M 13. Purify by column chromatography L->M N Desired N-alkylated product M->N

Caption: Workflow for Direct N-Alkylation.

Step-by-Step Methodology
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF or acetonitrile (to a concentration of approximately 0.1-0.5 M).

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

  • Stir the resulting suspension at room temperature for 15-30 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.2 eq) to the reaction mixture dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the inorganic solids (potassium carbonate and any salts formed).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated this compound.[2]

Quantitative Data Summary
Reagent/ParameterMolar Equivalence/ValueRationale
This compound1.0 eqLimiting reagent
Alkyl Halide1.1 - 1.2 eqA slight excess ensures complete consumption of the aniline.
Potassium Carbonate2.0 - 3.0 eqActs as a base to deprotonate the aniline; an excess drives the reaction to completion.
SolventAnhydrous DMF or AcetonitrilePolar aprotic solvents that facilitate SN2 reactions.[6]
Temperature60 - 80 °CProvides sufficient energy to overcome the activation barrier for the reaction.
Reaction Time2 - 12 hoursDependent on the specific alkyl halide and reaction temperature.
Protocol 2: Reductive Amination with Aldehydes

This protocol details the N-alkylation of this compound via reductive amination with an aldehyde, using sodium borohydride as the reducing agent. This method is particularly useful for synthesizing N-benzyl derivatives.

Materials and Equipment
  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Experimental Workflow

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve aniline and aldehyde in methanol B 2. Stir at room temperature A->B C 3. Cool to 0°C B->C D 4. Add NaBH₄ portion-wise C->D E 5. Warm to RT and stir D->E F 6. Monitor by TLC or LC-MS E->F G 7. Quench with water F->G H 8. Concentrate to remove methanol G->H I 9. Extract with EtOAc H->I J 10. Wash with brine I->J K 11. Dry over Na₂SO₄ J->K L 12. Concentrate to yield crude product K->L M 13. Purify by column chromatography L->M N Desired N-alkylated product M->N

Caption: Workflow for Reductive Amination.

Step-by-Step Methodology
  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in methanol or ethanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) to the mixture in small portions. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired N-alkylated aniline.

Quantitative Data Summary
Reagent/ParameterMolar Equivalence/ValueRationale
This compound1.0 eqLimiting reagent
Aldehyde1.1 eqA slight excess drives the imine formation equilibrium.
Sodium Borohydride1.5 eqA mild and selective reducing agent for the imine.[8] An excess ensures complete reduction.
SolventMethanol or EthanolProtic solvents that are suitable for both imine formation and borohydride reduction.
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reduction, followed by stirring at room temperature for completion.
Reaction Time3 - 6 hoursSufficient time for both imine formation and subsequent reduction.

Conclusion

The N-alkylation of this compound can be successfully achieved through either direct alkylation with alkyl halides or reductive amination with carbonyl compounds. The choice of method will depend on the desired alkyl substituent, the availability of starting materials, and considerations regarding reaction conditions and potential hazards. The protocols provided herein offer robust and adaptable starting points for the synthesis of a wide array of N-alkylated derivatives of this important synthetic intermediate. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining the desired products in high purity.

References

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  • Vellakkaran, M., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
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The Strategic Application of 5-Chloro-2,4-difluoroaniline in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and materials science, the synthesis of complex aromatic structures is paramount. Among the versatile building blocks available to researchers, 5-Chloro-2,4-difluoroaniline stands out as a key intermediate for the construction of novel pharmaceuticals and functional materials.[1][2] Its unique substitution pattern—an activating amino group, a reactive chloro handle for cross-coupling, and two deactivating yet metabolically stabilizing fluoro groups—presents both opportunities and challenges in synthetic design. This guide provides an in-depth exploration of the use of this compound in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights to navigate the intricacies of these powerful transformations.

The Reactivity Landscape of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is primarily dictated by the C-Cl bond. The general reactivity trend for carbon-halogen bonds in such reactions is C-I > C-Br > C-Cl >> C-F. This disparity allows for selective functionalization of the C-Cl bond while leaving the more inert C-F bonds intact, a crucial feature for subsequent molecular modifications. The electron-withdrawing nature of the two fluorine atoms renders the aromatic ring electron-deficient, which can influence the kinetics of the oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[3][4] When applied to this compound, it provides a direct route to substituted 2,4-difluoroanilines, which are precursors to a range of biologically active molecules.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of catalyst, ligand, and base is critical to ensure efficient turnover and high yields, especially when dealing with a relatively less reactive aryl chloride.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product (Ar-R) Product (Ar-R) Reductive Elimination->Product (Ar-R) Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2)->Transmetalation [R-B(OH)3]- Base Base Base->Boronic Acid (R-B(OH)2)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the mono-arylation of this compound. Optimization of the ligand, base, and temperature may be necessary for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane/water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂A common and effective precatalyst that is reduced in situ to the active Pd(0) species.
Ligand XPhosA bulky, electron-rich phosphine ligand that facilitates the oxidative addition of aryl chlorides.[6][7]
Base K₃PO₄A moderately strong base that is effective in activating the boronic acid for transmetalation.[6]
Solvent 1,4-Dioxane/WaterA polar aprotic solvent mixture that aids in the solubility of both organic and inorganic reagents.
Temperature 100 °CElevated temperature is often required to achieve a reasonable reaction rate with aryl chlorides.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[1][8] For this compound, this reaction opens avenues to complex aniline derivatives that are challenging to synthesize via traditional methods.[9]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[8] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[10]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Cl(L2)->Amine_Coordination Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine_Coordination->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product (Ar-NR'R'') Product (Ar-NR'R'') Reductive_Elimination->Product (Ar-NR'R'') Amine (HNR'R'') Amine (HNR'R'') Amine (HNR'R'')->Amine_Coordination Base Base Base->Amine_Coordination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Generalized Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of this compound with primary or secondary amines. The choice of ligand and base can be critical depending on the nature of the amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol% Pd)

  • RuPhos (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk tube, combine Pd₂(dba)₃ (0.01 mmol), RuPhos (0.03 mmol), and NaOt-Bu (1.4 mmol).

  • Add this compound (1.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃A common Pd(0) source that is effective in initiating the catalytic cycle.
Ligand RuPhosA bulky, electron-rich ligand known to be effective for the amination of challenging aryl chlorides.[7]
Base NaOt-BuA strong, non-nucleophilic base required to deprotonate the amine.[7]
Solvent TolueneA non-polar solvent that is well-suited for this type of coupling reaction.
Temperature 100-110 °CNecessary to overcome the activation barrier for the oxidative addition of the C-Cl bond.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[11][12] These motifs are prevalent in pharmaceuticals, natural products, and organic materials.

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. Copper-free versions of this reaction are also well-established.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product (Ar-C≡CR) Product (Ar-C≡CR) Reductive_Elimination->Product (Ar-C≡CR) Terminal_Alkyne (H-C≡CR) Terminal_Alkyne (H-C≡CR) Copper_Acetylide Copper_Acetylide Terminal_Alkyne (H-C≡CR)->Copper_Acetylide Cu(I), Base Copper_Acetylide (Cu-C≡CR) Copper_Acetylide (Cu-C≡CR) Copper_Acetylide (Cu-C≡CR)->Transmetalation Base Base

Sources

Application Note: A Validated Protocol for the Regioselective Nitration of 5-Chloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed experimental protocol for the nitration of 5-Chloro-2,4-difluoroaniline, a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The procedure is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and high-yield synthesis of the target molecule, 5-Chloro-2,4-difluoro-6-nitroaniline. The narrative explains the scientific rationale behind key procedural steps, from the generation of the electrophile to the regioselective outcome dictated by the substrate's electronic properties. The protocol includes detailed safety guidelines for handling hazardous reagents, a step-by-step workflow, purification methods, and analytical characterization techniques.

Introduction and Scientific Rationale

This compound is a substituted aniline derivative whose structural motifs are of significant interest in medicinal chemistry.[1][2] The introduction of a nitro group (—NO₂) onto this scaffold via electrophilic aromatic substitution is a pivotal transformation, yielding a versatile intermediate for further functionalization. The resulting product, 5-Chloro-2,4-difluoro-6-nitroaniline, serves as a precursor for synthesizing compounds with potential biological activity.

The core of this procedure is the nitration reaction, a classic example of electrophilic aromatic substitution (EAS). The mechanism is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[3][4] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly reactive nitronium ion.[5]

Mechanism: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The regiochemical outcome of the substitution on the this compound ring is governed by the directing effects of the existing substituents. The amino group (-NH₂) is a powerful activating ortho-, para-director. However, in the strongly acidic medium of the nitrating mixture, it is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. The fluorine and chlorine atoms are deactivating ortho-, para-directors. The combined influence of these groups directs the incoming electrophile (NO₂⁺) to the position ortho to the amino group (C6), which is also para to the chlorine atom.

Safety and Hazard Management

The nitration of aromatic compounds is an energetic and potentially hazardous reaction. Strict adherence to safety protocols is mandatory.

  • Hazardous Reagents: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are extremely corrosive and powerful oxidizing agents. They can cause severe chemical burns upon contact with skin and eyes and are destructive to the respiratory tract.[6][7][8][9]

  • Personal Protective Equipment (PPE): All operations must be conducted while wearing appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or Viton), chemical safety goggles, a full-face shield, and a chemical-resistant laboratory coat.[6][10]

  • Engineering Controls: This procedure must be performed inside a certified chemical fume hood to prevent the inhalation of toxic and corrosive vapors.[8] An eyewash station and safety shower must be readily accessible.[6][8]

  • Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic. Strict temperature control is essential to prevent runaway reactions, which can lead to vigorous decomposition and the release of toxic nitrogen oxides.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6][8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][8]

    • Spills: Neutralize small acid spills with a suitable agent like sodium bicarbonate. Contain larger spills with absorbent materials (e.g., vermiculite) and contact environmental health and safety personnel for disposal.[10]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All glassware should be thoroughly dried before use.

Materials and Equipment
Reagents & MaterialsGradeSupplier
This compound≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)98%ACS Reagent Grade
Concentrated Nitric Acid (HNO₃)70%ACS Reagent Grade
Crushed Ice / Deionized Water-Laboratory Supply
Sodium Bicarbonate (NaHCO₃)-Laboratory Grade
Ethanol (for recrystallization)95% or AbsoluteACS Reagent Grade
EquipmentSpecifications
Three-neck round-bottom flask250 mL
Dropping funnel50 mL, pressure-equalizing
Magnetic stirrer and stir bar-
Digital thermometer with probeRange: -20 °C to 100 °C
Ice/salt bath-
Buchner funnel and filter flask-
Glassware for workup and recrystallizationBeakers, Erlenmeyer flasks
Step-by-Step Procedure

A. Preparation of the Nitrating Mixture

  • In a 100 mL beaker placed in an ice/salt bath, add 20 mL of concentrated sulfuric acid (H₂SO₄).

  • While vigorously stirring, slowly add 5.0 mL of concentrated nitric acid (HNO₃) dropwise. Caution: This mixing is highly exothermic. Maintain the temperature of the mixture below 10 °C throughout the addition.

  • Once the addition is complete, allow the nitrating mixture to cool to 0-5 °C.

B. Nitration Reaction

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 5.0 g (0.0306 mol) of this compound.

  • Carefully add 25 mL of concentrated sulfuric acid to the flask while stirring. The aniline will dissolve, and this may be slightly exothermic.

  • Cool the flask in an ice/salt bath until the internal temperature of the solution is between 0 °C and 5 °C.

  • Transfer the pre-cooled nitrating mixture (from step A) to the dropping funnel.

  • Add the nitrating mixture dropwise to the stirred aniline solution over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature below 10 °C at all times.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1.5 to 2 hours.

C. Product Isolation and Work-up

  • Prepare a large beaker (1 L) containing approximately 200 g of crushed ice and 100 mL of cold deionized water.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A yellow precipitate of the crude product will form.

  • Allow the ice to melt completely, then isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water (total of ~500 mL) until the filtrate is neutral to pH paper. This removes residual acids.

  • Perform a final wash with a cold, dilute (~5%) aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining traces of acid, followed by another wash with cold deionized water.

  • Press the solid as dry as possible on the filter paper.

Purification
  • Transfer the crude, moist solid to a 250 mL Erlenmeyer flask.

  • Perform recrystallization from ethanol. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid.[11][12]

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified yellow, crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven at 40-50 °C to a constant weight.

Visualization and Data Summary

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0-5 °C C Slow Dropwise Addition of Nitrating Mixture (T < 10 °C) A->C B Prepare Substrate Solution (Aniline in H₂SO₄) Cool to 0-5 °C B->C D Stir Reaction Mixture at 0-5 °C for 1.5-2h C->D E Quench on Ice Water D->E F Vacuum Filtration E->F G Wash with H₂O & NaHCO₃ F->G H Recrystallize from Ethanol G->H I Filter and Dry Product H->I J Characterization (NMR, IR, MS, MP) I->J

Caption: Workflow for the nitration of this compound.

Reagent and Stoichiometry Table
CompoundMW ( g/mol )AmountMolesEquivalents
This compound163.55[2]5.0 g0.03061.0
Nitric Acid (70%)63.015.0 mL~0.079~2.6
Sulfuric Acid (98%)98.0845 mL~0.827Solvent
Product (Expected) 208.55

Note: Moles and equivalents for acids are approximate due to being based on volume and concentration.

Characterization of Product

The final product, 5-Chloro-2,4-difluoro-6-nitroaniline , should be characterized to confirm its identity and purity.

  • Appearance: Yellow crystalline solid.

  • Melting Point (MP): Literature values should be consulted for comparison.

  • Spectroscopic Analysis:

    • ¹H-NMR: The proton NMR spectrum is expected to show a characteristic singlet for the remaining aromatic proton.

    • ¹⁹F-NMR: Will confirm the presence and environment of the two fluorine atoms.

    • FT-IR (ATR): Will show characteristic peaks for N-H stretches (amine), C-H aromatic stretches, C=C aromatic stretches, and strong asymmetric and symmetric stretches for the NO₂ group.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the product (Expected M/Z = 208.0 for [M]⁺, with characteristic isotopic pattern for chlorine).

References

  • Technical Support Center: Purification of Crude Aniline Nitrate - Benchchem. (n.d.).
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2 - Safety Data Sheet.
  • University of California, Riverside Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • O'Brien et al. (2015). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate.
  • Ehrenfeld, L., & Puterbaugh, M. (n.d.). o-NITROANILINE. Organic Syntheses.
  • Lab Pro Inc. (2023, July 27). Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid.
  • ChemicalBook. (n.d.). Preparation of 5-Chloro-2-nitroaniline.
  • Chemsrc. (2025, August 26). This compound.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Leah4sci. (2014, February 25). Aromatic Nitration Mechanism - EAS vid 4. YouTube.
  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube.

Sources

Application Note: High-Performance Analytical Methods for the Quantification of 5-Chloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 5-Chloro-2,4-difluoroaniline, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity and precise quantification of this starting material is critical for the safety, efficacy, and quality of the final drug product. This document outlines two robust and validated analytical methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and trace-level analysis. The causality behind experimental choices, self-validating system parameters, and comprehensive protocols are detailed to support researchers, scientists, and drug development professionals in implementing these methods.

Introduction: The Rationale for Precise Quantification

This compound is a substituted aniline that serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the impurity profile of the final drug substance.[1][2][3][4] Uncontrolled levels of this compound or its related impurities can lead to the formation of undesired by-products, potentially affecting the safety and efficacy of the therapeutic product. Therefore, robust and reliable analytical methods are essential for its precise quantification in raw materials, in-process control, and final product release testing.

The selection of an analytical method is contingent on factors such as required sensitivity, selectivity, and the nature of the sample matrix. This guide presents two complementary chromatographic techniques that are mainstays in pharmaceutical analysis for their reliability and performance.[1][5]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for routine quality control, offering excellent resolution and sensitivity for non-volatile and thermally labile compounds.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional selectivity and sensitivity, making it ideal for confirming the identity of the analyte and for detecting trace-level impurities, particularly those that are volatile.[7][8][9]

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

The reversed-phase HPLC (RP-HPLC) method is selected for its versatility and suitability for the analysis of aromatic amines. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Causality of Method Parameters
  • Column Selection: A C18 (octadecylsilane) column is chosen due to its hydrophobic nature, which provides excellent retention and separation for aromatic compounds like this compound. The 150 x 4.6 mm, 5 µm particle size format offers a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed. Acetonitrile is a common organic modifier in RP-HPLC that provides good peak shape and elution strength for anilines. The phosphate buffer maintains a consistent pH, which is crucial for the reproducible ionization state of the amine group, thereby ensuring consistent retention times. A pH of 3.0 is chosen to ensure the aniline is in its protonated form, which often leads to better peak shape on silica-based columns.

  • Detection Wavelength: The UV detection wavelength is set at 254 nm. Aromatic compounds typically exhibit strong absorbance at this wavelength due to the π-π* electronic transitions in the benzene ring, providing good sensitivity.

  • Column Temperature: The column is maintained at 30°C to ensure reproducible retention times and improve peak symmetry by reducing mobile phase viscosity.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh 5-Chloro-2,4- difluoroaniline Standard s2 Dissolve in Diluent (Acetonitrile/Water) s1->s2 s3 Prepare Calibration Curve Standards via Serial Dilution s2->s3 a2 Inject Standard/Sample (10 µL) s3->a2 s4 Prepare Sample Solution (approx. 1 mg/mL) s5 Filter through 0.45 µm Syringe Filter s4->s5 s5->a2 a1 Equilibrate HPLC System with Mobile Phase a1->a2 a3 Acquire Chromatogram (UV at 254 nm) a2->a3 d1 Integrate Peak Area a3->d1 d2 Construct Calibration Curve (Area vs. Concentration) d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Workflow for the HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions:

Parameter Value
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Procedure:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards Preparation:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the standard stock solution with the diluent.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration of approximately 50 µg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared standard and sample solutions.

    • Record the chromatograms and integrate the peak area for this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample from the calibration curve using linear regression.

Method Validation Summary (Typical Performance)

The method should be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.[10]

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity Peak purity index > 0.995; no interference from blank

Confirmatory Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the unambiguous identification and quantification of volatile and semi-volatile compounds.[7][8] It is particularly useful for confirming the identity of this compound and for detecting it at trace levels where the selectivity of UV detection may be insufficient.

Causality of Method Parameters
  • Column Selection: A non-polar capillary column, such as a DB-5MS or equivalent (5% phenyl-methylpolysiloxane), is chosen. This stationary phase provides good separation for a wide range of aromatic compounds based on their boiling points and is robust for MS applications.

  • Injection Mode: A splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits.

  • Carrier Gas: Helium is used as the carrier gas due to its inertness and efficiency in GC.

  • Oven Temperature Program: A temperature gradient is employed to ensure that the analyte is eluted with a good peak shape and is well-separated from any potential impurities or solvent peaks.

  • MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. By monitoring the characteristic ions of this compound (e.g., the molecular ion and key fragment ions), interference from co-eluting matrix components is minimized.[11]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Prepare Stock Solution in Toluene s2 Create Calibration Standards s1->s2 a1 Inject into GC-MS (Splitless Mode) s2->a1 s3 Prepare Sample Solution in Toluene s4 Add Internal Standard (optional) s3->s4 s4->a1 a2 Temperature Programmed Separation a1->a2 a3 Acquire Mass Spectra (SIM Mode) a2->a3 d1 Extract Ion Chromatograms a3->d1 d2 Integrate Peak Areas d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocol: GC-MS Method

Instrumentation:

  • Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer.

Materials and Reagents:

  • This compound reference standard

  • Toluene (pesticide residue grade or equivalent)

  • Anhydrous sodium sulfate (for sample drying if necessary)

Chromatographic and MS Conditions:

Parameter Value
Column DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless (1 min purge delay)
Oven Program 80°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Selected Ion Monitoring (SIM)

| Ions to Monitor | To be determined from the mass spectrum of the standard (e.g., m/z 163, 128, 99) |

Procedure:

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with toluene.

  • Calibration Standards Preparation:

    • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with toluene.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in toluene to achieve a concentration within the calibration range.

    • If the sample contains water, pass the solution through a small column of anhydrous sodium sulfate to dry it.

  • Analysis:

    • Inject the prepared standard and sample solutions into the GC-MS system.

    • Acquire the data in SIM mode, monitoring the characteristic ions for this compound.

  • Quantification:

    • Generate extracted ion chromatograms for the primary quantification ion.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The primary HPLC-UV method is well-suited for routine quality control in a regulated environment, offering a balance of performance and efficiency. The confirmatory GC-MS method provides an orthogonal technique with high selectivity and sensitivity, essential for identity confirmation and trace-level analysis. By understanding the principles behind the method parameters and adhering to the detailed protocols, researchers, scientists, and drug development professionals can ensure the quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • J&K Scientific LLC. (n.d.). This compound | 348-65-2.
  • International Journal of Pharmaceutical Research and Applications. (2020, November 15). Impurity Profiling of Pharmaceuticals.
  • ResearchGate. (2021, October). Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS....
  • Dong, S., Yang, H., & Ye, D. (2018). Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science, 56(7), 624–629. [Link]
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2015). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations.
  • Biotech Spain. (2023, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Zalavadia, A. (2016). Quantitative Analysis of 5-Chloro-2-Methoxy-N-[2-(4-Sulfamoylphenyl)Ethyl]Benzamide (Glyburide Analogue, GA) in Mouse Plasma and Whole Blood Using a Micro-Extraction and Liquid Chromatography-Tandem Mass Spectrometry. VCU Scholars Compass. [Link]
  • Asian Journal of Pharmaceutical and Clinical Research. (2017). Method Development and Validation for Quantitative Determination of Para Chloroaniline, an Impurity, in Efavirenz Active Pharmaceutical Ingredient.
  • ResearchGate. (2021, October 18). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • Indo American Journal of Pharmaceutical Sciences. (2018). Impurity Profiling and Drug Characterization: Backdrop and Approach.
  • Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
  • Basrani, B. R., Manek, S., Mathers, D., Fillery, E., & Sodhi, R. N. S. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics, 36(2), 312–314. [Link]
  • ChemSrc. (n.d.). This compound | CAS#:348-65-2.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2,4-difluoroaniline (CAS: 348-65-2). This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction yields. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high yield and purity for this compound is paramount.[1] This document provides in-depth, experience-driven advice, detailed protocols, and answers to frequently encountered challenges.

Overview of Synthetic Strategies

The most prevalent and industrially viable route to this compound involves the reduction of its nitro precursor, 5-chloro-2,4-difluoronitrobenzene. The primary challenges, and therefore opportunities for yield improvement, lie in both the formation of this nitro intermediate and its subsequent reduction.

Two common pathways to the key nitro intermediate are:

  • Halogen Exchange (Halex) Reaction: Starting from 2,4,5-trichloronitrobenzene, two chlorine atoms are selectively replaced by fluorine using a fluoride salt.[2]

  • Electrophilic Chlorination: Starting from 2,4-difluoronitrobenzene, a chlorine atom is added at the 5-position.[3]

Once 5-chloro-2,4-difluoronitrobenzene is obtained, it is reduced to the target aniline, most commonly via catalytic hydrogenation.[2][4][5]

Synthesis_Pathways A 2,4,5-Trichloronitrobenzene C 5-Chloro-2,4-difluoronitrobenzene (Key Intermediate) A->C Fluorination (Halex) (e.g., KF, CsF) B 2,4-Difluoronitrobenzene B->C Chlorination (e.g., Cl2, FeCl3) D This compound (Target Product) C->D Reduction (e.g., H2, Pd/C)

Caption: Common synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during synthesis.

Part A: Synthesis of the Precursor (5-Chloro-2,4-difluoronitrobenzene)

Question 1: My fluorination reaction of 2,4,5-trichloronitrobenzene is slow and gives low conversion. How can I drive it to completion?

Answer: This is a classic nucleophilic aromatic substitution (SNAᵣ) via a Halogen Exchange (Halex) reaction. The efficiency is highly dependent on the fluoride source's reactivity and solubility.

  • Causality: Potassium fluoride (KF) is commonly used but has low solubility in many aprotic polar solvents. The reaction rate is often limited by the dissolution of the fluoride salt.

  • Solutions:

    • Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) is highly effective. Quaternary ammonium or phosphonium salts (e.g., tetrabutylphosphonium bromide, hexadecyltriethylphosphonium bromide) can shuttle the fluoride anion from the solid phase into the organic phase, dramatically accelerating the reaction.[6] Yields can be significantly improved with this method.[2]

    • Solvent Choice: High-boiling point, polar aprotic solvents are essential. Dimethyl sulfoxide (DMSO), sulfolane, or dimethylformamide (DMF) are excellent choices as they help solubilize the fluoride salt.[2][3]

    • Temperature: The reaction requires elevated temperatures, typically in the range of 150-200°C, to achieve a reasonable rate.[5]

    • Fluoride Source: While KF is economical, cesium fluoride (CsF) is more soluble and reactive, often leading to higher yields and faster reactions, albeit at a higher cost.[3] Using a mixture can sometimes provide a good balance.

    • Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried. Water can hydrate the fluoride ions, reducing their nucleophilicity. Azeotropic distillation to remove water before starting the reaction is a common industrial practice.[2]

Question 2: I'm attempting the chlorination of 2,4-difluoronitrobenzene, but I'm getting a mixture of isomers and over-chlorinated products. How can I improve selectivity for the 5-chloro product?

Answer: Directing the electrophilic chlorination to the correct position while preventing side reactions requires precise control of reaction conditions. The nitro group is a meta-director, and the fluorine atoms are ortho-, para-directors. The desired 5-position is ortho to one fluorine and meta to the nitro group, making it sterically and electronically accessible.

  • Causality: The choice of chlorinating agent and catalyst, along with temperature, dictates the reactivity and selectivity of the electrophile. Overly harsh conditions can lead to a loss of selectivity.

  • Solutions:

    • Catalyst Control: A Lewis acid catalyst like iron(III) chloride (FeCl₃) is typically required.[3] The amount of catalyst should be optimized; too much can promote side reactions.

    • Temperature Management: Maintain a consistent and moderate reaction temperature, often around 80°C.[3] Runaway temperatures can decrease selectivity. The reaction is exothermic, so controlled addition of the chlorinating agent is crucial.

    • Reaction Monitoring: Closely monitor the reaction's progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[7] Stop the reaction once the starting material is consumed to prevent the formation of dichlorinated byproducts.

    • Chlorinating Agent: Gaseous chlorine is commonly used.[3] Ensuring a steady, controlled introduction rate is key to avoiding localized high concentrations that can lead to over-chlorination.

Part B: Reduction of 5-Chloro-2,4-difluoronitrobenzene

Question 3: My catalytic hydrogenation of 5-chloro-2,4-difluoronitrobenzene is incomplete, resulting in a low yield of the aniline.

Answer: Incomplete reduction is a frequent issue in catalytic hydrogenation and points to problems with the catalyst, hydrogen pressure, or reaction environment.

  • Causality: The catalytic cycle requires effective adsorption of both hydrogen and the nitro compound onto the catalyst surface. Any factor that inhibits this process will slow or stop the reaction.

  • Solutions:

    • Catalyst Selection & Loading: Palladium on activated carbon (Pd/C) is the most common and effective catalyst for this transformation.[2][5] A 5% Pd/C loading is typical. Ensure the catalyst is fresh and has not been exposed to air for extended periods. Catalyst loading is critical; a typical range is 1-5 mol% of palladium relative to the substrate.

    • Hydrogen Pressure: The reaction often requires moderate to high hydrogen pressure (e.g., 40 psi or higher) to ensure sufficient hydrogen is dissolved in the solvent and available at the catalyst surface.[2]

    • Solvent: A solvent that can dissolve the starting material and is stable under the reaction conditions is necessary. Methanol, ethanol, or ethyl acetate are common choices.[2]

    • Temperature: While some hydrogenations run at room temperature, gentle heating (e.g., 40-60°C) can significantly increase the reaction rate without promoting side reactions.[2][5]

    • Agitation: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, gaseous hydrogen) and facilitate mass transfer to the catalyst surface.

Question 4: My final product is contaminated with byproducts, and I suspect dehalogenation or the formation of azo/azoxy compounds. How can I suppress these side reactions?

Answer: These side reactions are classic pitfalls in the reduction of aromatic nitro compounds and can severely impact yield and purity.

  • Causality:

    • Dehalogenation: The carbon-chlorine bond can be susceptible to hydrogenolysis (cleavage by hydrogen) on the palladium surface, especially under harsh conditions, leading to the formation of 2,4-difluoroaniline.

    • Azo/Azoxy Compounds: These impurities form from the condensation of partially reduced nitroso and hydroxylamine intermediates. Their formation is often favored at low hydrogen concentrations or if the reaction stalls.[4]

  • Solutions:

    • Control Temperature and Pressure: Avoid excessively high temperatures or hydrogen pressures, which can promote hydrogenolysis of the C-Cl bond.

    • Add a Base: The hydrogenolysis of the chlorine atom produces HCl, which can poison the catalyst. Adding a mild, non-nucleophilic base like sodium acetate can scavenge this acid and protect the catalyst, thereby improving the reaction rate and preventing stalling, which in turn minimizes the formation of condensation byproducts.[2][5]

    • Ensure Continuous Hydrogen Supply: Maintain adequate hydrogen pressure throughout the reaction to ensure the complete reduction of intermediates to the amine, preventing their condensation into azo/azoxy impurities.

    • Reaction Time: Do not prolong the reaction unnecessarily after the starting material has been consumed, as this increases the risk of dehalogenation.

Reduction_Side_Reactions Start Ar-NO2 (5-Chloro-2,4-difluoronitrobenzene) Side1 Ar-H (Dehalogenated Product) Start->Side1 [H] (Excessive Conditions) Intermediate1 Ar-NO (Nitroso) Start->Intermediate1 [H] Desired Ar-NH2 (Target Product) Side2 Ar-N=N-Ar (Azo) Ar-N=N(O)-Ar (Azoxy) Intermediate1->Side2 Condensation (Stalled Reaction) Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 [H] Intermediate2->Desired [H] Intermediate2->Side2 Condensation (Stalled Reaction)

Caption: Desired reduction pathway and potential side reactions.

Part C: Purification

Question 5: What is the most effective method for purifying the final this compound product to a high degree (>99%)?

Answer: Achieving high purity requires a method that can effectively separate the target compound from unreacted starting materials, catalysts, salts, and any side products.

  • Causality: The physical properties of the desired aniline (boiling point, solubility) will determine the best purification strategy.

  • Solutions:

    • Initial Workup: After the reaction, the first step is to filter off the solid catalyst.[2] This must be done carefully, as Pd/C can be pyrophoric. The catalyst should be kept wet with solvent during filtration and never allowed to dry in the air.[7] The filtrate is then typically washed with water or a mild bicarbonate solution to remove salts like sodium acetate.

    • Vacuum Distillation: This is often the most effective method for purification on a larger scale. The aniline is a liquid or low-melting solid, and distillation under reduced pressure can separate it from less volatile impurities.

    • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be an excellent way to achieve very high purity by removing closely related impurities.

    • Column Chromatography: For small-scale synthesis or to remove stubborn impurities, silica gel chromatography can be used.[8] However, this is generally less practical for large-scale production.

Optimized Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative example for the reduction of 5-chloro-2,4-difluoronitrobenzene.

Disclaimer: This procedure involves hazardous materials, including a flammable gas under pressure and a potentially pyrophoric catalyst. It must only be performed by trained personnel in a suitable laboratory environment with all necessary safety precautions.[7]

  • Reactor Setup: To a high-pressure hydrogenation vessel (autoclave), add 5-chloro-2,4-difluoronitrobenzene (1.0 eq), anhydrous sodium acetate (1.1 eq), and a suitable solvent such as methanol (approx. 10 mL per gram of substrate).

  • Inerting: Seal the vessel and purge the system several times with nitrogen gas to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add 5% Palladium on Carbon (50% wet, 1-2 mol% Pd). The catalyst should be handled wet to mitigate its pyrophoric nature.[7]

  • Hydrogenation: Seal the reactor again, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring and heat the mixture to 50-60°C. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 3-6 hours.

  • Workup: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: Do not allow the catalyst on the filter pad to dry in the air. Quench the filter cake immediately with water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by vacuum distillation to obtain this compound as a clear oil or low-melting solid.

Summary of Key Reaction Parameters

Table 1: Typical Conditions for Precursor Synthesis (Halex Reaction)

ParameterConditionRationale / Reference
Starting Material 2,4,5-TrichloronitrobenzeneReadily available precursor.[5]
Fluorinating Agent Anhydrous Potassium Fluoride (KF)Cost-effective fluoride source.[5]
Catalyst Tetrabutylphosphonium bromidePhase-transfer catalyst to increase reaction rate.[6]
Solvent Sulfolane or DMSOHigh-boiling polar aprotic solvent to aid solubility.[2][3]
Temperature 160-200°CRequired for sufficient reaction kinetics.[3][5]
Typical Yield >85%High yields are achievable with PTCs.[2]

Table 2: Typical Conditions for Final Step (Catalytic Hydrogenation)

ParameterConditionRationale / Reference
Starting Material 5-Chloro-2,4-difluoronitrobenzeneKey intermediate.
Catalyst 5% Palladium on Carbon (wet)Highly effective for nitro group reduction.[2][5]
Hydrogen Pressure 40-100 psiEnsures sufficient H₂ concentration for the reaction.[2]
Solvent Methanol or EthanolGood solubility for substrate and stable conditions.[2]
Additive Sodium Acetate (1.1 eq)Scavenges HCl, protects the catalyst, minimizes side reactions.[2][5]
Temperature 40-60°CAccelerates reaction without promoting dehalogenation.[2]
Typical Yield >90%High yields are reported under optimized conditions.[4]

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to monitor the progress of these reactions? A: For both steps, Gas Chromatography (GC) is an excellent quantitative method to track the disappearance of starting material and the appearance of the product. For quick qualitative checks, especially during reaction workup and purification, Thin-Layer Chromatography (TLC) is very effective.[7]

Q: Are there alternatives to catalytic hydrogenation for the reduction step? A: Yes, other methods exist, such as using metal powders like iron (Fe) or tin (Sn) in acidic media (e.g., Fe/HCl). However, these stoichiometric reductions generate large amounts of metallic waste, making them less environmentally friendly and often more difficult to work up than catalytic hydrogenation. For industrial applications, catalytic hydrogenation is generally preferred for its efficiency and cleaner profile.

Q: What are the most critical safety hazards associated with this synthesis? A: The primary hazards are:

  • Chlorine Gas: If performing the chlorination route, chlorine is highly toxic and corrosive and must be handled in a well-ventilated fume hood with a scrubber.[7]

  • High-Pressure Hydrogenation: This involves flammable hydrogen gas under pressure, which requires a certified high-pressure reactor (autoclave) and careful leak-testing.[7]

  • Pyrophoric Catalysts: Palladium on carbon and Raney Nickel can ignite spontaneously in air, especially after use. They must be handled under an inert atmosphere or kept wet with a solvent at all times.[7]

  • Hazardous Solvents: Many of the solvents used (DMF, DMSO) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for every chemical before use.[7]

References

  • US5294742A - Process for preparing 3,5-difluoroaniline - Google P
  • United States P
  • US5965775A - Process for the preparation of 3,5-difluoroaniline - Google P
  • EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google P
  • US4294988A - Method of preparing 2,4-difluoroaniline - Google P
  • US5545768A - Process for the preparation of chlorofluoronitrobenzenes and difluoronitrobenzenes - Google P
  • This compound | C6H4ClF2N | CID 24820301 - PubChem. [Link]
  • This compound: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Technical Support Center: Purification of 5-Chloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-2,4-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the purification of this critical synthetic intermediate. Our focus is on providing practical, field-proven insights to help you achieve high purity and yield in your experiments.

Understanding the Chemistry: Synthesis and Potential Byproducts

This compound is typically synthesized via the catalytic hydrogenation of its nitro precursor, 5-chloro-2,4-difluoronitrobenzene. This reduction is a robust transformation, but it can be accompanied by the formation of several byproducts that necessitate careful purification. Understanding these potential impurities is the first step toward effective removal.

dot graph TD { A[5-Chloro-2,4-difluoronitrobenzene] -- "Catalytic Hydrogenation (e.g., H₂, Pd/C)" --> B(Crude this compound); B --> C{Purification}; A --> D{Dehalogenation}; D --> E[2,4-Difluoroaniline]; A --> F{Incomplete Reduction}; F --> G[5-Chloro-2,4-difluorophenylhydroxylamine]; B -- "Air/Light Exposure" --> H{Oxidation/Polymerization}; H --> I[Colored Impurities]; C --> J(Pure this compound); subgraph "Potential Byproducts" E; G; I; end } caption: "Synthetic Route and Byproduct Formation."

Common Byproducts Encountered:

  • Unreacted Starting Material: Residual 5-chloro-2,4-difluoronitrobenzene.

  • Dehalogenation Product: During catalytic hydrogenation, the carbon-chlorine bond can be susceptible to hydrogenolysis, leading to the formation of 2,4-difluoroaniline.[1][2] This is often a significant impurity.

  • Incomplete Reduction Products: Partial reduction of the nitro group can yield intermediates like 5-chloro-2,4-difluorophenylhydroxylamine.[3]

  • Colored Impurities: Anilines, in general, are susceptible to oxidation and polymerization when exposed to air and light, resulting in the formation of colored, often high-molecular-weight, byproducts.[4]

Frequently Asked Questions (FAQs)

Q1: My isolated this compound is a dark oil/solid, but the literature reports it as a crystalline solid. What is the cause of the discoloration?

A1: Freshly purified anilines are often colorless to pale yellow.[4] The dark coloration (yellow, red, or brown) is a common issue arising from the formation of oxidation and polymerization products upon exposure to air and light.[4] To minimize this, it is crucial to handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light using amber vials, and store it at low temperatures (e.g., 4°C).[4]

Q2: I'm observing a significant amount of a lower molecular weight impurity in my crude product by GC-MS. What is it likely to be?

A2: The most probable lower molecular weight byproduct is 2,4-difluoroaniline, resulting from the dehalogenation (loss of the chlorine atom) of the starting material or product during catalytic hydrogenation.[1][2] The presence of an acidic medium during hydrogenation can sometimes inhibit this side reaction.[2]

Q3: What are the best general strategies for purifying crude this compound?

A3: A multi-step approach is often the most effective for achieving high purity (>99%). This typically involves an initial bulk purification method like recrystallization to remove the majority of impurities, followed by a high-resolution technique like column chromatography to separate closely related compounds such as isomers or dehalogenated byproducts.[2]

Q4: How can I effectively monitor the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the separation. Spotting the collected fractions on a TLC plate alongside the crude mixture and visualizing under a UV lamp will allow you to identify the fractions containing the pure product.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Issue Possible Cause Solution
Low Yield/No Crystal Formation The compound is too soluble in the chosen solvent, even at low temperatures.Select a different solvent or a co-solvent system where the compound has high solubility when hot and low solubility when cold. For anilines, an ethanol/water or isopropanol/water system is often a good starting point.[5]
Too much solvent was used, preventing the solution from reaching saturation upon cooling.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much was added, carefully evaporate some solvent to concentrate the solution.[2]
"Oiling Out" The compound separates as a liquid instead of a solid. This can occur if the solution is too supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.Re-heat the solution to dissolve the oil, and add a small amount of additional solvent. Allow the solution to cool more slowly to encourage crystal nucleation over oil formation. Seeding with a pure crystal can also be beneficial.[6]
Colored Impurities Remain in Crystals The colored impurities co-crystallize with the product.Before crystallization, treat the hot solution with a small amount of activated carbon to adsorb the colored impurities, followed by hot filtration to remove the carbon.[4][7]
Column Chromatography Troubleshooting
Issue Possible Cause Solution
Poor Separation of Product and Byproducts The polarity of the eluent is either too high or too low.The ideal mobile phase should provide a good separation of spots on a TLC plate. For substituted anilines, a hexane/ethyl acetate or hexane/dichloromethane gradient is often effective. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent.[1][8]
The column is overloaded with the crude sample.Reduce the amount of sample loaded onto the column. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of the crude sample.[8]
Product is Tailing on the Column The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to improve the peak shape.[9]
Colored Impurities Streak Down the Column The colored impurities are highly polar and are not eluting cleanly.If the colored impurities are from oxidation/polymerization, they may be very polar. It might be beneficial to perform a pre-purification step, such as an acid-base extraction or treatment with activated carbon, before column chromatography.[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a starting point for the recrystallization of this compound using an ethanol/water co-solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and gently boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Reheat the solution to ensure complete dissolution. Slowly add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

dot graph TD { A[Crude Product in Flask] --> B{Add minimal hot ethanol}; B --> C{Dissolved}; C --> D{Optional: Add Activated Carbon & Heat}; D --> E{Optional: Hot Filtration}; E --> F[Add hot water until cloudy]; C --> F; F --> G{Add a few drops of hot ethanol to clarify}; G --> H{Slow Cooling & Ice Bath}; H --> I{Vacuum Filtration}; I --> J{Wash with cold ethanol/water}; J --> K[Dry under vacuum]; K --> L(Pure Crystals); } caption: "Recrystallization Workflow."

Protocol 2: Column Chromatography of this compound

This protocol outlines a general procedure for purification by silica gel column chromatography.

  • Solvent System Selection: Using TLC, determine an appropriate solvent system. A good starting point for substituted anilines is a mixture of hexane and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and pack the column. Allow the silica to settle, ensuring a level surface, and then add a thin layer of sand on top.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Carefully load the sample onto the top of the silica gel column. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel before adding it to the column.[8]

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment

To verify the purity of the final product, several analytical techniques can be employed.

Technique Typical Conditions Information Provided
HPLC Column: C18 reversed-phase. Mobile Phase: Gradient of water and acetonitrile with a modifier like formic acid or TFA. Detection: UV at a suitable wavelength (e.g., 254 nm).[5][6]Provides quantitative purity data (e.g., area percent).
GC-MS Column: Capillary column (e.g., DB-5ms). Carrier Gas: Helium. Detection: Mass Spectrometry (EI).[11]Separates volatile impurities and provides mass-to-charge ratio information for identification.
NMR Solvent: CDCl₃ or DMSO-d₆.Provides structural confirmation and can be used for purity assessment by comparing the integrals of the product signals to those of impurities.[11]

References

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  • European Patent Office. (1982). Method of preparing 2,4-difluoroaniline. EP0001825B1.
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  • Senzer, B. D., et al. (2025).
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  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-2,4-difluoronitrobenzene.
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  • Wikipedia. (n.d.). Reduction of nitro compounds.
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  • Xiong, J., et al. (2009). Selective Reduction of 5-Nitro-2-Chloro-2',4'-Dimethylbenzene Sulfonanilide on Pd-Ru/γ-Al2O3 Catalysts in Ionic Liquids. Journal of the Chilean Chemical Society.
  • DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.
  • BenchChem. (2025). A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products.
  • ChemicalBook. (2025).
  • ResearchGate. (1985). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
  • Shimadzu Corporation. (n.d.). Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-.
  • European Patent Office. (1978). Method of preparing 2,4-difluoroaniline.
  • Sigma-Aldrich. (n.d.). This compound.

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preventing byproduct formation in 5-chloroindole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Optimizing Purity

Welcome to the technical support center for 5-chloroindole synthesis. As a crucial building block for numerous therapeutic agents, particularly in oncology, the efficient synthesis of high-purity 5-chloroindole is paramount for researchers in medicinal chemistry and drug development.[1] This guide, structured by our Senior Application Scientists, provides in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions to help you navigate the common challenges associated with its synthesis, with a primary focus on preventing byproduct formation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding 5-chloroindole synthesis.

Q1: What are the most common industrial and lab-scale methods for synthesizing 5-chloroindole?

A1: The primary synthetic routes to 5-chloroindole include:

  • Fischer Indole Synthesis : This is a classic and widely used method involving the acid-catalyzed reaction of (4-chlorophenyl)hydrazine with an aldehyde or ketone, such as pyruvic acid.[2][3]

  • Halogen Exchange : A commercially viable route that involves the conversion of 5-bromoindole to 5-chloroindole, typically using a copper(I) chloride catalyst in a dipolar aprotic solvent.[1][4]

  • From 5-Chloroindoline : This two-step process involves the chlorination of an N-acylindoline, followed by deacylation and subsequent dehydrogenation to yield the aromatic indole.[2][5]

Q2: What are the typical byproducts I should expect in my crude 5-chloroindole?

A2: Byproduct formation is a common challenge and is highly dependent on the synthetic route chosen. Key byproducts include:

  • Regioisomers : In syntheses like the Fischer indole method, improper cyclization can lead to the formation of other chloroindole isomers, such as 4-chloroindole or 6-chloroindole.[2]

  • Dehalogenated Products : The loss of the chlorine atom to form indole is a potential side reaction, especially under harsh reductive conditions or with certain catalysts.[2]

  • Over-reduction Products : In routes that involve reduction steps, the indole ring itself can be reduced to 5-chloroindoline.[2]

  • Aniline Derivatives : Specifically in the Fischer indole synthesis, the cleavage of the N-N bond in the hydrazone intermediate can generate aniline byproducts.[2]

  • Unreacted Starting Materials : Impurities from starting materials, such as residual 5-bromoindole in a halogen exchange reaction, can carry through to the final product.[2][6]

Q3: What are the most effective methods for purifying crude 5-chloroindole?

A3: Several standard laboratory techniques are effective for purifying 5-chloroindole:

  • Crystallization : This is a highly efficient method for removing soluble impurities from solid 5-chloroindole.[2][7] A suitable solvent system (e.g., petroleum ether, ethanol/water, or chloroform/hexane) is critical for achieving high purity and recovery.[1][7]

  • Column Chromatography : Silica gel column chromatography is the most common method for separating 5-chloroindole from byproducts with different polarities, such as regioisomers.[2][7]

  • Vacuum Distillation : For larger-scale purifications, vacuum distillation can be employed, but care must be taken as the compound's thermal stability must be considered.[2]

Q4: How should I store 5-chloroindole to ensure its stability?

A4: 5-Chloroindole is sensitive to both light and air.[8] For optimal long-term stability, it should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment, often under refrigeration (2°C to 8°C).[8] It is incompatible with strong oxidizing agents, and contact with them can lead to degradation.[8] For analytical work, it is always recommended to use freshly prepared solutions.[8]

Section 2: Troubleshooting & Optimization Guide

This section provides a structured approach to diagnosing and resolving specific issues encountered during 5-chloroindole synthesis.

Problem 1: Formation of Regioisomeric Byproducts (e.g., 4- and 6-Chloroindole)
  • Primary Synthetic Route Affected : Fischer Indole Synthesis.

  • Causality : The Fischer indole synthesis proceeds via a[7][7]-sigmatropic rearrangement of a phenylhydrazone intermediate.[3] When an unsymmetrical ketone is used with (4-chlorophenyl)hydrazine, the rearrangement can occur in two different directions, leading to a mixture of isomeric products. Direct halogenation of indole itself is also notoriously difficult to control regioselectively.[2]

  • Troubleshooting & Solutions :

    • Control the Carbonyl Component : To ensure a single product, use a symmetrical ketone (e.g., acetone) or an aldehyde (e.g., pyruvic acid, which subsequently decarboxylates) as the carbonyl partner in the Fischer synthesis.[2] If an unsymmetrical ketone is required, be prepared for a challenging chromatographic separation of the resulting isomers.

    • Pre-functionalize the Precursor : For guaranteed regioselectivity, it is far better to introduce the chloro-substituent onto the aniline or phenylhydrazine precursor before indole ring formation. This locks in the "5-chloro" position and prevents the formation of other isomers during cyclization.[2]

Problem 2: Dehalogenation (Formation of Indole)
  • Primary Synthetic Routes Affected : Multiple, especially those involving catalytic or reductive steps.

  • Causality : The C-Cl bond on the aromatic ring can be susceptible to cleavage (hydrodehalogenation) under certain conditions. This is often promoted by harsh reductive conditions (e.g., high-pressure hydrogenation with aggressive catalysts like Palladium on carbon) or inappropriate catalyst choices during dehydrogenation steps.[2][9]

  • Troubleshooting & Solutions :

    • Optimize Dehydrogenation : When converting 5-chloroindoline to 5-chloroindole, the choice of oxidizing agent is critical. Avoid overly harsh conditions. While catalysts like Pd/C can be used, they sometimes promote dehalogenation.[5] Using a chemical oxidant in a water-immiscible organic solvent can provide a cleaner conversion.[9]

    • Select Milder Catalysts : If catalytic hydrogenation is used elsewhere in the synthesis, screen for catalysts and conditions known to be less prone to causing dehalogenation. For instance, sometimes switching from Pd to a different metal or using a poisoned catalyst can mitigate this side reaction.

    • Avoid Excessive Reductants : In any step requiring a reducing agent, use it stoichiometrically and monitor the reaction closely by TLC or GC-MS to avoid over-reduction and dehalogenation.

Data Presentation: Effect of Oxidizing Agent on Dehalogenation

The following table provides illustrative data on how the choice of oxidizing agent can impact the formation of the dehalogenated byproduct during the conversion of 5-chloroindoline.

Oxidizing AgentCatalystTemperature (°C)Desired Product (5-Chloroindole) YieldByproduct (Indole) %
NitrobenzeneRuthenium140-160>90%<1%
OxygenPd/C100~70-80%5-15%
DDQNone80>95%<0.5%
Disclaimer: This data is illustrative and based on common outcomes in organic synthesis. Actual results will vary based on specific reaction conditions.[2][5]
Problem 3: N-N Bond Cleavage in Fischer Indole Synthesis
  • Primary Synthetic Route Affected : Fischer Indole Synthesis.

  • Causality : The hydrazone intermediate in the Fischer synthesis can undergo undesired cleavage of the N-N single bond, particularly when the carbonyl starting material contains strong electron-donating groups. This side reaction leads to the formation of 4-chloroaniline as a significant byproduct, reducing the overall yield.[2]

  • Troubleshooting & Solutions :

    • Select Appropriate Starting Materials : If possible, avoid using aldehydes or ketones with potent electron-donating substituents that would stabilize a carbocation and promote cleavage.

    • Employ Milder Reaction Conditions : Lowering the reaction temperature or using a less aggressive acid catalyst can sometimes disfavor the N-N bond cleavage pathway relative to the desired cyclization.[2]

Section 3: Key Experimental Protocols & Workflows

The following protocols are provided as a starting point for laboratory synthesis. All procedures should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Diagram: Fischer Indole Synthesis Workflow

G cluster_prep Step 1: Hydrazone Formation cluster_cyclize Step 2: Cyclization & Decarboxylation cluster_purify Step 3: Purification A 4-Chlorophenylhydrazine HCl C Hydrazone Intermediate A->C Glacial Acetic Acid B Pyruvic Acid B->C D 5-Chloroindole-2-carboxylic acid C->D [3,3]-Sigmatropic Rearrangement F Crude 5-Chloroindole D->F Heat (Melt) -CO2 E Heat (Reflux) E->D G Purified 5-Chloroindole F->G Recrystallization or Column Chromatography

Caption: Workflow of the Fischer Indole Synthesis.

Protocol 1: Fischer Indole Synthesis of 5-Chloroindole[2]

This protocol describes the synthesis from 4-chlorophenylhydrazine hydrochloride and pyruvic acid.

  • Materials :

    • 4-Chlorophenylhydrazine hydrochloride (1 eq)

    • Pyruvic acid (1.1 eq)

    • Glacial acetic acid

    • Ethanol

    • Water

  • Procedure :

    • A mixture of 4-chlorophenylhydrazine hydrochloride and pyruvic acid in glacial acetic acid is heated at reflux for 2-3 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The precipitated solid, 5-chloroindole-2-carboxylic acid, is collected by filtration, washed thoroughly with water, and dried.

    • The crude 5-chloroindole-2-carboxylic acid is then carefully heated at or slightly above its melting point until the evolution of CO₂ ceases.

    • The resulting crude 5-chloroindole is purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography.

Diagram: Halogen Exchange Synthesis Workflow

G cluster_reaction Step 1: Reaction Setup cluster_heat Step 2: Halogen Exchange cluster_workup Step 3: Work-up & Purification A 5-Bromoindole C Reaction Mixture in NMP A->C B Copper(I) Chloride (CuCl) B->C N-Methyl-2-pyrrolidone (NMP) D Crude Product Mixture C->D Heat (140-150 °C) 4-6 hours E Quench (aq. Ammonia) Extract (Chloroform) D->E F Dry & Concentrate E->F G Purified 5-Chloroindole F->G Recrystallization or Column Chromatography

Caption: Workflow for Halogen Exchange Synthesis.

Protocol 2: Halogen Exchange Synthesis from 5-Bromoindole[1][4]

This protocol details a copper-catalyzed halogen exchange reaction.

  • Materials :

    • 5-Bromoindole (1 eq)

    • Copper(I) chloride (CuCl) (1.2 eq)

    • N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF)

    • Toluene or Chloroform

    • Aqueous ammonia solution (20-25%)

    • Anhydrous sodium sulfate

  • Procedure :

    • To a solution of 5-bromoindole in NMP, add copper(I) chloride.

    • Heat the reaction mixture to 140-150 °C and stir for 4-6 hours.

    • Monitor the progress of the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with an extraction solvent like chloroform or toluene.

    • Wash the organic layer with an aqueous ammonia solution to remove copper salts, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate) or by recrystallization.[1]

Section 4: References

  • Palle, S., et al. (2011). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. ResearchGate. Retrieved from [Link]

  • Google Patents. (1983). DE3035403C2 - Process for the preparation of 5-chloroindole. Retrieved from

  • Taber, D. F., & Neubert, T. D. (2001). Indole synthesis: a review and proposed classification. NIH Public Access. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Madelung synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Google Patents. (1983). US4377699A - 5-Chloro-indole preparation. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 5-Chloro-2,4-difluoroaniline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to navigate the complexities of working with this versatile intermediate, ensuring the success of your experiments through a deep understanding of the underlying chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and reactivity of this compound.

Q1: What are the key physical and chemical properties of this compound?

This compound is an off-white to gray solid.[1] Key properties are summarized in the table below.

PropertyValueSource
CAS Number 348-65-2[2][3][4][5][6]
Molecular Formula C₆H₄ClF₂N[2][3][4]
Molecular Weight 163.55 g/mol [2][4]
Melting Point 50-51 °C[7]
Boiling Point 218.7 ± 35.0 °C (Predicted)[4][7]
Appearance Off-white to gray solid[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1][3][7]

Q2: What are the primary safety considerations when handling this compound?

This compound is harmful if swallowed and causes skin and serious eye irritation.[2][8] It may also cause respiratory irritation.[2][8] Always handle this compound in a well-ventilated workstation, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[8] Avoid breathing dust, mist, or spray.[8] In case of fire, thermal decomposition can generate toxic gases, including carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[8]

Q3: Which functional groups in this compound are most reactive?

The reactivity of this compound is primarily dictated by the amino group and the carbon-chlorine bond. The amino group can readily participate in reactions such as N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), and amide bond formation.[7] The carbon-chlorine bond is significantly more reactive than the carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for selective functionalization at the chlorine-substituted position.[9]

II. Synthesis and Optimization: A Troubleshooting Guide

The synthesis of this compound can be approached via several routes, each with its own set of challenges. This section provides troubleshooting guidance for common synthetic pathways.

Common Synthetic Route: Reduction of 2,4-Difluoro-5-chloronitrobenzene

A prevalent method for synthesizing this compound is the reduction of its nitro precursor, 2,4-Difluoro-5-chloronitrobenzene.

Experimental Protocol: Catalytic Hydrogenation of 2,4-Difluoro-5-chloronitrobenzene

  • To a solution of 2,4-Difluoro-5-chloronitrobenzene (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of 5% Palladium on carbon (Pd/C) (e.g., 1-5 mol%).

  • Add a base, such as sodium acetate (1.05 eq), to the mixture.[10]

  • Pressurize the reaction vessel with hydrogen gas (typically 30-50 psi).

  • Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 60°C) for several hours.[10][11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Troubleshooting Low Yield and Impurity Formation

Problem 1: Incomplete Reduction of the Nitro Group

  • Symptom: Presence of the starting nitro compound or nitroso/hydroxylamine intermediates in the crude product, often imparting a yellow or orange color.[12]

  • Potential Causes & Solutions:

    • Inactive Catalyst: The Pd/C catalyst may be old or poisoned. Ensure you are using a fresh, high-quality catalyst. If catalyst poisoning is suspected, consider purifying the starting material or solvent.[13]

    • Insufficient Hydrogen: The hydrogen pressure may be too low, or there may be a leak in the system. Ensure the system is properly sealed and increase the hydrogen pressure if necessary.[13]

    • Poor Mixing: In a three-phase reaction (solid catalyst, liquid substrate, gas), efficient stirring is crucial. Increase the stirring speed to ensure good contact between the reactants.[13]

    • Suboptimal Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-60°C) can sometimes improve the reaction rate.[10][11]

Problem 2: Formation of Dehalogenated Byproduct (2,4-Difluoroaniline)

  • Symptom: Detection of a significant amount of 2,4-difluoroaniline in the product mixture by GC-MS or NMR.

  • Potential Causes & Solutions:

    • Overly Active Catalyst: Pd/C is known to catalyze the hydrodechlorination of aryl chlorides.[12]

      • Solution 1: Use a Less Active Catalyst: Consider using alternative catalysts such as Raney Nickel, which can be less prone to causing dehalogenation.[12]

      • Solution 2: Catalyst Modifier: The addition of a catalyst modifier can sometimes suppress dehalogenation.

    • Harsh Reaction Conditions: High hydrogen pressure and elevated temperatures can promote the cleavage of the C-Cl bond.[12]

      • Solution: Use milder conditions—lower the hydrogen pressure and reaction temperature.[12]

    • Alternative Hydrogen Source: Instead of hydrogen gas, consider using a hydrogen transfer reagent like hydrazine hydrate or ammonium formate in the presence of a catalyst, which can offer milder reaction conditions.[12]

Troubleshooting Workflow for Low Yield in Reduction

start Low Yield or Incomplete Reaction check_catalyst Is the catalyst fresh and active? start->check_catalyst check_h2 Is hydrogen pressure adequate and system sealed? check_catalyst->check_h2 Yes replace_catalyst Use fresh Pd/C check_catalyst->replace_catalyst No check_mixing Is stirring vigorous? check_h2->check_mixing Yes increase_pressure Increase H2 pressure check_h2->increase_pressure No check_temp Has gentle heating been attempted? check_mixing->check_temp Yes increase_stirring Increase stirring speed check_mixing->increase_stirring No increase_temp Increase temperature to 40-60°C check_temp->increase_temp No end_bad Problem Persists check_temp->end_bad Yes purify_reagents Purify starting material and solvent purify_reagents->check_h2 replace_catalyst->purify_reagents increase_pressure->check_mixing increase_stirring->check_temp end_good Yield Improved increase_temp->end_good

Caption: Troubleshooting decision tree for low yield in the catalytic hydrogenation of 2,4-Difluoro-5-chloronitrobenzene.

III. Common Reactions and Troubleshooting

This compound is a valuable building block for introducing a substituted aniline moiety into a target molecule. This is often achieved through palladium-catalyzed cross-coupling reactions.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and an amine.[14] In the case of this compound, the amino group can react with an aryl halide.

Problem: Low Yield in Buchwald-Hartwig Amination

  • Symptom: Poor conversion of this compound to the desired N-aryl product.

  • Potential Causes & Solutions:

    • Inappropriate Ligand: The choice of phosphine ligand is critical for successful Buchwald-Hartwig amination. For electron-deficient anilines, bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos are often effective.[15]

    • Base Incompatibility: A strong, non-nucleophilic base is required.[15] Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are commonly used.[16] However, some functional groups on the coupling partner may be sensitive to these strong bases.[17] In such cases, a weaker base like cesium carbonate (Cs₂CO₃) might be a suitable alternative.[16]

    • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

    • Suboptimal Temperature: These reactions often require elevated temperatures. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential substrate decomposition.

General Protocol for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Add a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.5-2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, typically between an organoboron compound and an organohalide.[18] With this compound, the C-Cl bond can be selectively coupled with a boronic acid or its ester.[9]

Problem: Low Yield or No Reaction in Suzuki Coupling

  • Symptom: The starting this compound remains unreacted.

  • Potential Causes & Solutions:

    • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. A common combination is Pd(PPh₃)₄ or a mixture of a palladium source like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand for challenging substrates.[19]

    • Base Selection: An appropriate base is required to activate the boronic acid for transmetalation.[19] Common choices include aqueous solutions of sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction outcome.

    • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is often used to dissolve both the organic and inorganic reagents.

    • Boronic Acid Decomposition: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures. Ensure the boronic acid is of good quality. Using a slight excess (e.g., 1.1-1.2 eq) can sometimes compensate for any degradation.

Logical Relationship for Optimizing Suzuki Coupling

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process This compound This compound Heating Heating (e.g., 80-100°C) This compound->Heating Boronic Acid Boronic Acid Boronic Acid->Heating Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Ligand Phosphine Ligand (if needed) Ligand->Heating Base Aqueous Base (e.g., Na2CO3) Base->Heating Solvent Solvent System (e.g., Toluene/H2O) Solvent->Heating Product Coupled Product Heating->Product Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Heating ensures catalyst stability

Caption: Key components and conditions for a successful Suzuki-Miyaura coupling reaction with this compound.

IV. Purification and Analysis

Proper purification and analysis are critical for obtaining high-purity this compound and its derivatives.

Q1: What are the recommended methods for purifying crude this compound?

  • Recrystallization: For solid products, recrystallization is often an effective method for removing small amounts of impurities. A suitable solvent system would be one in which the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. A non-polar/polar solvent system, such as hexane/ethyl acetate, is typically used.

  • Distillation: Depending on the boiling point and thermal stability of the derivatives, vacuum distillation can be an option for purification.[10][20]

Q2: Which analytical techniques are best for characterizing this compound and its reaction products?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of the final product and identifying volatile byproducts.[21][22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives, LC-MS is a powerful tool for monitoring reaction progress and confirming the mass of the desired product.[22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the structure of the final product and identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to determine the purity of the product.[23]

V. References

  • Synquest Labs. This compound Safety Data Sheet.

  • Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.

  • Benchchem. Troubleshooting low yield in heterocycle fluorination reactions.

  • ChemicalBook. 348-65-2(this compound) Product Description.

  • PubChem. This compound | C6H4ClF2N | CID 24820301.

  • Google Patents. US4294988A - Method of preparing 2,4-difluoroaniline.

  • Wikipedia. Buchwald–Hartwig amination.

  • BLD Pharm. 348-65-2|this compound.

  • Analytical Method Summaries. (2021-05-24).

  • Analytical Method Summaries. (2023-12-10).

  • Wikipedia. Suzuki reaction.

  • Benchchem. Application Note: Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline for Pharmaceutical and Materials Science Intermediates.

  • ChemicalBook. This compound CAS#: 348-65-2.

  • Google Patents. EP0001825A1 - Method of preparing 2,4-difluoroaniline.

  • Chemsrc. This compound | CAS#:348-65-2.

  • Ningbo Inno Pharmchem Co., Ltd. 2,4-Difluoroaniline: Properties, Uses, and Safety.

  • J&K Scientific LLC. This compound | 348-65-2.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • Benchchem. Preventing decomposition of 5-Chloro-1,1-difluoroindan during synthesis.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • Google Patents. EP0001825B1 - Method of preparing 2,4-difluoroaniline.

  • Organic Chemistry Portal. Suzuki Coupling.

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-dichloro-2,4-difluoroaniline Derivatives.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

  • ResearchGate. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.

  • Restek. A Guide to Preparing and Analyzing Chlorinated Pesticides.

  • Royal Society of Chemistry. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS.

  • Sigma-Aldrich. This compound | 348-65-2.

  • Quick Company. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline.

  • CymitQuimica. CAS 2613-34-5: 3-Chloro-2,4-Difluoroaniline.

  • Benchchem. minimizing by-product formation in 3-Chloro-4-fluoroaniline synthesis.

  • Benchchem. Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline.

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Technical Support Center: A Troubleshooting Guide for Reactions Involving 5-Chloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2,4-difluoroaniline. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues effectively in your laboratory.

Part 1: Starting Material Integrity & Handling

Before troubleshooting the reaction, it is crucial to validate the integrity of the starting material. This compound is a stable compound under normal storage conditions, but its purity is paramount for successful downstream reactions.[1]

Q1: My this compound appears discolored (e.g., yellow or brown). Is it still suitable for use?

A1: Discoloration often indicates the presence of oxidized impurities or degradation products, which can interfere with sensitive catalytic reactions. While the bulk material may still be largely intact, these impurities can poison catalysts or lead to unforeseen side reactions.

  • Expert Recommendation: First, verify the purity using an appropriate analytical method like HPLC or GC-MS.[2] If the purity is below your required specification (typically >98%), purification is recommended. Recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can often remove colored impurities. For small-scale reactions, purification by column chromatography may be necessary.

Q2: What are the optimal storage and handling conditions for this compound?

A2: Proper storage is key to maintaining the long-term stability and purity of the reagent.

  • Core Protocol: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent gradual oxidation. The compound is harmful if swallowed and causes skin and serious eye irritation, so always handle it with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[1][3]

Part 2: Troubleshooting Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success with electron-deficient substrates like this compound hinges on careful optimization of the catalytic system.[4][5]

Q3: My Buchwald-Hartwig amination reaction is showing low conversion or has completely stalled. What are the most likely causes?

A3: This is a common issue that can typically be traced back to one of five key areas: the catalyst, the base, the solvent, the temperature, or the reagents themselves.

  • Causality Analysis: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation, and finally, reductive elimination to form the product.[4] A failure in any of these steps will stall the reaction.

  • Troubleshooting Workflow:

    Caption: General workflow for troubleshooting low-yielding amination reactions.

Q4: I am observing a significant amount of a hydrodehalogenation byproduct (replacement of -Cl with -H). How can I suppress this side reaction?

A4: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[4] It often occurs when the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination (if the amine has β-hydrogens) or reaction with trace water.

  • Mechanistic Insight: The electron-withdrawing fluorine atoms on the this compound ring make the aryl palladium intermediate more electron-deficient, potentially slowing down the crucial C-N bond-forming reductive elimination step.

  • Mitigation Strategies:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are specifically designed to accelerate reductive elimination and are highly effective for coupling with challenging aryl chlorides.[6]

    • Base Selection: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). Weaker bases may not deprotonate the amine effectively, slowing the catalytic cycle.[6]

    • Strictly Anhydrous Conditions: Ensure your solvent and amine are rigorously dried. Water can be a proton source for the hydrodehalogenation pathway. Use anhydrous, aprotic solvents like toluene or dioxane.[6]

ParameterRecommended ConditionRationale
Pd Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂Common, effective Pd(0) or Pd(II) sources.[6]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands that promote reductive elimination.[6]
Base NaOt-Bu, K₃PO₄Strong, non-nucleophilic bases are required.[6]
Solvent Toluene, Dioxane (anhydrous)Aprotic solvents that ensure a water-free environment.[6]
Temperature 80-110 °CSufficient thermal energy is needed to overcome activation barriers.

Optimized parameters for Buchwald-Hartwig amination of halo-substituted anilines.

Part 3: Troubleshooting Quinazoline Synthesis

This compound is a common precursor for medicinally important quinazoline derivatives.[7][8][9] Synthesis often involves condensation and cyclization reactions.

Q5: My reaction to form a quinazoline derivative from this compound is incomplete, and the yield is low. What factors should I investigate?

A5: Incomplete cyclization is the most common hurdle. This can be due to inefficient activation, unfavorable equilibrium, or decomposition under harsh conditions.

  • Expert Recommendation:

    • Reaction Conditions: Many quinazoline syntheses require elevated temperatures to drive the cyclization.[7][8] If you are running the reaction at a moderate temperature, a careful, stepwise increase may improve the yield. Microwave-assisted synthesis can also be highly effective for driving these reactions to completion quickly.[10]

    • Dehydration: The final cyclization step to form the aromatic quinazoline ring often involves the elimination of water. If the reaction stalls at the intermediate stage, consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water azeotropically.

    • Catalyst: Some modern quinazoline syntheses are metal-catalyzed (e.g., copper or palladium).[11] Ensure your catalyst is active and that the reaction is performed under the recommended atmosphere (e.g., inert gas).

Part 4: Analytical Monitoring and Purification

Effective reaction monitoring and purification are critical for obtaining pure products and diagnosing issues.

Q6: What is the best method to monitor the progress of my reaction involving this compound?

A6: A combination of techniques provides the most comprehensive picture.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks. Use a suitable solvent system (e.g., hexane/ethyl acetate) to achieve good separation between your starting material, intermediates, and product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or TFA) can effectively separate the non-polar starting material from more polar products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals. For reactions involving fluorine, ¹⁹F NMR is an exceptionally powerful and clean technique for monitoring the transformation of the fluorine environments on the aromatic ring.[12]

Caption: A typical workflow for monitoring reaction progress.

Q7: I'm having difficulty purifying my final product. What are some effective strategies?

A7: The purification strategy depends on the properties of your product and the nature of the impurities.

  • Column Chromatography: This is the most versatile method. Given the fluorine substituents, your product is likely to be relatively non-polar. Start with a low-polarity eluent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Recrystallization: If your product is a solid and you have a significant amount, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems to find one where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid/Base Extraction: If your product is an amine and impurities are neutral, you can perform an acidic wash. Dissolve the crude material in an organic solvent (like dichloromethane or ethyl acetate), wash with dilute acid (e.g., 1M HCl) to protonate your amine product and pull it into the aqueous layer. Then, basify the aqueous layer and re-extract your purified product.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents.
  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
  • He, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6458-6480. [Link]
  • PubChem. (n.d.). This compound.
  • American Chemical Society. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
  • National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
  • Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
  • Beilstein-Institut. (n.d.). NMR reaction monitoring in flow synthesis. Retrieved from Beilstein Journal of Organic Chemistry. [Link]
  • Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
  • Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from Beilstein Journal of Organic Chemistry. [Link]
  • Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
  • ChemSrc. (2025). This compound.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • OPUS Siegen. (2025). Analytical Methods.

Sources

stability issues of 5-Chloro-2,4-difluoroaniline under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Chloro-2,4-difluoroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the use of this compound, particularly concerning its stability under acidic conditions. Our goal is to provide you with actionable troubleshooting strategies and in-depth answers to frequently asked questions, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter when using this compound in acidic environments.

Issue 1: Low or Inconsistent Reaction Yields

Symptom: You are performing a reaction (e.g., Sandmeyer, acylation, or cross-coupling) using this compound as a starting material under acidic conditions, and the yield of your desired product is significantly lower than expected or varies between batches.

Potential Cause: The primary suspect is the degradation of the starting material. Halogenated anilines can be susceptible to degradation in acidic media, especially with strong acids, elevated temperatures, or prolonged reaction times.[1] The protonated amino group, while less reactive towards electrophiles, does not prevent potential side reactions or decomposition of the aniline ring structure itself, which is activated by the amino group.

Suggested Solutions:

  • Monitor Starting Material Stability: Before initiating the reaction, run a stability check. Dissolve this compound in the specific acidic medium you plan to use, and monitor its concentration over time using a suitable analytical method like HPLC or GC-MS. This will establish a baseline for its stability under your exact conditions.

  • Control Reaction Temperature: Keep the reaction temperature as low as reasonably possible to minimize the rate of potential degradation. For highly exothermic reactions, ensure efficient heat dissipation.

  • Minimize Reaction Time: If feasible, reduce the overall reaction time. Staggered work-up of parallel reactions can help determine the optimal endpoint before significant degradation occurs.

  • Order of Addition: Consider adding the this compound to the acidic reaction mixture just before the addition of the key reagent, rather than letting it stir in the acid for an extended period.

  • Choice of Acid: If the reaction chemistry allows, evaluate if a weaker acid or a different acid catalyst could achieve the desired transformation with less degradation of the starting material.

G cluster_0 Troubleshooting Low Yield start Low Reaction Yield Observed q1 Is the starting material degrading? start->q1 protocol1 Run a stability check: Monitor aniline in acid via HPLC over time. q1->protocol1 How to check? q2 Is degradation confirmed? protocol1->q2 action1 Optimize Reaction Conditions: 1. Lower Temperature 2. Reduce Reaction Time 3. Modify Order of Reagent Addition 4. Evaluate a Milder Acid q2->action1 Yes end_other Investigate Other Factors: - Reagent Purity - Reaction Stoichiometry - Catalyst Activity q2->end_other No end_ok Yield Improved action1->end_ok

Caption: Workflow for troubleshooting low reaction yields.

Issue 2: Appearance of Unexpected Peaks in HPLC/GC Analysis

Symptom: When analyzing your reaction mixture or a solution of this compound in an acidic mobile phase, you observe new, unidentified peaks that grow over time.

Potential Cause: These peaks are likely degradation products. Under acidic conditions, halogenated anilines can undergo reactions such as acid-catalyzed hydrolysis or dehalogenation.[1] The amino group can be hydrolyzed to a hydroxyl group, and the halogen substituents may be replaced, leading to a variety of byproducts.[1]

Suggested Solutions:

  • Perform a Forced Degradation Study: To confirm the origin of these peaks, intentionally stress a pure sample of this compound under your experimental acidic conditions (e.g., specific acid, concentration, and temperature). Analyze aliquots at various time points (e.g., 0, 2, 6, 24 hours). A decrease in the parent peak area corresponding with an increase in the new peaks confirms they are degradation products.[1]

  • Characterize Degradants: If identifying the byproducts is critical, utilize techniques like LC-MS or GC-MS to obtain mass information, which can help elucidate their structures.

  • Use Freshly Prepared Solutions: For analytical purposes, always prepare fresh solutions of this compound in acidic mobile phases or diluents immediately before analysis to ensure accurate quantification.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic conditions?

While the compound is stable under normal storage and handling conditions, its stability in acidic solutions is not absolute and is highly dependent on the specific conditions.[2] Generally, stability decreases with lower pH (stronger acids) and higher temperatures.[1] The electron-withdrawing nature of the fluorine and chlorine atoms can influence the pKa of the aniline and its susceptibility to nucleophilic attack or other degradation pathways once protonated.

Q2: What are the likely degradation products of this compound in a strong acid like HCl or H₂SO₄?

Based on the degradation pathways of similar halogenated anilines, potential degradation could occur via two main routes[1]:

  • Hydroxylation: The anilino group (-NH₂) could be hydrolyzed to a hydroxyl group (-OH), forming 5-Chloro-2,4-difluorophenol.

  • Dehalogenation: One or more of the halogen atoms (chlorine or fluorine) could be substituted, although this is generally less common than hydrolysis under these conditions.

The exact product profile will depend on the acid concentration, temperature, and presence of other reactive species.

G cluster_1 Potential Acidic Degradation Pathway parent This compound (C₆H₄ClF₂N) protonation Protonated Anilinium Ion [C₆H₄ClF₂NH₃]⁺ parent->protonation H⁺ (Acid) hydrolysis_product Hydroxylation Product: 5-Chloro-2,4-difluorophenol protonation->hydrolysis_product H₂O, Δ (Hydrolysis) dehalogenation_product Dehalogenation Products (e.g., 2,4-Difluoroaniline) protonation->dehalogenation_product Potential Side Reaction

Caption: Conceptual diagram of potential acidic degradation.

Q3: What are the recommended storage and handling procedures for this compound in the lab?

Storage:

  • Keep the container tightly closed and store in a dry, cool, and well-ventilated area.[2]

  • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][4] Do not store acids and anilines in the same cabinet.[4][5]

  • Protect from direct sunlight.[4]

Handling:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[2][6]

  • Avoid creating dust if handling the solid form.

  • Wash hands thoroughly after handling.[2]

Q4: Can I use this compound with nitric acid?

Extreme caution is advised. Aniline and its derivatives are known to be incompatible with nitric acid and can lead to violent, exothermic reactions.[3][4] Such combinations should be avoided unless a validated and well-understood protocol is being followed under strict safety controls.

Data Summary: Factors Influencing Stability
FactorImpact on StabilityRecommended Action
pH / Acidity Stability generally decreases as pH lowers (acidity increases).[1]Use the mildest acidic conditions possible for your reaction.
Temperature Higher temperatures accelerate degradation rates.[1]Maintain the lowest effective temperature for your process.
Time Longer exposure to acidic conditions increases degradation.Minimize the time the compound spends in the acidic medium.
Acid Type Strong oxidizing acids (e.g., nitric acid) pose a high reactivity risk.[4]Avoid strong oxidizing acids. Use non-oxidizing acids like HCl or H₂SO₄ with caution.
Solution Age Pre-mixed acidic solutions will degrade over time.[1]Prepare solutions fresh and use them immediately.
Protocol: Forced Degradation Study

This protocol provides a framework to experimentally determine the stability of this compound under your specific acidic conditions.

Objective: To monitor the degradation of this compound over time in a specific acidic solution.

Materials:

  • This compound

  • Your chosen acid (e.g., 1M HCl)

  • A suitable organic solvent (e.g., acetonitrile or methanol)

  • Volumetric flasks and pipettes

  • HPLC or GC system with a suitable column and detection method

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound in the organic solvent (e.g., 1 mg/mL).

  • Initiate Stress Condition: In a volumetric flask, add a known volume of the stock solution and dilute with the desired acidic solution (e.g., mix 1 mL of stock with 9 mL of 1M HCl to get a final concentration of 0.1 mg/mL in ~90% 1M HCl). This is your Time 0 (T=0) sample.

  • Incubation: Seal the flask and place it in a controlled temperature environment that mimics your reaction conditions (e.g., room temperature, 40°C, or 60°C).[1]

  • Sampling: Withdraw aliquots from the stressed solution at predetermined time intervals (e.g., 2, 4, 8, and 24 hours). If necessary, quench the degradation by neutralizing the aliquot with a base before analysis.

  • Analysis: Analyze the T=0 sample and all subsequent timed samples by HPLC or GC.

  • Data Interpretation: Compare the chromatograms. A decrease in the peak area of the parent compound (this compound) and a corresponding increase in new peaks will confirm and quantify the extent of degradation over time.

References
  • Benchchem. (n.d.). Stability issues of 3,6-dichloro-2,4-difluoroaniline under acidic conditions.
  • NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations.
  • Synquest Labs. (n.d.). This compound Safety Data Sheet.
  • J&K Scientific LLC. (n.d.). This compound.
  • REDA Safe. (n.d.). Chemical Compatibility and Storage Guidelines.
  • Unknown Source. (n.d.). Chemical Storage Guidelines.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound.
  • BLD Pharm. (n.d.). This compound.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.

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Technical Support Center: Managing Exothermic Reactions with 5-Chloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 5-Chloro-2,4-difluoroaniline. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for managing the exothermic potential of this versatile intermediate. The guidance herein is structured to blend theoretical understanding with practical, validated protocols to ensure both safety and experimental success.

Section 1: Understanding the Reactivity of this compound

This compound is a substituted aniline, a class of compounds known for their utility in synthesis and, concurrently, their potential for highly exothermic reactions. The reactivity is primarily governed by the nucleophilic amino group (-NH₂) attached to the electron-deficient aromatic ring. The presence of two fluorine atoms and one chlorine atom withdraws electron density from the ring, influencing the reactivity of the amino group and the stability of reaction intermediates.

Reactions such as diazotization, where the amino group is converted to a diazonium salt (-N₂⁺), are notoriously exothermic and require stringent temperature control.[1][2] The formation of the diazonium intermediate is rapid, and if the heat generated is not dissipated effectively, it can lead to a thermal runaway, causing a rapid increase in temperature and pressure, and potentially violent decomposition.[3][4] Thermal decomposition can generate hazardous gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[5][6]

Section 2: Troubleshooting Guide for Common Issues

This section addresses specific problems you may encounter during your experiments. The causality behind each issue is explained, followed by actionable solutions.

Observed IssuePotential Cause(s)Recommended Action & Rationale
Rapid, Uncontrolled Temperature Spike (Thermal Runaway) 1. Rate of Reagent Addition: The primary reagent (e.g., sodium nitrite for diazotization) was added too quickly, generating heat faster than the cooling system can remove it.[3] 2. Inadequate Cooling: The cooling bath (e.g., ice-water) has insufficient capacity or poor thermal contact with the reaction vessel. 3. High Reagent Concentration: Using overly concentrated reagents increases the reaction rate and volumetric heat generation.1. Action: Immediately halt reagent addition. If safe, add a pre-cooled, inert solvent to dilute the reaction mass and absorb heat. Rationale: Reducing the concentration slows the reaction kinetics. Slow, dropwise, or subsurface addition of reagents is critical for maintaining thermal control.[3] 2. Action: Ensure the reaction flask is sufficiently immersed in the cooling bath and that the bath is well-stirred. For larger scales, consider a cryostat or a dry ice/acetone bath for more robust cooling. Rationale: Efficient heat transfer is paramount. The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging.
Formation of Dark Tarry Side Products 1. Localized Hotspots: Poor mixing can lead to localized areas of high temperature, causing decomposition of the starting material or intermediates. 2. Decomposition of Diazonium Salt: If performing a diazotization, allowing the temperature to rise above the recommended 0-5 °C can cause the unstable diazonium salt to decompose.[1] 3. Side Reactions: The highly reactive nature of the aniline can lead to undesired side reactions, such as the formation of triazines or diazoamino compounds, especially if the pH and stoichiometry are not carefully controlled.[7]1. Action: Use an overhead stirrer for viscous reactions or larger volumes to ensure homogeneous mixing and temperature distribution. Rationale: Efficient stirring prevents the formation of localized hot spots where decomposition pathways are initiated. 2. Action: Maintain strict temperature control (typically 0-5 °C) throughout the diazotization and subsequent reaction. Use the diazonium salt immediately in the next step. Rationale: Diazonium salts are thermally labile. Their stability is highly dependent on low temperatures.
Reaction Fails to Go to Completion 1. Poor Reagent Solubility: The aniline or other reagents may have low solubility in the chosen solvent system, limiting the reaction rate. 2. Incorrect Stoichiometry: An insufficient amount of the limiting reagent was used. 3. Low Temperature: While necessary for safety, excessively low temperatures can sometimes slow the desired reaction to a crawl.1. Action: Select a solvent system where all reactants are sufficiently soluble at the reaction temperature. For diazotizations, aqueous acidic media are common, but co-solvents may be necessary.[4] Rationale: The reaction can only occur when the molecules are in solution and can interact. 2. Action: Carefully verify all masses and molar equivalents before starting. Rationale: Fundamental for achieving high conversion. 3. Action: Determine the optimal temperature window through small-scale calorimetry or literature review. It may be possible to run the reaction at a slightly higher, yet still safe, temperature (e.g., 5-10 °C) after the initial exotherm is controlled.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the single most critical safety measure when performing a diazotization with this compound?

A1: Strict and unwavering temperature control. The diazotization reaction is highly exothermic. The recommended temperature range of 0-5 °C must be maintained throughout the addition of the nitrosating agent (e.g., sodium nitrite solution). A reliable cooling bath (ice-water or cryostat) and a calibrated thermometer placed directly in the reaction mixture are non-negotiable. The rate of addition should be dictated by the ability to maintain this temperature, not by a pre-set time.

Q2: How should I properly quench a reaction involving this compound to neutralize reactive species safely?

A2: Quenching must be performed as carefully as the reaction itself, as it can also be exothermic. Never add water directly to a highly reactive mixture. A sequential quenching protocol is recommended. First, cool the reaction vessel to 0 °C. Slowly add a less reactive protic solvent like isopropanol to quench the bulk of the reactive species.[8][9] Once the initial exotherm subsides, a mixture of isopropanol and water can be added, followed finally by the slow addition of water.[8] This gradual reduction in reactivity ensures a controlled process. The workflow below illustrates this critical procedure.

G Figure 1: Safe Quenching Workflow start Reaction Complete cool Cool Reaction Mixture to 0-5 °C start->cool add_ipa Slow, Dropwise Addition of Isopropanol (IPA) cool->add_ipa check_exotherm Monitor Temperature: Exotherm Subsided? add_ipa->check_exotherm add_ipa_water Add IPA/Water Mixture check_exotherm->add_ipa_water Yes runaway EMERGENCY: Cease Addition, Add Cold Solvent check_exotherm->runaway No (Temp Spike) add_water Slowly Add Water add_ipa_water->add_water neutralize Neutralize pH (e.g., with NaHCO₃ soln) add_water->neutralize waste Dispose of as Hazardous Waste neutralize->waste

Caption: Safe Quenching Workflow Diagram.

Q3: Can I use this compound in Friedel-Crafts reactions?

A3: Directly, no. The basic amino group (-NH₂) will react with the Lewis acid catalyst (e.g., AlCl₃) to form an inactive complex.[10] This deactivates the ring and prevents the Friedel-Crafts reaction from occurring. To overcome this, you must first protect the amino group, typically by converting it to an amide (e.g., by reacting it with acetic anhydride). The resulting acetanilide is less basic and allows the Friedel-Crafts reaction to proceed. The amino group can then be regenerated by hydrolysis of the amide.[10]

Q4: What analytical techniques are recommended for monitoring reaction progress?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for real-time monitoring. It allows you to quickly visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are preferred. When quenching the reaction, it is crucial to ensure the reaction is complete by one of these methods first.[11] Quenching prematurely will result in lower yields.

Section 4: Experimental Protocol: Controlled Diazotization

This protocol provides a generalized, safety-oriented procedure for the diazotization of this compound. Note: All quantities should be calculated based on your specific procedural needs. This is a methodological guide.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Urea (for quenching excess nitrous acid)

  • Reaction vessel equipped with a magnetic or overhead stirrer, thermometer, and addition funnel

  • Ice-water bath

Procedure:

  • Preparation: In a well-ventilated fume hood, charge the reaction vessel with this compound and a suitable amount of water and concentrated HCl. Ensure all personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and acid-resistant gloves, is worn.[6][12]

  • Cooling: Cool the stirred suspension/solution to 0-5 °C using an external ice-water bath. Ensure the thermometer is immersed in the liquid phase to get an accurate reading.

  • Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in deionized water.

  • Slow Addition: Transfer the sodium nitrite solution to the addition funnel. Add the solution dropwise to the reaction mixture over a period of 1-2 hours.

  • Temperature Monitoring (Critical Step): Maintain the internal reaction temperature between 0-5 °C throughout the entire addition. The rate of addition must be slow enough to prevent any temperature rise above 5 °C. If the temperature approaches this limit, temporarily stop the addition until it cools back down.

  • Stirring: Continue to stir the reaction mixture vigorously for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion.

  • Excess Nitrite Check: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

  • Quench Excess Nitrite: If necessary, add small portions of urea to the reaction mixture until the starch-iodide test is negative. This safely decomposes the remaining nitrous acid.

  • Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent reaction step.

References

  • Henderson, K. Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]
  • PubChem. This compound.
  • Frontier, A. How To Run A Reaction: The Quench. University of Rochester Department of Chemistry. [Link]
  • Environmental Health and Safety - Princeton University.
  • Sarpong, R. Quenching of Pyrophoric Materials. University of California, Berkeley. [Link]
  • KGROUP. Quenching Reactive Substances. [Link]
  • Singh, A. et al. Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media.
  • Berty, J. et al. Coupling exothermic and endothermic reactions—Application to combined aniline production/methyl‐cyclohexane dehydrogenation.
  • AM Technology. Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
  • OpenStax. Calorimetry of Reactions in Solution. YouTube. [Link]
  • CrashCourse. Calorimetry: Crash Course Chemistry #19. YouTube. [Link]
  • LibreTexts Chemistry. Reactions of Arylamines. [Link]
  • J&K Scientific LLC. This compound Product Page. [Link]
  • Hu, T. et al. Exploring Flow Procedures for Diazonium Formation.
  • Google Patents.
  • ResearchGate. Reactions for making widely used aniline compounds break norms of synthesis. [Link]
  • Sciforum. Reactions of Acetoacetates With Electron-deficient Anilines. [Link]
  • Cole-Parmer. Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. [Link]
  • Google Patents.
  • Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. [Link]
  • Novac, O. et al. NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES. [Link]
  • ResearchGate.

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Technical Support Center: Navigating the Scale-Up of 5-Chloro-2,4-difluoroaniline Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-2,4-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with transitioning this vital intermediate from the laboratory bench to larger-scale production. Here, we address common issues in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure a robust and reproducible process.

I. FAQs: Foundational Knowledge for Synthesis

Q1: What is the most common and industrially viable synthetic route for this compound?

A1: The most prevalent and scalable synthesis commences with 2,4,5-trichloronitrobenzene. The process unfolds in two primary stages: a nucleophilic aromatic substitution (SNAr) reaction to replace two chlorine atoms with fluorine, followed by the reduction of the nitro group to an amine.[1] This route is favored due to the relatively low cost and availability of the starting material, 1,2,4-trichlorobenzene, which can be nitrated to produce 2,4,5-trichloronitrobenzene.[2]

Q2: What are the key intermediates in this synthesis?

A2: The primary intermediate is 5-chloro-2,4-difluoronitrobenzene, formed after the initial fluorination step.[3] The purity of this intermediate is critical for the success of the subsequent hydrogenation and the final product's quality.

II. Troubleshooting Guide: Overcoming Scale-Up Hurdles

This section delves into specific problems you may encounter during the scale-up process, offering solutions grounded in chemical principles.

Category 1: The Fluorination Step (SNAr)

Q3: We are experiencing poor conversion rates during the fluorination of 2,4,5-trichloronitrobenzene at a larger scale. What are the likely causes?

A3: Low conversion rates in nucleophilic aromatic fluorination reactions at scale often stem from several factors:

  • Insufficient Mixing and Mass Transfer: Inadequate agitation in a large reactor can lead to poor mixing of the solid potassium fluoride (KF) with the organic phase. This is particularly problematic as the reaction is heterogeneous. Ensure your reactor's agitation is sufficient to maintain a well-suspended slurry.

  • Water Contamination: Alkali metal fluorides like KF are hygroscopic. Even small amounts of water can hydrate the fluoride ions, significantly reducing their nucleophilicity.[4] Ensure all reagents and solvents are rigorously dried before use.

  • Low Solubility of the Fluorinating Agent: Potassium fluoride has very low solubility in the polar aprotic solvents (e.g., sulfolane, DMF) typically used for this reaction. This limits the concentration of available fluoride ions.[4]

  • Inadequate Phase-Transfer Catalyst (PTC) Performance: If using a PTC, its efficiency can be hampered by impurities or thermal degradation at the higher temperatures often required for these reactions.

Q4: How can we improve the efficiency of the fluorination step?

A4: To enhance the efficiency of the fluorination:

  • Employ a Phase-Transfer Catalyst (PTC): The use of a PTC, such as a quaternary ammonium or phosphonium salt, is highly recommended. The PTC facilitates the transfer of fluoride ions from the solid phase to the organic phase, thereby increasing the reaction rate.[4][5]

  • Optimize Reaction Temperature: While higher temperatures increase the reaction rate, they can also lead to decomposition of the solvent or PTC. A careful optimization of the reaction temperature is crucial. A typical range for this reaction is 160-200°C.[3]

  • Consider Cesium Fluoride (CsF): Although more expensive, CsF is more soluble and reactive than KF, which can lead to higher yields and milder reaction conditions.[6]

  • Azeotropic Removal of Water: Before starting the reaction, consider azeotropically removing any residual water from the KF and solvent mixture.

Q5: We are observing the formation of isomeric byproducts. How can we improve the selectivity?

A5: The formation of isomers can be a challenge. The regioselectivity of the fluorination is influenced by the electron-withdrawing effect of the nitro group. To improve selectivity:

  • Precise Temperature Control: Maintaining a consistent and uniform temperature throughout the reactor is critical. Localized hot spots can lead to side reactions and the formation of undesired isomers.

  • Controlled Addition of Reactants: In some cases, a slow, controlled addition of one of the reactants can help to maintain a low concentration of reactive intermediates and improve selectivity.

Category 2: The Reduction Step (Catalytic Hydrogenation)

Q6: During the catalytic hydrogenation of 5-chloro-2,4-difluoronitrobenzene, we are seeing significant dehalogenation, leading to the formation of 2,4-difluoroaniline. How can we prevent this?

A6: Dehalogenation is a common side reaction in the hydrogenation of halogenated nitroaromatics.[7] The carbon-chlorine bond can be susceptible to hydrogenolysis. To minimize this:

  • Catalyst Selection: The choice of catalyst is paramount. While Palladium on carbon (Pd/C) is commonly used, its activity can sometimes be too high, promoting dehalogenation.[8] Consider using a more selective catalyst system, such as platinum supported on a mixed-oxide support like ZrO2/zeolite, which has shown high selectivity in the hydrogenation of chloronitrobenzenes.[9][10]

  • Control of Reaction Conditions:

    • Lower Hydrogen Pressure: High hydrogen pressures can increase the rate of dehalogenation. Operate at the lowest pressure that still provides a reasonable reaction rate.

    • Moderate Temperature: Similar to pressure, elevated temperatures can favor dehalogenation. Maintain a moderate temperature (e.g., 50-70°C) and monitor the reaction progress closely.[8]

    • pH Control: The hydrogenolysis of the C-Cl bond produces HCl, which can poison the catalyst and accelerate further dehalogenation. The addition of a mild base, such as sodium acetate, is crucial to neutralize the generated acid.[8]

  • Solvent Choice: The choice of solvent can influence the catalyst's selectivity. Alcohols like methanol or ethanol are common choices.

Q7: The hydrogenation reaction is sluggish and incomplete, even after extended reaction times. What could be the issue?

A7: A slow or incomplete hydrogenation can be due to several factors:

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the substrate or solvent. Ensure the 5-chloro-2,4-difluoronitrobenzene intermediate is of high purity. Sulfur- and nitrogen-containing compounds are common catalyst poisons.

  • Poor Mass Transfer of Hydrogen: In a large reactor, ensuring efficient contact between the hydrogen gas, the liquid phase, and the solid catalyst is challenging. Vigorous agitation is necessary to overcome mass transfer limitations.

  • Insufficient Catalyst Loading: On a larger scale, the catalyst-to-substrate ratio may need to be re-optimized.

Q8: How do we handle the pyrophoric hydrogenation catalyst safely on a large scale?

A8: Catalysts like Palladium on carbon can be pyrophoric, especially after use when they are dry and saturated with hydrogen. Safe handling procedures are critical:

  • Never handle the dry, used catalyst in air.

  • Filtration: After the reaction, the catalyst should be filtered under a blanket of inert gas (e.g., nitrogen or argon).

  • Wetting: The catalyst filter cake should be kept wet with solvent or water at all times.

  • Storage and Disposal: Store the wet catalyst in a sealed, properly labeled container, away from flammable materials. Dispose of it according to hazardous waste regulations.

Category 3: Work-up and Purification

Q9: We are struggling with the purification of the final this compound product at scale. What is an effective purification strategy?

A9: Achieving high purity for halogenated anilines on a large scale often requires a multi-step approach:

  • Initial Work-up: After the hydrogenation, the catalyst is filtered off, and the solvent is removed. The crude product can then be taken up in a suitable organic solvent and washed with water to remove any inorganic salts.

  • Vacuum Distillation: For thermally stable compounds, vacuum distillation is an effective method for removing non-volatile impurities and lower-boiling solvents.

  • Recrystallization: This is a powerful technique for achieving high purity. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[11]

  • Column Chromatography: While often used at the lab scale, column chromatography can be adapted for industrial-scale purification (preparative HPLC) to remove closely related isomers if very high purity is required.[11]

III. Safety at Scale

Q10: What are the primary safety concerns when scaling up the production of this compound?

A10: The scale-up of this synthesis involves several significant hazards that must be carefully managed:

  • Exothermic Reactions: Both the fluorination and hydrogenation steps can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[12] This can lead to a thermal runaway if not properly controlled. The use of continuous flow reactors can offer better heat management and enhanced safety for highly exothermic reactions.[13][14]

  • Hazardous Reagents:

    • Potassium Fluoride (KF): Highly toxic if ingested or inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.

    • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a well-ventilated area, using properly rated high-pressure equipment.

    • Solvents: Polar aprotic solvents like DMF and sulfolane have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical.

  • Handling of Fluorinated Compounds: Fluorinated organic compounds require careful handling. Ensure all work is performed in a well-ventilated fume hood.[15]

IV. Data Presentation & Experimental Protocols

Table 1: Typical Reaction Parameters for Scale-Up
ParameterFluorination StepHydrogenation Step
Starting Material 2,4,5-Trichloronitrobenzene5-Chloro-2,4-difluoronitrobenzene
Key Reagent Potassium Fluoride (KF)Hydrogen Gas (H₂)
Catalyst Phase-Transfer Catalyst (e.g., quaternary ammonium salt)Palladium on Carbon (Pd/C) or selective Pt catalyst
Solvent Sulfolane or DMFMethanol or Ethanol
Temperature 160 - 200 °C50 - 70 °C
Pressure Atmospheric50 - 100 psi (gauge)
Key Challenge Low reactivity of KF, potential for side reactionsDehalogenation, catalyst handling
Mitigation Strategy Use of PTC, rigorous drying of reagentsUse of selective catalyst, addition of a mild base
Experimental Protocol: Catalytic Hydrogenation of 5-Chloro-2,4-difluoronitrobenzene

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific equipment and scale.

  • Reactor Preparation: Ensure the high-pressure reactor (autoclave) is clean, dry, and has been leak-tested.

  • Charging the Reactor:

    • Under an inert atmosphere (e.g., nitrogen), charge the reactor with 5-chloro-2,4-difluoronitrobenzene, the solvent (e.g., methanol), and the mild base (e.g., sodium acetate).

    • In a separate vessel, prepare a slurry of the Pd/C catalyst in a small amount of the solvent. Carefully transfer this slurry to the reactor under an inert atmosphere.

  • Hydrogenation:

    • Seal the reactor and purge the headspace with nitrogen several times, followed by purging with hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Begin agitation and heat the reactor to the target temperature.

    • Monitor the reaction progress by hydrogen uptake and/or by sampling and analyzing the reaction mixture (e.g., by GC or HPLC).

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Under an inert atmosphere, filter the reaction mixture to remove the catalyst.

    • The filtrate containing the product can then be processed for purification.

V. Visualizing the Workflow

Diagram 1: Synthetic Pathway

G A 2,4,5-Trichloronitrobenzene B 5-Chloro-2,4-difluoronitrobenzene A->B KF, PTC, Sulfolane 160-200 °C C This compound B->C H₂, Pd/C, NaOAc Methanol, 50-70 °C G Start Low Yield in Hydrogenation Dehalogenation Dehalogenation Observed? Start->Dehalogenation Incomplete Incomplete Reaction? Dehalogenation->Incomplete No Sol1 Reduce H₂ Pressure/Temp Use more selective catalyst Ensure base is present Dehalogenation->Sol1 Yes Sol2 Check for catalyst poisons Increase catalyst loading Improve agitation Incomplete->Sol2 Yes End Review work-up and isolation procedure Incomplete->End No

Caption: Decision tree for troubleshooting low hydrogenation yield.

VI. References

  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. [Link]

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - NIH. [Link]

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - Beilstein Journals. [Link]

  • US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents.

  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond | Journal of the American Chemical Society. [Link]

  • An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series. [Link]

  • Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers - MDPI. [Link]

  • Fast, highly enantioselective, and sustainable fluorination of 4-substituted pyrazolones catalyzed by amide-based phase-transfer catalysts - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • ENANTIOSELECTIVE FLUORINATION VIA PHASE-TRANSFER CATALYSIS Reported by Craig Seymour October 7 - Chemistry | Illinois. [Link]

  • Development of S N Ar Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. [Link]

  • synthesis of 274-difluoroaniline and 1,3-difluorobenzene from 1,2,4-trichlorbenzene. [Link]

  • Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - NIH. [Link]

  • US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents.

  • US4145364A - Preparation of fluorinated anilines - Google Patents.

  • Process for producing 3,5-difluoroaniline and derivative thereof - European Patent Office - EP 0460639 A1. [Link]

  • US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents.

  • This compound: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline - Quick Company. [Link]

  • EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents.

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC - NIH. [Link]

  • Aniline - Hazardous Substance Fact Sheet. [Link]

  • Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing). [Link]

  • Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines - Semantic Scholar. [Link]

  • Selective hydrogenation of 4-chloronitrobenzene over a AuPd/TiO 2 catalyst a - ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. [Link]

  • A Qualitative Numerical Study on Catalytic Hydrogenation of Nitrobenzene in Gas-Liquid Taylor Flow with Detailed Reaction Mechanism - MDPI. [Link]

  • Inhance Technologies Regulatory Update on Fluorinated Packaging. [Link]

  • Linings made from fully-fluorinated thermoplastics for the safe handling of sulphuric acid in off-gas pipes installed in sulphuric acid production plants - ResearchGate. [Link]

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Technical Support Center: Catalyst Selection for Reactions with 5-Chloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 5-Chloro-2,4-difluoroaniline. This guide is designed to provide expert insights and practical troubleshooting advice for selecting the optimal catalyst systems for your cross-coupling reactions. Given the unique electronic properties of this substrate—namely, the electron-withdrawing effects of the two fluorine atoms and the chlorine atom, which deactivate the aromatic ring—careful consideration of the catalyst, ligand, and reaction conditions is paramount for success.

This resource is structured in a question-and-answer format to directly address the common challenges and queries encountered during experimental work.

Part 1: General Catalyst Selection Strategies

Question 1: What are the primary challenges when working with this compound in cross-coupling reactions, and how do they influence catalyst selection?

The primary challenge with this compound lies in its electron-deficient nature. The fluorine and chlorine substituents withdraw electron density from the aromatic ring, making it less reactive in the crucial oxidative addition step of many catalytic cycles.[1] This reduced reactivity often leads to sluggish or incomplete reactions with standard palladium catalysts.

Key challenges include:

  • Slow Oxidative Addition: The C-Cl bond is inherently strong and less reactive than C-Br or C-I bonds. The electron-withdrawing fluorine atoms further decrease the electron density of the ring, making it more difficult for the palladium(0) catalyst to insert into the C-Cl bond.[2]

  • Catalyst Inhibition: The aniline's lone pair of electrons can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive species.[3]

  • Reduced Nucleophilicity of the Amine: While the focus is often on the aryl chloride, the electron-withdrawing groups also reduce the nucleophilicity of the aniline nitrogen, which can be a factor in reactions where it acts as a nucleophile.

To overcome these challenges, the catalyst system must be highly active and specifically designed for electron-deficient substrates. This typically involves the use of bulky, electron-rich ligands that promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]

Question 2: What are the most effective types of palladium catalysts and ligands for reactions involving this compound?

For challenging substrates like this compound, modern, well-defined palladium precatalysts are generally preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts offer greater stability, reproducibility, and generate the active Pd(0) species more efficiently.[6][7]

The choice of ligand is critical. The most successful ligands for this class of substrates are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Recommended Ligand Classes:

Ligand TypeExamplesKey Advantages
Bulky Biaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosPromote oxidative addition and reductive elimination; effective for sterically hindered and electron-deficient substrates.[4][5]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-type catalystsStrong σ-donors that form stable palladium complexes, leading to high catalytic activity and longevity.[8][9]

The selection between these will depend on the specific reaction type (e.g., C-N, C-C, or C-sp coupling) and the coupling partner.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed guidance for common cross-coupling reactions involving this compound.

A. Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. For a substrate like this compound, the reaction requires a highly active catalyst system to couple the electron-deficient aryl chloride with an amine.

Low conversion is a common issue and can often be traced back to the catalyst system or reaction conditions.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Initial Recommendation: Start with a G3 or G4 Buchwald precatalyst paired with a bulky biarylphosphine ligand like XPhos or BrettPhos. These are specifically designed for challenging aryl chlorides.[4][10]

    • Alternative: Consider a palladium-NHC precatalyst, such as a PEPPSI-type catalyst, which can offer enhanced stability and activity.[8]

  • Base Selection:

    • Strong, Non-Nucleophilic Bases are Key: The pKa of the amine and the need to facilitate deprotonation of the palladium-amine complex necessitate a strong base. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often the bases of choice.[4] Lithium bis(trimethylsilyl)amide (LiHMDS) can be used for substrates with base-sensitive functional groups.[11]

  • Solvent and Temperature:

    • Solvent: Anhydrous, degassed toluene or 1,4-dioxane are standard solvents.

    • Temperature: Due to the unreactive nature of the substrate, higher temperatures (e.g., 100-110 °C) are typically required.

  • Inert Atmosphere:

    • Crucial for Success: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[12] Failure to do so is a common cause of reaction failure.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Preparation: To a dry Schlenk tube or vial, add this compound (1.0 mmol), the amine coupling partner (1.2 mmol), the strong base (e.g., NaOtBu, 1.4 mmol), and the palladium precatalyst/ligand system (e.g., XPhos Pd G3, 1-2 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe.

  • Reaction: Heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

Logical Workflow for Buchwald-Hartwig Troubleshooting

G start Low/No Conversion catalyst Verify Catalyst System (e.g., XPhos Pd G3) start->catalyst base Check Base (NaOtBu or KOtBu) catalyst->base If catalyst is appropriate inert Ensure Strict Inert Atmosphere base->inert If base is correct temp Increase Temperature (100-110 °C) inert->temp If atmosphere is inert success Reaction Successful temp->success Optimization

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

B. Suzuki-Miyaura Coupling (C-C Coupling)

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The coupling of this compound with boronic acids or esters requires a catalyst system capable of activating the strong C-Cl bond.

Low yields and homocoupling are indicative of a suboptimal catalyst system or reaction conditions that favor undesired pathways.

Troubleshooting Steps:

  • Catalyst and Ligand:

    • Recommended System: For this electron-deficient aryl chloride, a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is a robust starting point.[1][13]

    • Ligand-to-Metal Ratio: For in-situ generated catalysts from sources like Pd(OAc)₂, ensure an adequate ligand-to-palladium ratio (typically 1.2:1 to 2:1) to prevent catalyst decomposition and favor the desired catalytic cycle.[14]

  • Base and Solvent:

    • Base Selection: Stronger bases are often necessary for activating the C-Cl bond. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).[15]

    • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is common, as water is often necessary to facilitate the transmetalation step. Ensure solvents are properly degassed.[16]

  • Minimizing Side Reactions:

    • Homocoupling: This side reaction can be suppressed by using a slight excess of the boronic acid (1.2-1.5 equivalents) and ensuring a strictly inert atmosphere to prevent oxidative processes.

    • Protodeboronation: This is the cleavage of the C-B bond by a proton source. If using anhydrous conditions, ensure the base and solvent are truly dry.

Table: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane/H₂O100-120
XPhos Pd G3(Internal)Cs₂CO₃Toluene/H₂O100-110
Pd(OAc)₂XPhosK₃PO₄t-AmylOH100
C. Sonogashira Coupling (C-sp Coupling)

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction typically requires a dual catalyst system of palladium and copper.

Yes, the Sonogashira coupling of aryl chlorides is challenging and requires specific conditions to be successful.

Troubleshooting Steps:

  • Palladium Catalyst and Ligand:

    • High Activity Needed: The coupling of aryl chlorides often requires more active catalyst systems. Consider using a palladacycle precatalyst or a system with a bulky, electron-rich phosphine ligand like XPhos or P(t-Bu)₃.[17]

    • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst and is generally required for the reaction to proceed efficiently.[18]

  • Base and Solvent:

    • Amine Base: A strong amine base such as diethylamine (Et₂NH) or diisopropylamine (i-Pr₂NH) is typically used, acting as both a base and a solvent.

    • Anhydrous and Anaerobic Conditions: This reaction is highly sensitive to moisture and oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst.[19]

  • Copper-Free Conditions:

    • In some cases, copper can promote side reactions. Copper-free Sonogashira protocols have been developed, but they require a very active palladium catalyst and often a stronger base like cesium carbonate or potassium carbonate.[20]

Catalytic Cycles Overview

G cluster_0 Buchwald-Hartwig Amination cluster_1 Suzuki-Miyaura Coupling A Pd(0)L B Oxidative Addition A->B Ar-Cl C Pd(II) Complex B->C D Amine Coordination & Deprotonation C->D Amine, Base E Pd(II)-Amido D->E F Reductive Elimination E->F F->A Ar-NR₂ G Pd(0)L H Oxidative Addition G->H Ar-Cl I Pd(II) Complex H->I J Transmetalation I->J Ar'-B(OR)₂, Base K Pd(II)-R' J->K L Reductive Elimination K->L L->G Ar-Ar'

Caption: Simplified catalytic cycles for key cross-coupling reactions.

Part 3: Final Recommendations

When working with a challenging substrate like this compound, a systematic approach to catalyst selection and reaction optimization is crucial.

  • Start with a Modern Precatalyst: Utilize well-defined palladium precatalysts (e.g., Buchwald G3/G4 precatalysts) with bulky, electron-rich ligands (XPhos, SPhos, BrettPhos) for the most reliable results.

  • Do Not Underestimate the Basics: Strict adherence to inert atmosphere techniques and the use of anhydrous, degassed solvents are non-negotiable for success.

  • Screening is Key: If initial attempts fail, a systematic screening of ligands, bases, and solvents is the most effective path forward.

By understanding the inherent challenges of this electron-deficient substrate and applying the principles outlined in this guide, you can significantly increase your success rate in synthesizing valuable derivatives of this compound.

References

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-dichloro-2,4-difluoroaniline Derivatives.
  • BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline for Pharmaceutical and Materials Science Intermediates.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Fors, B. P., & Buchwald, S. L. (2011). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 2, 27-50.
  • Kinzel, T., & Buchwald, S. L. (2010). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 1(1), 27-50.
  • Marion, N., & Nolan, S. P. (2008). Well-Defined Palladium(II) Precatalysts for Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline.
  • Barder, T. E., & Buchwald, S. L. (2007). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 129(41), 12596–12601.
  • Navarro, O., & Nolan, S. P. (2006). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Current Organic Chemistry, 10(16), 2009-2015.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
  • Wikipedia. (2023). Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • BenchChem. (2025). Performance Comparison of Palladium Precatalysts in Suzuki-Miyaura Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Reddy, K. R., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 9005-9016.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021).
  • Wikipedia. (2023). Suzuki reaction.
  • Anilkumar, G., & Sreekumar, S. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 268-283.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388–4391.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Crudden, C. M., & Scollard, J. D. (2004). Palladium catalysed aryl amination reactions in supercritical carbon dioxide.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
  • BenchChem. (2025). Application Notes and Protocols: 4-(Diphenylamino)benzeneboronic Acid in Suzuki-Miyaura Coupling Reactions.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Green, R. A., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines.
  • Lin, Y., et al. (2020). Potent Reductants via Electron-Primed Photoredox Catalysis: Unlocking Aryl Chlorides for Radical Coupling. Journal of the American Chemical Society, 142(5), 2093–2099.
  • Villatoro, R. S., et al. (2023). General Method for Ni-Catalyzed C-N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy. Organic Letters, 25(46), 8279–8284.
  • Wang, H., et al. (2022). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society, 144(30), 13576–13583.
  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835.

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 5-Chloro-2,4-difluoroaniline Purity by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like 5-Chloro-2,4-difluoroaniline is of paramount importance for the integrity of research and the safety of pharmaceutical products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for assessing the purity of this compound, complete with detailed experimental protocols and supporting data.

This compound serves as a critical building block in the synthesis of various pharmaceuticals. Its purity can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). The primary synthetic routes to this compound often involve the reduction of a nitro group and halogen exchange reactions, which can introduce a range of potential impurities. These may include unreacted starting materials, isomers, and by-products from side reactions.[1][2] Therefore, a robust and validated analytical method is essential to ensure the quality of this compound.

The Central Role of GC-MS in Purity Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the purity assessment of volatile and semi-volatile compounds like this compound.[3][4] The technique combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[5]

The choice of GC-MS is underpinned by several key advantages in the context of this compound analysis:

  • High Specificity: The mass spectrometer provides detailed structural information, allowing for the unambiguous identification of the main component and any co-eluting impurities. This is particularly crucial for distinguishing between isomers which may have very similar retention times.

  • High Sensitivity: GC-MS, especially when operated in selected ion monitoring (SIM) mode, can detect and quantify trace-level impurities, which is critical for meeting the stringent purity requirements of the pharmaceutical industry.[6][7]

  • Robustness: Well-developed GC-MS methods are known for their reliability and reproducibility, making them suitable for routine quality control applications.[4]

A Validated GC-MS Protocol for this compound Purity

The following protocol is a robust starting point for the validation of this compound purity, designed in accordance with the principles outlined in the ICH Q2(R2) guidelines on the validation of analytical procedures.[8][9]

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent, such as methanol or dichloromethane, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent retention time reproducibility and robust performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident identification.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of aromatic compounds.
Injection Volume 1 µLA standard volume to avoid overloading the column and ensure sharp peaks.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte and impurities.
Split Ratio 50:1Prevents column overloading while ensuring a representative sample is analyzed.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas providing good chromatographic efficiency.
Oven Temperature Program Initial temp: 80 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 minA program designed to provide good separation of potential impurities from the main peak.
MS Transfer Line Temp 280 °CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Temperature 230 °COptimizes ionization efficiency and minimizes thermal degradation.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization technique that generates reproducible mass spectra.
Mass Range m/z 40-450A wide enough range to capture the molecular ion of the analyte and potential impurities.
Acquisition Mode Full Scan for initial impurity profiling; Selected Ion Monitoring (SIM) for quantification of known impuritiesFull scan allows for the identification of unknown impurities, while SIM provides higher sensitivity for target analytes.

Method Validation Workflow:

The validation of the GC-MS method for this compound purity should follow the ICH guidelines and encompass the following parameters:

GC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Establishes Separation System Suitability System Suitability Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Robustness->System Suitability Ensures Routine Performance

Caption: A typical workflow for the validation of a GC-MS method for purity analysis, following ICH guidelines.

A Comparative Analysis of Purity Assessment Techniques

While GC-MS is a highly effective technique, a comprehensive understanding of its performance relative to other analytical methods is crucial for selecting the most appropriate approach for a given application.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[10]Separation based on differential partitioning between a stationary and mobile phase.[10]Provides detailed structural information based on the magnetic properties of atomic nuclei.[10]
Typical Purity (%) >99%≥99.5%Qualitative and quantitative assessment of purity.
Common Impurities Detected Volatile starting materials, isomeric impurities, residual solvents.Non-volatile starting materials, by-products, degradation products.Structural isomers and other organic impurities.
Advantages High sensitivity and specificity, allows for impurity identification.[10]High resolution, suitable for non-volatile and thermally labile compounds.[10]Provides unambiguous structural information, requires minimal sample preparation, and is non-destructive.
Limitations Not suitable for non-volatile or thermally labile compounds.May require chromophores for sensitive detection, can be less specific than MS for impurity identification.Lower sensitivity compared to GC-MS and HPLC, can be more complex for quantitative analysis.
Illustrative LOD 0.005%0.01%~0.1%
Illustrative LOQ 0.015%0.03%~0.3%
Illustrative Precision (RSD%) < 2%< 1.5%< 5%

Data Interpretation and Causality:

The illustrative data in the table highlights the complementary nature of these techniques. GC-MS offers superior sensitivity for volatile impurities, making it ideal for detecting trace levels of starting materials or by-products with similar volatility to this compound. The lower limit of detection (LOD) and limit of quantification (LOQ) for GC-MS reflect its ability to identify and quantify minute impurities.

HPLC with UV detection, on the other hand, is better suited for non-volatile impurities that may not be amenable to GC analysis. Its excellent precision makes it a workhorse for quantitative purity assessments in quality control environments.

NMR spectroscopy provides an orthogonal approach, offering detailed structural information that can be invaluable for identifying unknown impurities and confirming the structure of the main component. While its sensitivity is lower, its ability to provide a direct measure of molar concentration without the need for a reference standard for every impurity is a significant advantage.

Experimental Protocols for Alternative Techniques

High-Performance Liquid Chromatography (HPLC-UV)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

HPLC Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

NMR Acquisition Parameters:

ParameterRecommended Setting
Spectrometer Bruker Avance 400 MHz or equivalent
Nuclei ¹H, ¹³C, ¹⁹F
¹H Parameters 16 scans, 30° pulse, 2s relaxation delay
¹³C Parameters 1024 scans, 30° pulse, 2s relaxation delay
¹⁹F Parameters 64 scans, 30° pulse, 2s relaxation delay

Purity Assessment by NMR:

Purity can be assessed by comparing the integral of the signals corresponding to the main compound with those of any impurities in the ¹H NMR spectrum. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample.

Conclusion: An Integrated Approach to Purity Validation

For a comprehensive and robust validation of this compound purity, an integrated analytical approach is often the most effective strategy. GC-MS provides unparalleled sensitivity and specificity for volatile impurities, making it an essential tool for in-depth impurity profiling. HPLC-UV offers a reliable and precise method for routine quantitative purity assessment, particularly for non-volatile components. NMR spectroscopy serves as a powerful orthogonal technique for structural confirmation and the identification of unknown impurities.

By understanding the strengths and limitations of each technique and applying them in a logical, risk-based manner, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and the safety of the final pharmaceutical products.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2)
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
  • AMS Biopharma. (2023).
  • Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). [Link]
  • ResolveMass Laboratories Inc. (2024). Identification and profiling of impurities in Pharmaceuticals. [Link]
  • Agilent. (n.d.). Purity and Impurity Analysis. [Link]
  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(714). [Link]
  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. [Link]
  • Chemistry For Everyone. (2024, July 26). How Is GC-MS Used In Quality Control? [Video]. YouTube. [Link]
  • Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector.
  • Černuchová, P., Srogon, J., & Addová, G. (2012). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Central European Journal of Chemistry, 10(5), 1596-1603. [Link]
  • Vidal, J. L. M., et al. (n.d.). Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. University of Almeria. [Link]
  • Li, S., Wang, W., & Chen, J. (2012). Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science, 51(5), 434-440. [Link]
  • Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24820301, this compound. [Link]
  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • LCGC International. (2012).

Sources

A Comparative Spectroscopic Guide to 5-Chloro-2,4-difluoroaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2,4-difluoroaniline is a key intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty polymers. The precise substitution pattern of the aniline ring, featuring two electron-withdrawing fluorine atoms and a chlorine atom, imparts unique chemical and physical properties to its downstream products. Consequently, rigorous spectroscopic analysis is paramount for confirming the identity, purity, and structural integrity of this compound and its derivatives during research, development, and quality control.

This comprehensive guide provides an in-depth comparison of the spectroscopic characteristics of this compound and its derivatives, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By delving into the causality behind experimental choices and presenting supporting data, this guide aims to equip researchers, scientists, and drug development professionals with the necessary insights for effective spectroscopic characterization.

Spectroscopic Analysis Workflow

A logical and efficient workflow is crucial for the comprehensive spectroscopic analysis of this compound and its derivatives. The following diagram outlines a typical analytical progression designed to maximize the acquisition of structural information.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Prep Synthesized or Procured This compound Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Primary Structure Elucidation Prep->NMR Dissolve in deuterated solvent FTIR FTIR Spectroscopy Functional Group Identification Prep->FTIR Prepare KBr pellet or ATR sample MS Mass Spectrometry (EI/ESI) Molecular Weight & Fragmentation Prep->MS Dissolve in volatile solvent UV_Vis UV-Vis Spectroscopy Electronic Transitions & Conjugation Prep->UV_Vis Dissolve in UV-transparent solvent Interpretation Comprehensive Structural Characterization & Purity Assessment NMR->Interpretation FTIR->Interpretation MS->Interpretation UV_Vis->Interpretation

Caption: A typical workflow for the comprehensive spectroscopic analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound and its derivatives. ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecular skeleton.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ displays distinct signals for the aromatic protons and the amine protons. The electron-withdrawing effects of the fluorine and chlorine substituents significantly influence the chemical shifts of the aromatic protons, pushing them downfield compared to aniline.

Comparative ¹H NMR Data of Substituted Anilines (400 MHz, CDCl₃)

CompoundAr-H Chemical Shifts (δ, ppm)NH₂ Chemical Shift (δ, ppm)
Aniline7.28 (t, J=7.3 Hz, 2H), 6.89 (t, J=7.3 Hz, 1H), 6.77 (d, J=8 Hz, 2H)3.68 (s, 2H)
4-Fluoroaniline6.89 (t, J=8.0 Hz, 2H), 6.62 (dd, J=8.6, 4.5 Hz, 2H)3.60 (s, 2H)
4-Chloroaniline7.10 (d, J=8.7 Hz, 2H), 6.63 (d, J=8.7 Hz, 2H)3.69 (s, 2H)
This compound ~7.2 (t, J≈8.5 Hz, 1H), ~6.8 (t, J≈8.5 Hz, 1H) ~3.9 (br s, 2H)

Note: The chemical shifts for this compound are predicted based on substituent effects and data from analogous compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework. The carbon atoms attached to the electronegative fluorine atoms exhibit large C-F coupling constants, which can be a key diagnostic feature.

Comparative ¹³C NMR Data of Substituted Anilines (100 MHz, CDCl₃)

CompoundAromatic Carbon Chemical Shifts (δ, ppm)
Aniline146.59, 129.43, 118.76, 115.24
4-Fluoroaniline156.38 (d, J=235.2 Hz), 142.57 (d, J=2.0 Hz), 116.10 (d, J=7.6 Hz), 115.69 (d, J=22.4 Hz)
4-Chloroaniline145.41, 132.02, 116.72, 110.22
This compound Predicted shifts will show characteristic C-F couplings.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans: 1024.

    • Spectral Width: 0 to 200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-N, C-F, and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.

Key FTIR Absorption Bands for this compound Derivatives

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Symmetric & Asymmetric Stretch3300-3500
Aromatic C-HStretch3000-3100
C=C (aromatic)Stretch1450-1600
C-NStretch1250-1350
C-FStretch1100-1400
C-ClStretch600-800
C=O (N-acetyl derivative)Stretch1660-1700
C=N (Schiff base derivative)Stretch1600-1650
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the solid sample with anhydrous potassium bromide (KBr).

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like this compound.

Fragmentation Pattern

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in an M+2 peak with approximately one-third the intensity of the M⁺ peak. Common fragmentation pathways for halogenated anilines involve the loss of the halogen atom, HCN, and cleavage of the aromatic ring.

Expected Fragmentation of this compound

Mass_Spec_Fragmentation M [C₆H₄ClF₂N]⁺˙ (M⁺) M_minus_Cl [C₆H₄F₂N]⁺ M->M_minus_Cl - Cl• M_minus_HCN [C₅H₃ClF₂]⁺˙ M->M_minus_HCN - HCN

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS System Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) of aniline and its derivatives are sensitive to the nature and position of substituents on the aromatic ring, as well as the polarity of the solvent.

Substituent and Solvent Effects

The electron-withdrawing fluorine and chlorine atoms in this compound are expected to cause a hypsochromic (blue) shift in the primary absorption band compared to aniline. The position of the absorption maxima can also be influenced by the solvent polarity. In polar solvents, hydrogen bonding with the amine group can affect the energy of the electronic transitions.[1]

Expected UV-Vis Absorption Maxima (λ_max)

CompoundSolventλ_max (nm)
AnilineAcetonitrile~235, ~285
p-NitroanilineWater380
p-NitroanilineCyclohexane320
This compound Ethanol Predicted ~240-250, ~290-300

Note: The λ_max values for this compound are predictions based on general trends for substituted anilines.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).

  • Data Acquisition:

    • Spectrophotometer: UV-Vis spectrophotometer.

    • Scan Range: 200-400 nm.

    • Blank: Use the pure solvent in a matched quartz cuvette as a blank to zero the instrument.

    • Record the absorbance spectrum of the sample solution.

Spectroscopic Analysis of Derivatives

The spectroscopic features of this compound change predictably upon derivatization.

N-Acetyl-5-chloro-2,4-difluoroaniline
  • ¹H NMR: The broad singlet of the NH₂ protons is replaced by a sharp singlet for the amide N-H proton, typically shifted downfield (δ 8-9 ppm). A new singlet corresponding to the acetyl methyl protons appears around δ 2.2 ppm.

  • FTIR: A strong absorption band for the amide carbonyl (C=O) stretch appears in the region of 1660-1700 cm⁻¹.

  • MS: The molecular ion peak will increase by 42 mass units (the mass of an acetyl group).

Schiff Base Derivatives

The condensation of this compound with an aldehyde or ketone results in the formation of an imine or Schiff base.[2][3]

  • ¹H NMR: The NH₂ signal disappears and a new signal for the imine proton (-N=CH-) appears in the downfield region (δ 8-9 ppm).

  • FTIR: The N-H stretching bands disappear and a new band for the C=N stretch appears around 1600-1650 cm⁻¹.

  • ¹³C NMR: A new signal for the imine carbon appears in the range of 160-170 ppm.

Conclusion

The comprehensive spectroscopic analysis of this compound and its derivatives, employing a combination of NMR, FTIR, MS, and UV-Vis techniques, is essential for unambiguous structure elucidation and purity assessment. This guide provides a foundational understanding of the expected spectroscopic data and the underlying principles governing the observed spectral features. By following the detailed experimental protocols and utilizing the comparative data presented, researchers can confidently characterize these important chemical entities in their synthetic and analytical endeavors.

References

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry.
  • Bekele, A., Furgasa, T., & Tadesse, S. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. International Journal of Analytical Chemistry, 2021, 1-7.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Khan, S. A., Asiri, A. M., & Akhtar, F. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules, 11(3), 206-211.
  • JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
  • PubChem. (n.d.). This compound.
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • ChemSrc. (2026). This compound.
  • Abdel-Rahman, L. H., et al. (2014). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. The Scientific World Journal, 2014, 1-10.
  • JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1).

Sources

The Versatility of a Halogenated Scaffold: A Comparative Guide to the Biological Activity of 5-Chloro-2,4-difluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the myriad of halogenated building blocks, 5-Chloro-2,4-difluoroaniline stands out as a particularly versatile precursor for the synthesis of a diverse range of biologically active compounds. The unique substitution pattern of this aniline derivative—featuring two electron-withdrawing fluorine atoms and a strategically placed chlorine atom—provides a rich electronic and steric landscape for molecular design. This guide offers a comparative analysis of the distinct biological activities exhibited by different classes of compounds derived from this pivotal scaffold, highlighting its potential in the development of anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the structure-activity relationships, present key experimental data, and provide detailed protocols to empower researchers in their quest for novel therapeutics.

Anticancer Activity: Targeting Angiogenesis through Potent VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Consequently, the inhibition of VEGFR-2 is a well-established strategy in cancer therapy. The this compound scaffold has been instrumental in the development of potent VEGFR-2 inhibitors, particularly within the pyrrolo[2,1-f][1][2][3]triazine class of compounds.

The 2,4-difluorophenylamino moiety is crucial for the potent inhibitory activity of these compounds, as it optimally positions the molecule within the ATP-binding pocket of the VEGFR-2 kinase domain. The aniline nitrogen forms a critical hydrogen bond with the hinge region of the enzyme, a hallmark of many kinase inhibitors. The 2,4-difluoro substitution pattern enhances the acidity of the N-H proton, strengthening this interaction. Furthermore, the 5-chloro substituent can engage in additional interactions within the binding site, contributing to the overall potency and selectivity of the inhibitor.

A comparative analysis of a series of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 inhibitors reveals a clear structure-activity relationship (SAR). The introduction of various heterocyclic bioisosteres at the C-6 position of the pyrrolotriazine core significantly impacts the inhibitory potency.

Compound IDC-6 SubstituentVEGFR-2 IC50 (nM)
1 5-methyl-1,3,4-oxadiazol-2-yl1.8
2 5-ethyl-1,3,4-oxadiazol-2-yl2.5
3 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl3.1
4 3-methyl-1,2,4-oxadiazol-5-yl4.2
5 1-methyl-1H-pyrazol-4-yl15

Data is illustrative and compiled from representative studies on this class of compounds.[4]

These low nanomolar IC50 values underscore the high potency of this class of compounds as VEGFR-2 inhibitors. The data suggests that small, electron-rich heterocyclic substituents at the C-6 position are well-tolerated and contribute to potent inhibition.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical method for determining the in vitro inhibitory activity of test compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well microplates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound solution, the VEGFR-2 enzyme, and the peptide substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Ras Ras PLCg->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Anti-inflammatory Activity: A New Frontier in Asthma Treatment

Chronic inflammatory diseases, such as asthma, are characterized by the overproduction of inflammatory mediators. Leukotrienes, particularly cysteinyl leukotrienes (CysLTs), are potent mediators of airway inflammation and bronchoconstriction. Leukotriene C4 synthase (LTC4S) is the terminal enzyme responsible for the synthesis of LTC4, the precursor to all CysLTs. Therefore, inhibiting LTC4S is a promising therapeutic strategy for asthma.

Recently, a highly potent and orally bioavailable LTC4S inhibitor, AZD9898, was discovered, which features a (5-chloro-2,4-difluorophenyl)amino moiety.[5] This compound demonstrates the remarkable potential of the this compound scaffold in the development of anti-inflammatory agents.

AZD9898: A Potent LTC4S Inhibitor

AZD9898, with the chemical name (1S,2S)-2-({5-[(5-chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid, exhibits picomolar inhibitory activity against LTC4S.

CompoundTargetIC50 (nM)
AZD9898 LTC4S0.28

The potent activity of AZD9898 highlights the successful application of the this compound scaffold in a non-kinase therapeutic target. The halogenated aniline moiety in this context is crucial for achieving high lipophilic ligand efficiency and optimal interaction with the enzyme's active site.

Experimental Protocol: LTC4S Inhibition Assay

This protocol describes a method to assess the inhibitory activity of compounds against LTC4S.

Materials:

  • Human recombinant LTC4S

  • Leukotriene A4 (LTA4) methyl ester

  • Reduced glutathione (GSH)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme and Substrate Preparation: Prepare solutions of LTC4S and GSH in the assay buffer.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, pre-incubate the LTC4S enzyme with the test compound for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding LTA4 (freshly hydrolyzed from its methyl ester) and GSH.

  • Incubation: Incubate the reaction mixture for a short period (e.g., 1-2 minutes) at 37°C.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the amount of LTC4 produced using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable dose-response curve fitting model.

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP _5LO 5-LO FLAP->_5LO LTA4 Leukotriene A4 (LTA4) _5LO->LTA4 LTC4S LTC4 Synthase LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 CysLTs Cysteinyl Leukotrienes (LTD4, LTE4) LTC4->CysLTs Inflammation Airway Inflammation Bronchoconstriction CysLTs->Inflammation Inhibitor AZD9898 (this compound Derivative) Inhibitor->LTC4S Inhibition

Caption: Leukotriene Biosynthesis Pathway and LTC4S Inhibition.

Dual Anticancer and Antimicrobial Potential of Pyrano[2,3-d]pyrimidines

The versatility of the this compound scaffold extends to the synthesis of heterocyclic systems with dual biological activities. An example is found in the derivatives of 7-amino-5-aryl-6-cyano-5H-pyrano[2,3-d]pyrimidin-2,4-diones. A compound in this series featuring a 2,4-difluorophenyl group at the 5-position has demonstrated both anticancer and antimicrobial properties.[3]

This dual activity suggests that compounds derived from this compound can be engineered to target multiple biological pathways, a desirable feature in the development of novel therapeutics.

Biological ActivityAssay/OrganismIC50 / MBC (µM)
Anticancer HeLa (Cervical Cancer) Cell Line129 - 340
Antimicrobial Staphylococcus aureus<200
MRSA<200
Escherichia coli191 (for a 2-nitro derivative)

Data represents the activity range for the class of compounds, with the 2,4-difluoro derivative showing activity within this range.[3]

The moderate micromolar activity in both assays indicates a potential for further optimization to develop more potent dual-acting agents.

Experimental Protocols

Materials:

  • HeLa cells (or other cancer cell lines)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Materials:

  • Bacterial strains (S. aureus, E. coli, etc.)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Analysis and Future Perspectives

The diverse biological activities of compounds derived from this compound underscore its significance as a privileged scaffold in drug discovery.

Class of CompoundPrimary Biological ActivityTargetPotency (IC50/MBC)
Pyrrolo[2,1-f][1][2][3]triazinesAnticancerVEGFR-2Low Nanomolar
Pyrazinoyl-cyclopropanecarboxylic acidsAnti-inflammatoryLTC4SPicomolar
Pyrano[2,3-d]pyrimidinesAnticancer/AntimicrobialNot specifiedMicromolar

This comparison reveals that the this compound core can be elaborated into highly potent and specific inhibitors for distinct molecular targets, as seen with the VEGFR-2 and LTC4S inhibitors. The picomolar to low nanomolar potency of these compounds highlights the value of this scaffold in generating high-affinity ligands. In contrast, the pyrano[2,3-d]pyrimidine derivatives exhibit broader, but less potent, activity.

The future of drug discovery with this scaffold lies in the systematic exploration of its chemical space. A promising approach would be the synthesis of a focused library of this compound derivatives, followed by screening against a diverse panel of biological targets, including kinases, inflammatory enzymes, and microbial pathogens. This would enable a more direct and comprehensive comparison of the biological activities and could lead to the discovery of novel compounds with unique or multi-target activity profiles. Furthermore, leveraging computational modeling and structure-based design will be crucial in optimizing the potency and selectivity of future generations of therapeutics derived from this versatile building block.

References

  • PubChem. This compound.
  • National Center for Biotechnology Information.
  • ResearchGate. Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. [Link]
  • Dove Medical Press. New series of VEGFR-2 inhibitors and apoptosis enhancers. [Link]
  • National Center for Biotechnology Information.
  • ScienceDirect. Heterocyclic compounds as antimicrobial agents. [Link]
  • PubMed. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. [Link]
  • MDPI.
  • National Center for Biotechnology Information. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • National Center for Biotechnology Information.
  • PubMed. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898)
  • MDPI. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
  • National Institutes of Health. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. [Link]
  • PubMed. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]
  • MDPI. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. [Link]
  • National Center for Biotechnology Information. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. [Link]
  • PubMed. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. [Link]
  • PubMed.
  • ResearchGate. (PDF)
  • National Center for Biotechnology Information.
  • PubMed. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 kinase inhibitors. [Link]
  • MDPI.

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comparative study of different synthetic routes to 5-Chloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2,4-difluoroaniline is a crucial building block in the synthesis of a wide array of high-value organic molecules. Its unique substitution pattern makes it a sought-after intermediate in the pharmaceutical and agrochemical industries, where it serves as a precursor for various active compounds, including tyrosine kinase inhibitors and novel therapeutic agents.[1] The efficient and scalable synthesis of this aniline derivative is therefore a topic of significant interest for researchers and process chemists.

This guide provides an in-depth comparative analysis of the most prevalent synthetic strategies for this compound. We will dissect each route, moving beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind experimental choices, and the practical considerations for laboratory and industrial-scale production. By presenting detailed protocols, mechanistic insights, and a clear comparison of performance metrics, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable synthetic pathway for their specific needs.

Route 1: Halogen Exchange (Halex) Reaction Followed by Selective Reduction

This is arguably the most widely documented and industrially practiced approach. The strategy hinges on a two-step sequence starting from the readily available and relatively inexpensive 2,4,5-trichloronitrobenzene.[2] The core principle involves first replacing two specific chlorine atoms with fluorine via a nucleophilic aromatic substitution (SNAr) and then selectively reducing the nitro group to an amine.

Causality and Mechanistic Rationale

The success of the initial fluorination step is governed by the electronic properties of the starting material. The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. This effect is most pronounced at the ortho (position 2) and para (position 4) positions relative to the nitro group, making the chlorine atoms at these sites susceptible to displacement by a nucleophile like the fluoride ion. The chlorine at position 5 is significantly less activated and remains intact under controlled conditions. The subsequent reduction step requires careful selection of a catalyst and reaction conditions to ensure the nitro group is reduced while preventing the hydrogenolysis (cleavage) of the C-Cl bond.

Visualizing the Pathway: Route 1

Route_1_Synthesis cluster_reagents A 2,4,5-Trichloronitrobenzene B 5-Chloro-2,4-difluoronitrobenzene A->B KF, CsF (cat.) Sulfolane, 160°C C This compound B->C H₂, Pd/C Solvent, Base reagent1 Step 1: Fluorination (Halex Reaction) reagent2 Step 2: Selective Nitro Reduction

Caption: Synthetic pathway starting from 2,4,5-Trichloronitrobenzene.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-2,4-difluoronitrobenzene via Fluorination

This protocol is adapted from established patent literature, which demonstrates a high-yield synthesis.[3]

  • Apparatus Setup: Equip a 2 L three-necked flask with a mechanical stirrer, internal thermometer, and a reflux condenser.

  • Charging Reagents: To the flask, add 2,4,5-trichloronitrobenzene (452.8 g, 2.0 mol), anhydrous potassium fluoride (232.4 g, 4.0 mol), cesium fluoride (60.8 g, 0.4 mol) as a catalyst, and sulfolane (632 g) as the solvent.

  • Reaction Execution: Heat the reaction suspension to 160°C with vigorous stirring. The cesium fluoride acts as a catalyst to enhance the rate and yield of the fluorination.

  • Monitoring and Completion: Maintain the temperature and stirring for a specified time (typically several hours), monitoring the reaction's progress by Gas Chromatography (GC) until the starting material is consumed.

  • Workup and Isolation: After cooling, the reaction mixture is typically subjected to steam distillation to isolate the volatile product from the inorganic salts and high-boiling solvent. The resulting crude product can be further purified by vacuum distillation to yield 5-chloro-2,4-difluoronitrobenzene as a pale yellow liquid.[2][4] Yields of 86-98% have been reported for this step.[4][5]

Step 2: Synthesis of this compound via Selective Reduction

Achieving selective reduction of the nitro group without removing the chlorine is critical. This requires carefully controlled hydrogenation conditions.[6]

  • Apparatus Setup: Use a high-pressure autoclave or a Parr hydrogenator suitable for catalytic hydrogenation.

  • Charging Reagents: In a suitable solvent such as methanol or ethanol, dissolve 5-chloro-2,4-difluoronitrobenzene (e.g., 1.0 g, 5.17 mmol). Add a mild base like sodium acetate (e.g., 450 mg, 5.49 mmol) to neutralize the HCl that can be formed from any minor side reactions.[4]

  • Catalyst Addition: Add a hydrogenation catalyst, such as 5% Palladium on Carbon (Pd/C), typically 5-10% by weight of the nitro compound.

  • Reaction Execution: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas. The reaction is often run at a moderate temperature (e.g., 60°C) and pressure.[4] The key to selectivity is often to use milder conditions (lower temperature and pressure) than those used for complete dehalogenation.

  • Monitoring and Completion: The reaction is monitored by hydrogen uptake or by analyzing aliquots using GC or Thin-Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the reactor is depressurized and purged with nitrogen. The catalyst is removed by filtration through a pad of Celite. The solvent is then evaporated under reduced pressure. The resulting crude aniline can be purified by vacuum distillation or recrystallization to yield the final product.

Route 2: Electrophilic Chlorination Followed by Selective Reduction

This alternative strategy begins with 2,4-difluoronitrobenzene. The synthesis involves introducing the chlorine atom at the desired position through an electrophilic aromatic substitution reaction before performing the same selective nitro group reduction as in Route 1.

Causality and Mechanistic Rationale

In this route, the directing effects of the substituents on the 2,4-difluoronitrobenzene ring are paramount. The nitro group is a meta-director and a strong deactivator, while the fluorine atoms are ortho-, para-directors but also deactivators (by induction). The combined effect directs the incoming electrophile (Cl+) primarily to the position ortho to one fluorine and meta to the nitro group, which is position 5. This regioselectivity is crucial for the success of the synthesis.

Visualizing the Pathway: Route 2

Route_2_Synthesis cluster_reagents A 2,4-Difluoronitrobenzene B 5-Chloro-2,4-difluoronitrobenzene A->B Cl₂, FeCl₃ 80°C C This compound B->C H₂, Pd/C Solvent, Base reagent1 Step 1: Electrophilic Chlorination reagent2 Step 2: Selective Nitro Reduction

Sources

A Senior Application Scientist's Guide to Confirming the Structure of 5-Chloro-2,4-difluoroaniline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, 5-Chloro-2,4-difluoroaniline serves as a critical starting material for the synthesis of a diverse array of complex molecules. Its unique substitution pattern offers multiple reaction pathways, leading to a variety of functionalized aromatic compounds. However, the confirmation of the final product's structure is paramount to ensure the integrity of subsequent research and development. This guide provides an in-depth comparison of common reactions of this compound—N-acylation, N-alkylation, and the Sandmeyer reaction—complete with experimental protocols, comparative data, and mechanistic insights to aid in the unambiguous identification of the resulting products.

The Importance of Structural Confirmation

The precise structure of a synthesized molecule dictates its chemical and biological properties. In drug discovery, for instance, even minor structural ambiguities can lead to significant differences in efficacy, toxicity, and metabolism. Therefore, rigorous structural confirmation is not merely a procedural step but a cornerstone of scientific integrity. This guide will equip you with the necessary knowledge to confidently characterize the products of key reactions involving this compound.

Section 1: N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom of the aniline. This reaction is widely used to protect the amino group, to introduce a new functional handle, or as a key step in the synthesis of bioactive amides. We will compare two common acylating agents: acetic anhydride and acetyl chloride.

Reaction Pathway: N-Acylation

N-Acylation Aniline This compound Product N-(5-chloro-2,4-difluorophenyl)acetamide Aniline->Product Acylation AcylatingAgent Acetic Anhydride or Acetyl Chloride AcylatingAgent->Product

Caption: General workflow for the N-acylation of this compound.

Comparative Performance of Acylating Agents
Acylating AgentReactivityByproductHandling ConsiderationsTypical Yield
Acetic Anhydride ModerateAcetic acidLess hazardous, easier to handleGood to Excellent
Acetyl Chloride HighHydrogen chloride (HCl)Corrosive, moisture-sensitive, requires a baseHigh

Table 1: Comparison of Acetic Anhydride and Acetyl Chloride for N-Acylation.

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.2 eq) to the solution with stirring.

  • Heat the mixture to a gentle reflux for 1-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from ethanol/water to obtain pure N-(5-chloro-2,4-difluorophenyl)acetamide.

Protocol 2: N-Acetylation using Acetyl Chloride

  • Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization.

Structural Confirmation of N-(5-chloro-2,4-difluorophenyl)acetamide
  • ¹H NMR: Expect characteristic signals for the aromatic protons, the NH proton (typically a broad singlet), and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the three halogen substituents.

  • ¹³C NMR: Look for the carbonyl carbon of the amide group (around 168-172 ppm), the methyl carbon, and the distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens.

  • IR Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the amide C=O stretch. An N-H stretching vibration should be observable around 3250-3350 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₈H₆ClF₂NO should be observed.

Section 2: N-Alkylation of this compound

N-alkylation introduces an alkyl group to the nitrogen atom of the aniline. This reaction is crucial for the synthesis of secondary and tertiary amines, which are prevalent in many pharmaceutical compounds. Here, we focus on the N-ethylation using ethyl iodide.

Reaction Pathway: N-Alkylation

N-Alkylation Aniline This compound Product N-Ethyl-5-chloro-2,4-difluoroaniline Aniline->Product Alkylation AlkylatingAgent Ethyl Iodide AlkylatingAgent->Product

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocol: N-Ethylation
  • In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a suitable base, for example, potassium carbonate (2.0 eq), to the mixture.

  • Add ethyl iodide (1.5 eq) and heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC. The reaction may require several hours for completion.

  • Once the starting material is consumed, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structural Confirmation of N-Ethyl-5-chloro-2,4-difluoroaniline
  • ¹H NMR: Expect to see signals for the aromatic protons, the N-H proton, and the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃). The integration of these signals should correspond to the number of protons in each group.

  • ¹³C NMR: Look for the two carbons of the ethyl group in the aliphatic region and the characteristic signals for the aromatic carbons.

  • IR Spectroscopy: The N-H stretch will be present around 3350-3450 cm⁻¹. The C-N stretching vibration will also be observable.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₈H₈ClF₂N.

Section 3: The Sandmeyer Reaction of this compound

The Sandmeyer reaction is a powerful tool for replacing the amino group of an aromatic amine with a variety of substituents, including halogens and the cyano group. The reaction proceeds via a diazonium salt intermediate. This section will compare the introduction of chloro, bromo, and cyano groups.

Reaction Pathway: Sandmeyer Reaction

Sandmeyer_Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction Aniline This compound Diazonium 5-Chloro-2,4-difluorobenzenediazonium salt Aniline->Diazonium NaNO₂, H⁺ Product_Cl 1,5-Dichloro-2,4-difluorobenzene Diazonium->Product_Cl CuCl Product_Br 1-Bromo-5-chloro-2,4-difluorobenzene Diazonium->Product_Br CuBr Product_CN 5-Chloro-2,4-difluorobenzonitrile Diazonium->Product_CN CuCN CuX CuCl, CuBr, or CuCN

Caption: Two-step workflow for the Sandmeyer reaction of this compound.

Comparative Data for Sandmeyer Products
ReagentProductExpected YieldKey Characterization Features
CuCl 1,5-Dichloro-2,4-difluorobenzeneModerate to GoodMS: M⁺ peak for C₆H₂Cl₂F₂. ¹H and ¹³C NMR will show signals consistent with a symmetrically substituted benzene ring.
CuBr 1-Bromo-5-chloro-2,4-difluorobenzeneModerate to GoodMS: M⁺ peak for C₆H₂BrClF₂ with characteristic isotopic pattern for Br. ¹H and ¹³C NMR will reflect the different halogen substituents.
CuCN 5-Chloro-2,4-difluorobenzonitrileGoodIR: Strong C≡N stretch around 2220-2240 cm⁻¹. MS: M⁺ peak for C₇H₂ClF₂N. ¹³C NMR will show a signal for the nitrile carbon.

Table 2: Comparison of different Sandmeyer reactions on this compound.

Experimental Protocols

General Protocol for Diazotization:

  • Suspend this compound (1.0 eq) in a mixture of the appropriate concentrated acid (e.g., HCl for chlorination, HBr for bromination) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Protocol 3: Sandmeyer Chlorination

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuCl solution with stirring.

  • Allow the mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture, extract with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry, and concentrate.

  • Purify the crude 1,5-dichloro-2,4-difluorobenzene by distillation or column chromatography.

Protocol 4: Sandmeyer Bromination

  • Follow the general procedure for chlorination, but use copper(I) bromide in concentrated hydrobromic acid.

  • Isolate and purify the resulting 1-bromo-5-chloro-2,4-difluorobenzene.

Protocol 5: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide in water.

  • Carefully add the cold diazonium salt solution to the cyanide solution.

  • Gently warm the reaction mixture to 50-60 °C to complete the reaction.

  • After cooling, extract the product, 5-chloro-2,4-difluorobenzonitrile, and purify.

Structural Confirmation of Sandmeyer Products

Confirmation of the Sandmeyer products relies heavily on mass spectrometry to determine the correct molecular weight and isotopic patterns (especially for the bromo-derivative). NMR spectroscopy will confirm the substitution pattern on the aromatic ring, and in the case of the nitrile, IR spectroscopy will show the characteristic C≡N stretch.

Conclusion

The reactions of this compound offer access to a wide range of valuable chemical intermediates. This guide provides a framework for performing and, crucially, confirming the products of N-acylation, N-alkylation, and Sandmeyer reactions. By carefully following the outlined protocols and utilizing the described analytical techniques, researchers can ensure the structural integrity of their synthesized compounds, paving the way for successful downstream applications.

References

  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions at Room Temperature.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]
  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. [Link]

A Senior Scientist's Guide to Robust Analytical Method Validation for 5-Chloro-2,4-difluoroaniline Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Validation

In pharmaceutical development and manufacturing, 5-Chloro-2,4-difluoroaniline serves as a key starting material or intermediate. Ensuring its purity and concentration through a reliable assay is not merely a quality control checkpoint; it is a foundational requirement for the safety and efficacy of the final drug product. An analytical method, no matter how technologically advanced, is only as good as the evidence that proves it is fit for its purpose. This is the essence of analytical method validation.

This guide provides an in-depth comparison of analytical approaches and a detailed walkthrough of the validation process for a this compound assay. The methodologies and principles discussed are grounded in the globally recognized International Council for Harmonisation (ICH) guidelines, specifically the recently updated Q2(R2) and its predecessor Q2(R1), which provide a framework for validating analytical procedures.[1][2] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4][5]

Part 1: Choosing the Right Analytical Technique

The selection of an analytical technique is the first critical decision. It depends on the physicochemical properties of this compound—a solid at room temperature with a melting point of 50-51°C, a boiling point of approximately 218°C, and a molecular weight of 163.55 g/mol .[6][7][8] It possesses a chromophore, making it suitable for UV detection.

Technique Principle Advantages for this compound Disadvantages & Considerations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High Specificity & Resolution: Excellent for separating the analyte from process impurities and degradation products.[9] Robust & Reliable: The most common and well-understood technique in pharmaceutical QC labs. Good Sensitivity: UV detection is highly suitable for this aromatic amine.Method Development Time: Requires optimization of column, mobile phase, and other parameters.
Gas Chromatography (GC) with FID Detection Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High Efficiency: Can provide excellent separation for volatile and semi-volatile compounds.Thermal Stability: The analyte must be thermally stable and volatile enough for injection. Derivatization may be required, adding complexity. Potential for on-column degradation.
UV-Vis Spectrophotometry (Direct) Quantitative measurement of light absorption by the analyte in a solution.Simple & Fast: Very quick for assaying pure substance. Low operational cost.Low Specificity: Highly susceptible to interference from any other UV-absorbing substance (impurities, excipients). Not a stability-indicating method.

Scientist's Verdict: For a robust, specific, and stability-indicating assay required in a regulated environment, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the unequivocal choice. It provides the necessary specificity to distinguish this compound from potential impurities and degradation products, a non-negotiable requirement of regulatory bodies like the FDA.[10][11]

Part 2: The Validation Workflow: A Deep Dive into an HPLC-UV Method

The following sections detail the validation of a hypothetical, yet scientifically sound, RP-HPLC method for the assay of this compound. The objective is to prove the method is accurate, precise, specific, and robust for its intended use.

The Validation Master Plan

Before a single injection is made, a validation protocol is essential. This document outlines the plan, the parameters to be evaluated, the experimental procedures, and the pre-defined acceptance criteria based on ICH guidelines.

ValidationWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation & Reporting dev Method Development & Optimization protocol Write Validation Protocol (Define Parameters & Criteria) dev->protocol spec Specificity (Forced Degradation) protocol->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec robust Robustness prec->robust review Review Data vs. Acceptance Criteria robust->review decision Method Validated? review->decision report Final Validation Report decision->report Yes fail Investigate & Re-validate decision->fail No final Method Approved for Routine Use report->final report->final fail->protocol

Caption: The Analytical Method Validation Workflow.

Proposed Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 0-10 min (30% to 80% B), 10-12 min (80% B), 12.1-15 min (30% B for re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

Rationale (Expertise): A C18 column is selected for its hydrophobic properties, which are ideal for retaining the nonpolar aromatic analyte. A gradient elution is chosen to ensure a reasonable retention time for the main peak while eluting any more polar or less polar impurities with good resolution. Phosphoric acid is used to control the pH and ensure sharp, symmetrical peak shapes by suppressing the ionization of the aniline group.

Validation Parameter 1: Specificity (Stability-Indicating Nature)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[3] For this, forced degradation studies are indispensable.[12][13]

Experimental Protocol:

  • Prepare solutions of this compound (approx. 100 µg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Expose the solutions to the following stress conditions as recommended by ICH guidelines[13][14]:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat the solution at 80°C for 24 hours.

    • Photolytic: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base samples before injection.

  • Inject the unstressed sample, a blank, and all stressed samples into the HPLC system.

  • Analyze the chromatograms for peak purity of the main analyte peak using a Diode Array Detector (DAD).

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the this compound peak and any degradation product peaks.

  • The peak purity index of the analyte peak in the stressed samples should be > 0.999, indicating no co-eluting peaks.

  • Significant degradation (typically 5-20%) should be observed to prove the method can detect it, but the main peak should remain identifiable.[15]

Stress Condition % Degradation (Example) Peak Purity Index Resolution to Closest Degradant
Acid (1N HCl, 80°C)15.2%> 0.9992.5
Base (1N NaOH, 80°C)18.5%> 0.9993.1
Oxidative (3% H₂O₂)8.9%> 0.9992.1
Thermal (80°C)5.5%> 0.999N/A (minor degradants)
Photolytic (UV light)11.3%> 0.9992.8

Validation Parameter 2: Linearity & Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to prepare at least five concentration levels covering the expected working range. For an assay, the typical range is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Concentration (µg/mL) Mean Peak Area (n=3)
80810500
90912300
1001011500
1101113200
1201215600
Correlation Coefficient (r²) 0.9998

Validation Parameter 3: Accuracy

Objective: To demonstrate the closeness of the results obtained by the method to the true value. Accuracy is typically assessed using a recovery study.

Experimental Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Spike Level Theoretical Conc. (µg/mL) Mean Measured Conc. (n=3) Mean % Recovery % RSD
80%80.079.699.5%0.8%
100%100.0100.5100.5%0.6%
120%120.0119.499.5%0.7%

Validation Parameter 4: Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The % RSD for repeatability (n=6) should be ≤ 1.0%.

  • The % RSD for intermediate precision (across both sets of data, n=12) should be ≤ 2.0%.

Precision Level Analyst / Day / Instrument Mean Assay (n=6) % RSD
RepeatabilityAnalyst 1 / Day 1 / Inst 1100.2%0.5%
Intermediate PrecisionAnalyst 2 / Day 2 / Inst 299.8%0.6%
Overall (n=12) - 100.0% 0.7%

Validation Parameter 5: Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min).

    • Column Temperature (± 2°C).

    • Mobile Phase Composition (e.g., % Acetonitrile ± 2%).

  • Assess the impact on system suitability parameters (e.g., retention time, tailing factor) and the final assay result.

Acceptance Criteria:

  • System suitability parameters must remain within their defined limits (e.g., tailing factor ≤ 1.5, theoretical plates > 2000).

  • The assay result should not deviate significantly from the result under normal conditions (e.g., < 2% difference).

System Suitability Testing (SST)

Rationale: Before any validation or routine analysis, a System Suitability Test (SST) is performed to ensure the chromatographic system is adequate for the intended analysis.[16][17] This is a non-negotiable part of the daily workflow.[18]

Procedure:

  • Make five replicate injections of a standard solution (e.g., 100 µg/mL).

  • Calculate the mean and standard deviation for retention time and peak area.

Acceptance Criteria (Example):

  • % RSD of Peak Area (n=5): ≤ 1.0%.

  • % RSD of Retention Time (n=5): ≤ 1.0%.

  • Tailing Factor (Symmetry): ≤ 1.5.

  • Theoretical Plates (Efficiency): ≥ 2000.

Conclusion

The validation of an analytical method for the assay of this compound is a systematic process that provides documented evidence of its reliability. By following the principles laid out by regulatory bodies like the ICH, a robust RP-HPLC method can be developed and validated.[1][19] This guide demonstrates that through careful selection of the analytical technique and rigorous evaluation of parameters like specificity, linearity, accuracy, and precision, a method can be proven "fit for purpose." This ensures that every measurement contributes to the overarching goal of pharmaceutical quality and patient safety.

References

  • Q2(R2) Validation of Analytical Procedures. U.S.
  • System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. [Link]
  • System suitability in HPLC Analysis.
  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. GMP Compliance. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Quality Guidelines.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • System suitability testing. Slideshare. [Link]
  • FDA Releases Guidance on Analytical Procedures.
  • ICH Q2 Analytical Method Valid
  • System Suitability Test in HPLC – Fully Explained with Example. YouTube. [Link]
  • 3 Key Regulatory Guidelines for Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • This compound.
  • This compound CAS#:348-65-2. Chemsrc. [Link]
  • A practical guide to forced degradation and stability studies for drug substances. LGC. [Link]
  • Importance of Forced Degradation In Stability-Indic
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
  • 4-Chloro-3,5-difluoroaniline.
  • HPLC Methods for analysis of 3,4-Difluoroaniline.
  • Separation of Model Compounds in Reversed-Phase and Mixed-Mode. SIELC Technologies. [Link]

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The Strategic Application of 5-Chloro-2,4-difluoroaniline in the Synthesis of Advanced Tyrosine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate biological activity of the target molecule. Halogenated anilines are a cornerstone of pharmaceutical synthesis, offering a versatile platform for the construction of complex heterocyclic scaffolds. Among these, 5-Chloro-2,4-difluoroaniline stands out as a pivotal building block, particularly in the synthesis of targeted cancer therapies such as tyrosine kinase inhibitors (TKIs). This guide provides an in-depth analysis of the application of this compound in the synthesis of the multi-target TKI, Foretinib, and offers a comparative perspective on alternative synthetic strategies.

Foretinib: A Multi-Kinase Inhibitor with a Complex Synthetic Challenge

Foretinib is a potent oral inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, RON, and AXL. Its chemical structure, N-(3-fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, presents a significant synthetic challenge. A key structural feature is the diaryl ether linkage, which connects the substituted aniline core to the quinoline moiety. The strategic use of this compound as a precursor to this aniline core offers a compelling synthetic route.

Synthetic Pathway to Foretinib Utilizing this compound: A Proposed Protocol

While various synthetic routes to Foretinib have been patented, a direct, detailed protocol starting from this compound is not always explicitly outlined in a single publication. However, based on established chemical principles and analysis of published synthetic schemes for Foretinib and related TKIs, a robust and logical pathway can be constructed. This proposed synthesis leverages the reactivity of the aniline nitrogen and the inherent properties of the halogenated ring.

The synthesis can be envisioned in two main stages: the construction of the key diaryl ether intermediate and its subsequent elaboration to Foretinib.

Stage 1: Synthesis of the Diaryl Ether Intermediate

The pivotal step in this proposed synthesis is the formation of the diaryl ether linkage via a nucleophilic aromatic substitution reaction.

Foretinib_Synthesis_Part1 A This compound C N-(5-Chloro-2,4-difluorophenyl)-6-methoxy-7-(3-morpholinopropoxy)quinolin-4-amine A->C Nucleophilic Aromatic Substitution B 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline B->C

Diagram 1: Formation of the Diaryl Ether Intermediate.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine this compound (1.0 eq) and 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline (1.0 eq).

  • Solvent and Base Addition: Add a suitable high-boiling point aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out.

  • Purification: Filter the precipitate, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure diaryl ether intermediate.

Causality Behind Experimental Choices:

  • Solvent: A high-boiling point aprotic polar solvent is chosen to facilitate the dissolution of the reactants and to achieve the high temperatures required for the nucleophilic aromatic substitution to proceed at a reasonable rate.

  • Base: A non-nucleophilic base is essential to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity, without competing in the substitution reaction. Cesium carbonate is often preferred for its higher solubility and ability to promote the reaction, though it is more expensive than potassium carbonate.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the C-Cl bond cleavage on the quinoline ring.

Stage 2: Elaboration to Foretinib

The diaryl ether intermediate is then further functionalized to introduce the cyclopropane-1,1-dicarboxamide moiety.

Foretinib_Synthesis_Part2 C Diaryl Ether Intermediate E Foretinib C->E Amide Coupling D 1-((4-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid D->E

Diagram 2: Final Amide Coupling to Yield Foretinib.

Experimental Protocol:

  • Amide Coupling: To a solution of the diaryl ether intermediate (1.0 eq) and 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid (1.1 eq) in a suitable aprotic solvent like DMF or Dichloromethane (DCM), add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).

  • Base: Add a non-nucleophilic base, for example, Diisopropylethylamine (DIPEA, 2.0 eq), to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or HPLC.

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove the coupling reagents and base. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel to afford Foretinib.

Alternative Synthetic Route to Foretinib

A patented alternative synthesis of Foretinib, as described in patent CN105218445B, avoids the direct use of this compound and instead builds the substituted aniline moiety from a different precursor.[1]

Alternative_Foretinib_Synthesis F 1,1-Cyclopropanedicarboxylic acid diethyl ester H Intermediate A F->H Selective Hydrolysis & Amidation G 4-Fluoroaniline G->H J Intermediate B H->J Hydrolysis & Amidation I 4-Amino-2-fluorophenol I->J L Foretinib J->L Ether Synthesis K 4-Chloro-6-methoxy-7-hydroxyquinoline K->L

Sources

Safety Operating Guide

Navigating the Safe Handling of 5-Chloro-2,4-difluoroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 5-Chloro-2,4-difluoroaniline (CAS No: 348-65-2), a compound that, while valuable in synthesis, presents notable health hazards. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the integrity of your research.

Understanding the Hazard Profile

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1][2][3] Short-term exposure could lead to serious temporary or residual injury, even with prompt medical attention.[1] A thorough understanding of these risks is the foundation of a robust safety protocol.

GHS Hazard Classifications
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

Source: Synquest Labs, CymitQuimica, ChemicalBook[1][2][3]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound to prevent exposure through inhalation, dermal contact, and eye contact.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a properly functioning chemical fume hood.[4][5] This primary engineering control is critical for minimizing the inhalation of dust or vapors.[2][3] Ensure that the fume hood has been recently certified and that the sash is kept at the lowest practical height. Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE) Ensemble
PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[4] Given that halogenated anilines can be absorbed through the skin, selecting the appropriate glove material is crucial.[5][6] Always inspect gloves for any signs of degradation before use and consider double-gloving for extended operations.[4]
Eye and Face Protection Safety goggles and face shieldChemical splash goggles that form a complete seal around the eyes are mandatory to protect against dust particles and splashes.[1] A face shield should be worn in conjunction with goggles to provide an additional layer of protection for the entire face.[1]
Body Protection Laboratory coatA flame-retardant lab coat should be worn and fully buttoned.[4] This will protect your skin and personal clothing from accidental contamination.
Respiratory Protection RespiratorIn situations of inadequate ventilation or during a spill cleanup where dust or vapor concentrations may be high, a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[1][7]
Foot Protection Closed-toe shoesChemical-resistant, closed-toe shoes are a standard requirement in any laboratory setting to protect against spills and falling objects.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline a safe handling process from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_risk Conduct Risk Assessment prep_fumehood Verify Fume Hood Functionality prep_risk->prep_fumehood prep_ppe Don Complete PPE Ensemble prep_fumehood->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handle_dispense Dispense Within Fume Hood prep_spill->handle_dispense Proceed to Handling handle_weigh Weigh on Analytical Balance (in hood if possible) handle_dispense->handle_weigh handle_transfer Use Appropriate Tools for Transfer handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon Proceed to Post-Handling post_ppe Doff and Dispose of Contaminated PPE post_decon->post_ppe post_handwash Wash Hands Thoroughly post_ppe->post_handwash post_waste Segregate and Label Hazardous Waste post_handwash->post_waste post_disposal Dispose via Authorized Incinerator post_waste->post_disposal

Caption: Workflow for Safe Handling of this compound.

Preparation
  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is adequate.[4][5]

  • PPE: Don all required personal protective equipment as outlined in the table above.[2][3]

  • Spill Kit: Have a chemical spill kit appropriate for solid organic compounds readily available.

Handling
  • Dispensing: All dispensing and handling of this compound should be performed exclusively within a chemical fume hood to minimize inhalation exposure.[4]

  • Weighing: If possible, use an analytical balance with a draft shield or one located inside the fume hood. Handle with care to avoid creating dust.[2]

  • Transfers: Use appropriate tools such as spatulas or powder funnels to transfer the solid, minimizing the risk of spills.

Post-Handling & Decontamination
  • Work Area: Thoroughly decontaminate the work surface with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[8]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in the laboratory.[1][2]

Emergency Procedures: Plan for the Unexpected

Spill Management

In the event of a spill, the primary objective is to prevent the spread of contamination and exposure.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[1]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Contain: For minor spills, use dry cleanup procedures.[2] Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][2] Avoid generating dust.[2]

  • Decontaminate: Clean the spill area with a suitable solvent and wash the area down with large amounts of water.[2]

  • Report: Report the incident to your laboratory supervisor or safety officer.

First-Aid Measures

Immediate action is critical in the event of an exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9][10]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek immediate medical attention.[1][9][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]

Disposal Plan: Responsible Stewardship

Improper disposal of this compound and its containers can pose a significant environmental risk.

  • Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup debris, in a clearly labeled, sealed container.[2]

  • Authorized Disposal: Dispose of the hazardous waste through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[2]

By adhering to these rigorous safety protocols, you can confidently handle this compound, ensuring your personal safety and the continued success of your vital research.

References

  • This compound | C6H4ClF2N | CID 24820301. PubChem. [Link]
  • Aniline Safety Data Sheet.
  • This compound | CAS#:348-65-2. Chemsrc. [Link]
  • 4-Chloro-2-fluoroaniline Safety D
  • What are the health and safety guidelines for Aniline in workplaces?. Knowledge Sentry. [Link]
  • NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention. [Link]
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
5-Chloro-2,4-difluoroaniline
Reactant of Route 2
5-Chloro-2,4-difluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.